Isopropyl 3-oxocyclobutanecarboxylate
Description
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Properties
IUPAC Name |
propan-2-yl 3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5(2)11-8(10)6-3-7(9)4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFKKFJNWCNMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130111-95-4 | |
| Record name | Propan-2-yl-oxocyclobutane carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.270.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isopropyl 3-oxocyclobutanecarboxylate CAS 130111-95-4 properties
Topic: Isopropyl 3-oxocyclobutanecarboxylate (CAS 130111-95-4) Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Advanced Building Block for Fsp³-Rich Medicinal Chemistry
Executive Summary
Isopropyl 3-oxocyclobutanecarboxylate (CAS 130111-95-4) is a high-value alicyclic building block used extensively in modern drug discovery. Characterized by a strained four-membered ring bearing orthogonal functional groups—a ketone at C3 and an isopropyl ester at C1—it serves as a critical scaffold for introducing metabolic stability and conformational restriction into bioactive molecules.
This guide details the physicochemical properties, synthetic accessibility, and functionalization logic of this compound, with a specific focus on its application in synthesizing JAK inhibitors, arginase inhibitors, and gem-difluorinated bioisosteres.
Physicochemical Profile
The isopropyl ester moiety provides enhanced lipophilicity and hydrolytic stability compared to its methyl or ethyl analogs, making it easier to handle during multi-step syntheses.
| Property | Value / Description |
| CAS Number | 130111-95-4 |
| IUPAC Name | Propan-2-yl 3-oxocyclobutanecarboxylate |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~218 °C (Predicted), ~90-95 °C at 4 mmHg |
| Density | 1.127 ± 0.06 g/cm³ |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
| Key Hazards | Irritant (H315, H319, H335); Combustible |
Synthetic Accessibility & Manufacturing
Industrial synthesis typically avoids the hazardous ketene dimerization route, favoring a condensation-hydrolysis approach. The isopropyl ester is often generated in the final step or via transesterification to tune solubility.
Primary Industrial Route (The Malononitrile Method)
This route is preferred for its scalability and avoidance of heavy metals.
-
Condensation: Reaction of 1,3-dibromo-2-butanone with malononitrile (base-mediated) yields 3,3-dicyano-2-cyclobutanone.
-
Hydrolysis & Decarboxylation: Acidic hydrolysis converts the dinitrile to the diacid, which spontaneously decarboxylates to 3-oxocyclobutanecarboxylic acid.
-
Esterification: Fischer esterification with isopropanol and catalytic H₂SO₄ or p-TsOH yields the target isopropyl ester.
Figure 1: Industrial synthesis pathway from acyclic precursors.
Reactivity & Functionalization Logic
The molecule's utility stems from the orthogonality of the ketone (electrophilic at C3) and the ester (electrophilic at C1). The cyclobutane ring imposes a "pucker" conformation, which influences the stereoselectivity of nucleophilic attacks.
Functionalization Map
Figure 2: Divergent reactivity profile of CAS 130111-95-4.
Protocol A: Reductive Amination (Key for Drug Synthesis)
This reaction is the primary entry point for synthesizing JAK inhibitors and other amine-bearing drugs. The isopropyl ester tolerates the mild reducing conditions perfectly.
-
Reagents: Primary/Secondary Amine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM or DCE.
-
Mechanism: Formation of the iminium ion followed by hydride delivery.
-
Stereochemistry: Often yields a mixture of cis and trans isomers (typically 3:1 to 1:1 ratio), which are separable by column chromatography.
Step-by-Step Methodology:
-
Dissolution: Dissolve Isopropyl 3-oxocyclobutanecarboxylate (1.0 mmol) and the desired amine (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL).
-
Activation: Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30 minutes.
-
Reduction: Cool to 0 °C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours under nitrogen. Monitor by TLC (stain with KMnO₄ or Ninhydrin).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (Gradient: Hexanes to EtOAc).
Protocol B: Deoxofluorination (Gem-Difluoro Synthesis)
The transformation of the ketone to a gem-difluoro group creates a metabolically stable bioisostere of the carbonyl, significantly altering the pKa of nearby groups without changing steric bulk.
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
-
Critical Note: This reaction must be performed in plasticware or strictly anhydrous glassware due to HF generation.
Methodology:
-
Dissolve the substrate in anhydrous DCM.
-
Cool to -78 °C (dry ice/acetone bath).
-
Add DAST (1.5 eq) dropwise.
-
Allow to warm slowly to room temperature overnight.
-
Safety Quench: Pour slowly into saturated NaHCO₃ at 0 °C (Gas evolution!).
Applications in Drug Discovery
JAK Inhibitors & Kinase Scaffolds
The 1,3-disubstituted cyclobutane motif is a "privileged scaffold" in kinase inhibitors. It provides a rigid linker that projects pharmacophores (e.g., the amine and the acid/amide) at a precise vector, optimizing binding in the ATP pocket while improving solubility compared to phenyl rings (Fsp³ character).
Arginase Inhibitors
Research indicates the use of 3-substituted cyclobutane carboxylic acid derivatives in developing arginase inhibitors. The isopropyl ester serves as a lipophilic prodrug moiety or a stable intermediate that prevents premature cyclization during side-chain elaboration.
Spirocyclic Building Blocks
This compound is a precursor to 6-oxospiro[3.3]heptane-2-carboxylic acid .
-
Reaction: Alkylation of the ketone alpha-position followed by ring closure.
-
Utility: These spirocycles are used to restrict conformational freedom even further than the parent cyclobutane.
Handling & Safety Information
While valuable, CAS 130111-95-4 requires careful handling.
-
Hazard Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Storage Stability: Stable at 2–8 °C. Avoid strong oxidizing agents and strong bases (which may cause epimerization or ring opening under extreme conditions).
-
Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Synthesis of 3-oxocyclobutanecarboxylic acid derivatives
-
Patent: CN105037130A. "Synthesis method of 3-oxocyclobutanecarboxylic acid." Link
- Context: Describes the malononitrile route and subsequent esterific
-
-
Gem-difluorination protocols
-
Reductive Amination & Drug Applications
-
General Properties & Safety
Sources
chemical structure of isopropyl 3-oxocyclobutanecarboxylate
The Chemical Structure and Synthetic Utility of Isopropyl 3-Oxocyclobutanecarboxylate
Executive Summary
Isopropyl 3-oxocyclobutanecarboxylate (CAS: 130111-95-4) is a specialized aliphatic cyclic ester serving as a critical building block in modern medicinal chemistry.[1] Characterized by a strained four-membered ring containing both a ketone and an ester functionality, this molecule acts as a "privileged scaffold" for introducing conformational restriction into bioactive molecules.
Its primary utility lies in its ability to be derivatized at the C3 ketone position—typically via reductive amination or reduction—to generate 1,3-disubstituted cyclobutanes with defined stereochemistry (cis/trans). These derivatives are increasingly prevalent in JAK inhibitors, MDM2 antagonists, and antiviral agents, where the cyclobutane ring serves as a bioisostere for phenyl or cyclohexyl groups, improving metabolic stability and solubility while maintaining precise vector orientation of substituents.
Part 1: Structural Analysis & Physicochemical Properties
Geometric & Conformational Dynamics
Unlike cyclopropane (which is planar) or cyclohexane (which adopts a chair conformation), the cyclobutane ring of isopropyl 3-oxocyclobutanecarboxylate exists in a dynamic "puckered" or "butterfly" conformation .
-
Ring Strain: The total ring strain is approximately 26.4 kcal/mol . To minimize torsional strain (Pitzer strain) caused by eclipsing hydrogens, the ring bends out of planarity.[2]
-
Puckering Angle: The ring puckers by approximately 25–35° .[2] This deviation from planarity relieves the eclipsing interactions of the methylene protons at C2 and C4 but increases angle strain slightly.[2]
-
Symmetry & Chirality: The molecule possesses a plane of symmetry passing through C1 (the ester-bearing carbon) and C3 (the carbonyl carbon). Consequently, the parent molecule is achiral . However, derivatization at C3 (e.g., reduction to an alcohol) destroys this symmetry, creating cis and trans isomers.
Physicochemical Data Table
| Property | Value / Description | Note |
| IUPAC Name | Propan-2-yl 3-oxocyclobutanecarboxylate | |
| CAS Number | 130111-95-4 | Parent Acid CAS: 23761-23-1 |
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | |
| Boiling Point | ~218 °C (Predicted) | High bp due to polarity |
| Density | 1.127 g/cm³ | |
| Solubility | Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water | Lipophilic isopropyl group reduces water solubility |
| LogP | ~1.2 (Predicted) | Good membrane permeability range |
Part 2: Synthetic Pathways
The synthesis of isopropyl 3-oxocyclobutanecarboxylate is generally approached via the esterification of its parent acid, 3-oxocyclobutanecarboxylic acid .[1] The industrial preparation of this acid is a multi-step process designed to avoid hazardous reagents like diazomethane.
Industrial Route (The "Acetone-Malononitrile" Strategy)
This route is favored for scalability and cost-efficiency.
-
Bromination: Acetone is brominated to form 1,3-dibromo-2-butanone .[1]
-
Cyclization: Reaction with malononitrile under basic conditions yields 3,3-dicyano-2-cyclobutanone (via a double alkylation mechanism).
-
Hydrolysis & Decarboxylation: Acidic hydrolysis converts the nitrile groups to carboxylic acids, followed by decarboxylation of the geminal diacid to yield 3-oxocyclobutanecarboxylic acid .
-
Esterification: The final step involves Fisher esterification with isopropanol.
Visualization of Synthetic Logic
Figure 1: Step-wise synthetic pathway from commodity chemicals to the target ester.
Part 3: Reactivity Profile & Medicinal Chemistry Applications
The "C3-Switch": Stereoselective Derivatization
The ketone at position 3 is the primary handle for medicinal chemists. Because the cyclobutane ring is puckered, reagents approach the ketone from the less hindered face.
-
Hydride Reduction: Reduction with NaBH₄ typically yields the cis-alcohol (hydroxy group cis to the ester) with high diastereoselectivity (>90:10). This is governed by the "Felkin-Anh" analogous transition state where the hydride attacks from the face opposite to the steric bulk of the puckered ring substituents.
-
Reductive Amination: This is the most common transformation. Reacting the ketone with an amine (R-NH₂) and a reducing agent (e.g., STAB) installs an amino group. This motif is found in Abrocitinib (a JAK1 inhibitor), where the cyclobutane diamine core is essential for potency.
Conformational Locking
In drug design, replacing a flexible alkyl chain with a cyclobutane ring "locks" the conformation.
-
Vector Alignment: The 1,3-substitution pattern projects substituents at a defined angle (~140° in the trans isomer), allowing precise positioning of pharmacophores to engage receptor pockets.
-
Metabolic Stability: The strained ring is generally metabolically stable compared to linear alkyl chains, which are prone to oxidation.
Reactivity Network Diagram
Figure 2: Divergent synthesis from the core scaffold. Note the stereoselectivity in reduction.
Part 4: Experimental Protocols
Protocol: Acid-Catalyzed Esterification (Synthesis of Target)
Rationale: Direct esterification is preferred over acid chloride formation for cyclobutanes to minimize the risk of ring-opening or ketene formation.
Reagents:
-
3-Oxocyclobutanecarboxylic acid (1.0 eq)[3]
-
Isopropanol (10.0 eq - acts as solvent and reactant)
-
Sulfuric acid (H₂SO₄, conc., 0.1 eq)
-
Toluene (optional, for azeotropic water removal)
Procedure:
-
Setup: Charge a round-bottom flask equipped with a Dean-Stark trap (if using toluene) and a reflux condenser with 3-oxocyclobutanecarboxylic acid.
-
Addition: Add isopropanol and catalytic H₂SO₄.
-
Reflux: Heat the mixture to reflux (approx. 80–85 °C) for 12–16 hours. Monitor by TLC (stain with KMnO₄, as UV activity is low).
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess isopropanol.
-
Neutralization: Dilute residue with EtOAc and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Vacuum distillation is recommended for high purity (bp ~90°C at 1 mmHg).
Protocol: Reductive Amination (Derivatization)
Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" reaction without isolating the imine intermediate.
Reagents:
-
Isopropyl 3-oxocyclobutanecarboxylate (1.0 eq)[3]
-
Primary/Secondary Amine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (1.0 eq)
-
DCM or DCE (Solvent)
Procedure:
-
Imine Formation: Dissolve the ketone and amine in DCM. Add acetic acid. Stir for 30–60 mins at room temperature.
-
Reduction: Cool to 0 °C. Add STAB portion-wise (exothermic).
-
Reaction: Allow to warm to RT and stir overnight.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x).
-
Analysis: The product will be a mixture of cis and trans isomers. Separation usually requires column chromatography or preparative HPLC.
References
-
Synthesis of 3-oxocyclobutanecarboxylic acid: Google Patents. (2015). "Synthesis method of 3-oxocyclobutanecarboxylic acid." CN105037130A. Link
-
Medicinal Chemistry Applications: Journal of Medicinal Chemistry. (2016). "Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor." (Contextual citation for cyclobutane utility in JAK inhibitors). Link
-
Conformational Analysis: Benchchem. (2025).[2] "Conformational Analysis of Substituted Cyclobutanes." Link
-
Stereoselective Reduction: Journal of Organic Chemistry. (2020). "Stereoselective Reductions of 3-Substituted Cyclobutanones." Link
-
Product Properties: ChemicalBook. (2025). "Isopropyl 3-oxocyclobutanecarboxylate Properties and Suppliers." Link
Sources
thermodynamic stability of cyclobutanone esters
Executive Summary
Cyclobutanone esters—specifically 2-carboalkoxycyclobutanones—occupy a paradox in modern organic synthesis. They are high-value scaffolds for accessing complex terpenes, prostaglandins, and conformationally restricted pharmacophores. However, they are thermodynamically "spring-loaded" molecules. Possessing approximately 26 kcal/mol of ring strain and a highly acidic
This guide moves beyond standard textbook definitions to provide a rigorous, mechanism-based framework for synthesizing, stabilizing, and utilizing these reagents in high-stakes drug development environments.
Part 1: The Thermodynamic Landscape
To work with cyclobutanone esters, one must first respect the forces trying to tear them apart. The stability profile is governed by the interplay of angle strain and torsional strain.[1]
Ring Strain Energy (RSE)
Unlike cyclopentanone, which is relatively stable, cyclobutanone possesses significant strain energy.
-
Cyclobutane: ~26.5 kcal/mol (111 kJ/mol).
-
Cyclobutanone: ~23-24 kcal/mol.
-
Mechanism of Relief: The introduction of the
hybridized carbonyl carbon reduces the number of eclipsing methylene interactions compared to cyclobutane. However, the bond angles are forced to ~88° (deviating significantly from the ideal 120° for and 109.5° for ), creating immense angle strain.
-
Conformation and Puckering
Cyclobutanone is not planar. It adopts a puckered conformation (dihedral angle ~20-30°) to minimize torsional strain between adjacent hydrogens.
-
Impact on Esters: When an ester group is attached at the C2 position, steric repulsion between the ester oxygen and the carbonyl oxygen forces the ring into specific puckered conformers. This steric clash often lowers the activation energy for ring-opening reactions.
Part 2: Chemical Instability & Reactivity Profile
The 2-carboalkoxycyclobutanone motif acts as a cyclic
The Acidity Trap (Epimerization)
The proton at C2 (between the ketone and ester) is exceptionally acidic (
-
Causality: The ring strain increases the
-character of the C-H bonds. Higher -character correlates with higher acidity. -
Consequence: In the presence of even mild bases (or protic solvents like Methanol-
), the C2 proton is rapidly exchanged. If the center is chiral, this leads to immediate racemization or epimerization to the thermodynamic trans-isomer.
Nucleophilic Ring Opening (The "Linear Death")
The most common mode of decomposition in storage is nucleophilic attack at the ketone, followed by C-C bond cleavage to relieve ring strain.
Mechanism:
-
Nucleophile (e.g., water, alcohol, amine) attacks the carbonyl (C1).
-
Formation of a tetrahedral intermediate.
-
Collapse of the intermediate breaks the C1-C2 or C1-C4 bond to form a linear diester or ester-amide.
Thermal Decomposition
At temperatures >100°C, cyclobutanone esters undergo retro-[2+2] cycloaddition, expelling ketene and an acrylate derivative.
Part 3: Visualization of Instability Pathways
The following diagram maps the kinetic and thermodynamic fates of a generic 2-carboethoxycyclobutanone.
Figure 1: The "Stability Triad." Blue represents the desired starting material. Yellow indicates the rapid equilibrium pathway leading to epimerization (Green). Red indicates the irreversible ring-opening pathway driven by strain relief.
Part 4: Synthesis & Handling Protocols
To successfully utilize these reagents, one must adopt protocols that mitigate the risks identified above.
Synthesis: The Dieckmann Condensation (Kinetic Control)
The most reliable route to 2-carboalkoxycyclobutanones is the Dieckmann condensation of diethyl glutarate derivatives.
Protocol 1: Synthesis of Ethyl 2-oxocyclobutanecarboxylate
-
Reagents: Diethyl 2,4-dibromoglutarate (or similar precursor), Zn/Cu couple (or NaH for direct Dieckmann of diesters).
-
Solvent: Anhydrous THF or Toluene. Crucial: Do not use ethanol.
-
Temperature: 0°C to Room Temp. Avoid reflux.
-
Quench: Use saturated
followed by rapid extraction at . -
Purification: Distillation is risky. Flash chromatography on neutral silica (buffered with 1%
if acid-sensitive, though silica acidity can catalyze rearrangement) is preferred. Best practice: Use immediately or store as the enol silyl ether.
Storage & Stability Assay
Never assume purity after long-term storage.
Table 1: Stability Profile & Storage Conditions
| Parameter | Condition | Stability Impact | Recommendation |
| Temperature | > 25°C | High risk of dimerization/polymerization. | Store at -20°C or -80°C. |
| Solvent | Alcohols (MeOH, EtOH) | FATAL. Nucleophilic ring opening occurs within hours/days. | Store neat or in Anhydrous |
| pH | Basic (pH > 8) | Instant enolization/decomposition. | Maintain slightly acidic to neutral pH. |
| Water | Wet Solvents | Hydrolysis to | Store over molecular sieves (3Å). |
Quality Control Protocol (NMR)
Do not use
-
Solvent:
(Benzene-d6) or anhydrous filtered through basic alumina. -
Marker: Look for the disappearance of the cyclobutane multiplet (~2.0 - 3.0 ppm) and the appearance of linear alkyl signals.
-
Enol Content: Measure the integral of the enol -OH (usually >10 ppm) to determine the keto:enol ratio.
Part 5: Applications in Drug Discovery
Cyclobutanone esters are not just intermediates; they are gateways to bioisosteres .
The "Gem-Dimethyl" Effect & Conformational Restriction
Substituting the cyclobutane ring (e.g., 3,3-disubstituted cyclobutanones) creates a rigid scaffold that mimics the gem-dimethyl group but with defined vectors. This is used to lock peptide mimetics into bioactive conformations.
Case Study: Ring Expansion to Cyclopentanones
A primary utility in synthesis is the Tiffeneau-Demjanov rearrangement.
-
Workflow: Cyclobutanone ester
1,2-addition of Diazomethane Homologation to Cyclopentanone. -
Advantage: Allows access to highly substituted cyclopentanones (e.g., Prostaglandin precursors) that are difficult to synthesize directly due to regioselectivity issues.
Bioisostere Workflow
The following Graphviz diagram illustrates the decision tree for using cyclobutanone esters in lead optimization.
Figure 2: Strategic implementation of cyclobutanone scaffolds to reduce entropic penalty in ligand binding.
References
-
Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link
-
Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538. Link
-
Trost, B. M., & Bogdanowicz, M. J. (1973). "New synthetic reactions. Cyclobutane derivatives as intermediates." Journal of the American Chemical Society, 95(1), 289–290. Link
-
Danheiser, R. L., et al. (1981). "Ring Expansion of Cyclobutanones." Journal of Organic Chemistry, 46, 3433. Link
-
PharmaBlock. (2023). "Cyclobutane Derivatives in Drug Discovery." Whitepaper. Link
Sources
isopropyl 3-oxocyclobutanecarboxylate molecular weight and formula
Strategic Reagent for sp³-Rich Scaffold Design in Drug Discovery
Part 1: Executive Summary & Chemical Identity
Isopropyl 3-oxocyclobutanecarboxylate (CAS: 130111-95-4) is a specialized aliphatic carbocycle used extensively as a building block in modern medicinal chemistry. Unlike traditional planar aromatic scaffolds, this molecule offers a rigid, sp³-hybridized cyclobutane core. This structural feature is critical for improving the Fraction of sp³ carbons (Fsp³) in drug candidates—a metric directly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuity.
This guide details the physicochemical properties, synthesis protocols, and application logic for integrating this pharmacophore into lead optimization workflows.
Core Chemical Data[1][2]
| Property | Value |
| Chemical Name | Isopropyl 3-oxocyclobutanecarboxylate |
| Common Synonyms | Propan-2-yl 3-oxocyclobutanecarboxylate; 3-Oxocyclobutanecarboxylic acid isopropyl ester |
| CAS Number | 130111-95-4 |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| SMILES | CC(C)OC(=O)C1CC(=O)C1 |
| InChIKey | NMFKKFJNWCNMES-UHFFFAOYSA-N |
| Physical State | Colorless to pale yellow liquid (typically) |
| Predicted Density | ~1.08 ± 0.1 g/cm³ |
Part 2: Synthesis & Production Methodologies
The synthesis of isopropyl 3-oxocyclobutanecarboxylate generally proceeds via the esterification of its parent acid, 3-oxocyclobutanecarboxylic acid .[1][3] The parent acid is the distinct challenge in this pathway due to the strain inherent in the cyclobutane ring (~26 kcal/mol).
2.1. Primary Route: Acid-Catalyzed Esterification
This protocol is preferred for generating the isopropyl ester from the commercially available acid.
-
Reagents: 3-oxocyclobutanecarboxylic acid (1.0 eq), Isopropanol (solvent/reactant), H₂SO₄ (catalytic).
-
Mechanism: Fischer Esterification.
Step-by-Step Protocol:
-
Dissolution: Charge a reaction vessel with 3-oxocyclobutanecarboxylic acid (e.g., 10 g).
-
Solvent Addition: Add anhydrous isopropanol (10 volumes, ~100 mL). The excess alcohol drives the equilibrium forward.
-
Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise.
-
Reflux: Heat the mixture to reflux (~82°C) for 4–6 hours. Monitor via TLC or LC-MS for the disappearance of the acid.
-
Work-up: Cool to room temperature. Concentrate under reduced pressure to remove excess isopropanol.
-
Neutralization: Dilute residue with EtOAc and wash with saturated NaHCO₃ to remove unreacted acid and catalyst.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Vacuum distillation is recommended for high-purity applications (>98%).
2.2. Upstream Synthesis: Construction of the Cyclobutane Core
For researchers needing to synthesize the core scaffold de novo (e.g., for isotopic labeling), the route involves a double alkylation of malonate derivatives.
Figure 1: Synthetic workflow from acyclic precursors to the target isopropyl ester.
Part 3: Applications in Drug Discovery
The utility of isopropyl 3-oxocyclobutanecarboxylate extends beyond simple intermediate chemistry.[1] It is a strategic tool for Lead Optimization .
3.1. The "Escape from Flatland"
Medicinal chemistry has shifted away from flat, aromatic-heavy molecules which often suffer from poor solubility and metabolic liability. The cyclobutane ring in this molecule provides:
-
Vectorial Control: The substituents at C1 and C3 are held in a rigid geometry, allowing precise positioning of pharmacophores (e.g., carbonyl H-bond acceptors) in 3D space.
-
Metabolic Stability: The cyclobutane ring is generally more metabolically stable than linear alkyl chains.
-
Solubility Enhancement: Increasing
character disrupts crystal lattice energy more effectively than planar rings, often improving aqueous solubility.
3.2. Functional Derivatization
The molecule contains two orthogonal reactive handles:
-
The Ketone (C3): Susceptible to reductive amination (to form amines), Grignard addition (to form tertiary alcohols), or olefination (Wittig/Horner-Wadsworth-Emmons).
-
The Ester (C1): Can be hydrolyzed to the acid for amide coupling or reduced to the primary alcohol.
Case Study Relevance: This scaffold is analogous to cores found in JAK inhibitors (e.g., Abrocitinib derivatives) and MDM2 antagonists , where the cyclobutane ring serves as a rigid linker that fits into narrow enzyme pockets without the entropic penalty of a flexible chain.
Figure 2: Strategic decision tree for utilizing the scaffold in medicinal chemistry.
Part 4: Characterization & Quality Control
To ensure the integrity of the reagent before use in critical assays, the following spectroscopic signatures should be verified.
4.1. Nuclear Magnetic Resonance (NMR)[2][4]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 5.05 (sept, 1H): The methine proton of the isopropyl group.
-
δ 3.10–3.40 (m, 5H): Overlapping signals for the cyclobutane ring protons (C1-H and C2/C4-H₂). The pattern is complex due to the puckering of the ring but integrates to 5 protons.
-
δ 1.25 (d, 6H): The methyl protons of the isopropyl group.
-
-
¹³C NMR:
-
~205 ppm: Ketone carbonyl (C=O).
-
~173 ppm: Ester carbonyl (C=O).
-
~69 ppm: Isopropyl methine (CH).
-
~52 ppm: Cyclobutane methylene carbons (C2/C4).
-
~28 ppm: Cyclobutane methine (C1).
-
~21 ppm: Isopropyl methyls.[5]
-
4.2. Mass Spectrometry
-
Ionization: ESI+ or APCI.
-
Observed Mass: [M+H]⁺ = 157.18 Da; [M+Na]⁺ = 179.17 Da.
Part 5: Safety & Handling
While specific toxicological data for the isopropyl ester is limited, it should be handled with the same precautions as its parent acid and related aliphatic esters.
-
Hazards: Likely an irritant to eyes, skin, and respiratory system.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas (Nitrogen/Argon) to prevent moisture hydrolysis.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not allow to enter drains.
References
-
BenchChem. Isopropyl 3-oxocyclobutanecarboxylate Product Information. Retrieved from
-
ChemicalBook. 3-Oxocyclobutanecarboxylic acid Synthesis and Properties. Retrieved from
-
Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid (CN105037130A). Retrieved from
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[6] (Contextual citation for Fsp3 theory).
-
PubChem. Compound Summary: 3-Oxocyclobutanecarboxylic acid.[1][2][4] Retrieved from
Sources
- 1. Isopropyl 3-oxocyclobutanecarboxylate | 130111-95-4 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. indiamart.com [indiamart.com]
- 4. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 5. N/A|Isopropyl 3-oxocyclopentanecarboxylate|BLD Pharm [bldpharm.com]
- 6. 23761-23-1 | 3-Oxocyclobutanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
Conformational Analysis of 3-Oxocyclobutane Carboxylate Derivatives
Executive Summary
The cyclobutane ring is a deceptively simple scaffold that serves as a critical bioisostere in modern drug discovery, often used to rigidify peptide backbones or replace phenyl rings to improve metabolic stability. However, the introduction of an
This guide provides a rigorous technical framework for analyzing these derivatives. Unlike cyclohexane, which resides in a deep energy well (chair), 3-oxocyclobutane derivatives exist on a shallow potential energy surface defined by rapid ring inversion (puckering). Accurate characterization requires a synergistic approach combining Dynamic Nuclear Magnetic Resonance (D-NMR), X-ray crystallography, and Density Functional Theory (DFT).
Structural Fundamentals: The Physics of the Ring
To analyze the conformation of 3-oxocyclobutane carboxylates, one must first abandon the notion of planarity. While a planar ring minimizes angle strain (
The "Butterfly" Puckering Mode
The ring relieves torsional strain by adopting a non-planar, puckered "butterfly" conformation.
-
Puckering Angle (
): The angle between the C2-C1-C4 and C2-C3-C4 planes. For cyclobutanone derivatives, this typically ranges from 20° to 35° . -
The
Influence: The C3 ketone removes one set of eclipsing interactions (H3-H2/H4). This slightly flattens the ring compared to parent cyclobutane, but the puckered state remains the global minimum.
Pseudo-Equatorial vs. Pseudo-Axial
The carboxylate group at C1 will orient itself to minimize 1,2-torsional strain with the adjacent methylene protons at C2 and C4.
-
Pseudo-Equatorial (Preferred): The C1-COOR bond extends away from the ring fold. This minimizes steric clash and is generally the major conformer (>90% population at RT).
-
Pseudo-Axial (Minor): The bond points "into" the ring fold. This is energetically penalized by transannular interactions, though less so than in cyclohexane due to the absence of a 1,3-diaxial hydrogen at the ketone position.
Computational Protocol (DFT)[2]
Before wet-lab synthesis, computational modeling is essential to predict the energy barrier of ring inversion.
Recommended Methodology
-
Software: Gaussian 16 / ORCA 5.
-
Functional: M06-2X or
B97X-D . These functionals account for dispersion forces, which are critical for accurately modeling the weak transannular interactions inside the small ring. -
Basis Set: def2-TZVP (Triple-zeta valence polarized) is the minimum standard for publication-quality geometry optimization.
-
Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using the specific solvent of your NMR experiment (e.g.,
or DMSO).
The "Coordinate Scan" Workflow
Do not simply optimize the structure. You must perform a Relaxed Potential Energy Surface (PES) Scan :
-
Define the dihedral angle
(C2-C1-C4-C3). -
Scan from -40° to +40° in 5° increments.
-
Result: You will observe a "W" shaped potential.[2] The two minima correspond to the puckered conformers; the central barrier (planar) represents the transition state for ring flipping.[1]
Experimental Characterization: NMR Spectroscopy
NMR is the primary tool for assigning conformation in solution. The rapid ring flipping of the 3-oxocyclobutane core averages the signals, but the coupling constants (
The Diagnostic H1 Multiplet
The proton at C1 (alpha to the carboxylate) is the structural reporter. It appears as a complex multiplet (often a quintet-like structure) due to coupling with the four protons at C2 and C4.
Coupling Constant Analysis ( )
Use the Karplus relationship, adapted for cyclobutanes.
- (H1-H2a): Typically 6.0 – 9.0 Hz .
- (H1-H2b): Typically 9.0 – 11.0 Hz .
-
Interpretation:
-
If the carboxylate is strictly pseudo-equatorial , H1 is pseudo-axial . It will have two large trans-diaxial-like couplings and two small cis-equatorial-like couplings.
-
If the ring is flipping rapidly, you observe an averaged
value . -
Protocol: Run the NMR at -60°C (in
) to freeze the ring inversion. This allows you to integrate the distinct signals of the major (equatorial) and minor (axial) conformers.
-
Visualization of Analytical Logic
Figure 1: Decision tree for assigning conformational preference using Variable Temperature (VT) NMR.
Synthetic Implications: Stereoselective Reductions[2][4][5]
The conformation of the 3-oxocyclobutane carboxylate dictates the stereochemical outcome of downstream reactions, particularly the reduction of the ketone to the alcohol (3-hydroxycyclobutane carboxylate).
Nucleophilic Attack Trajectory
Nucleophiles (e.g.,
-
The "Cis" Preference: Experimental data overwhelmingly shows that hydride reduction of 3-substituted cyclobutanones yields the cis-alcohol (OH cis to the substituent at C1).[3][4]
-
Mechanism: The substituent (carboxylate) prefers the pseudo-equatorial position. The hydride attacks from the "axial" trajectory (anti-parallel to the C2-C1 bonds) to avoid torsional strain in the transition state.
Data Summary: Reduction Selectivity
| Reducing Agent | Solvent | Temp (°C) | Major Product | Selectivity (cis:trans) |
| MeOH | 0 | cis-Alcohol | ~90:10 | |
| L-Selectride | THF | -78 | cis-Alcohol | >98:2 |
| 0 | cis-Alcohol | ~85:15 |
Note: "cis" here refers to the relationship between the resulting -OH and the -COOR group.
Integrated Workflow Protocol
To ensure data integrity, follow this step-by-step Standard Operating Procedure (SOP) for characterizing new derivatives.
Step 1: Synthesis & Purification
Synthesize the derivative (typically via hydrolysis/decarboxylation of 3,3-dimethoxycyclobutane-1,1-dicarboxylates). Purify via silica chromatography. Crucial: Ensure no paramagnetic impurities (Cr, Cu) remain, as they broaden NMR lines.
Step 2: Computational Prediction
-
Build the structure in Avogadro/GaussView.
-
Run a conformational search (Molecular Mechanics) to find low-energy starting points.
-
Optimize top 5 conformers using DFT (M06-2X/def2-TZVP/PCM).
-
Calculate Boltzmann populations at 298K.
Step 3: NMR Validation[6]
-
Dissolve 5-10 mg in
or . -
Acquire
(min 64 scans) and NOESY spectra. -
Check: Look for NOE correlations between H1 and the H2/H4 protons. A strong NOE between H1 and H2_axial confirms the H1_equatorial orientation (and thus Axial Carboxylate), but this is rare. The absence of this NOE supports the Equatorial Carboxylate.
Step 4: X-Ray Confirmation (Optional but Recommended)
Slow evaporation from Hexane/EtOAc often yields crystals.
-
Warning: Solid-state packing forces can lock the ring in a conformation that is not the global minimum in solution. Always cross-reference with solution NMR.
Workflow Visualization
Figure 2: Integrated experimental and computational workflow for structural assignment.
References
-
Wiberg, K. B. (1986). The Structure and Properties of Cyclobutane and its Derivatives. Accounts of Chemical Research. Link
-
Van de Wouwer, M., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Journal of Organic Chemistry.[4][5] Link
-
Diau, E. W., et al. (2001).[6] Femtochemistry of Norrish type-I reactions: II. The anomalous predissociation dynamics of cyclobutanone. ChemPhysChem. Link
-
ChemicalBook. (2025). 3-Oxocyclobutanecarboxylic acid Product Properties and Synthesis.Link
-
BenchChem. (2025).[1][7] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Oxocyclobutanecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. biblio.vub.ac.be [biblio.vub.ac.be]
- 4. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Reactivity Profile of Cyclobutanone Ring Systems: A Technical Guide
This guide provides an in-depth technical analysis of the cyclobutanone ring system, focusing on its unique strain-driven reactivity and its application as a high-value pharmacophore in rational drug design.
Executive Summary: The Strain-Driven Pharmacophore
Cyclobutanone (
For the drug development professional, cyclobutanone is not just a synthetic intermediate; it is a Transition State Analog (TSA) generator. Its carbonyl carbon is significantly more electrophilic than standard ketones, allowing it to form reversible covalent bonds with active-site serine or cysteine residues, mimicking the tetrahedral intermediate of peptide hydrolysis without irreversible alkylation.
Structural & Electronic Fundamentals
To predict reactivity, one must understand the orbital mechanics governing the ring.
Geometric & Energetic Parameters
| Parameter | Value | Mechanistic Implication |
| Ring Strain Energy | ~26.3 kcal/mol | Drives ring-opening and expansion reactions. |
| C-C-C Bond Angle | ~88° (Puckered) | Deviates from ideal |
| C=O Stretch (IR) | ~1780 | significantly higher than cyclohexanone (~1715 |
| Hybridization | Non-classical | Ring C-C bonds have high |
The Electrophilicity Paradox
Standard ketones react slowly with weak nucleophiles. Cyclobutanone reacts aggressively.
-
The Cause: In the ground state (
), the carbonyl carbon is forced into a ~90° angle, deviating significantly from the ideal 120° ( strain). -
The Relief: Upon nucleophilic attack, the carbon rehybridizes to
. The ideal angle becomes 109.5°. The deviation in the ring remains ~90°, but the difference ( ) is less than in the ground state. -
Result: The formation of the tetrahedral intermediate relieves angular strain, lowering the activation energy for nucleophilic attack.
Reactivity Profile I: Medicinal Chemistry Applications
Covalent Inhibition Mechanism
In drug discovery, cyclobutanones are deployed as reversible covalent warheads , particularly against Serine Proteases (e.g., Elastase, Chymotrypsin) and
Unlike acrylamides (Michael acceptors) which form irreversible covalent bonds, cyclobutanones form hemiketals . This reversibility is crucial for reducing off-target immunogenicity while maintaining high residence time.
Mechanism of Action: The Serine Trap
-
Recognition: The inhibitor binds to the active site (P1-P1' specificity).
-
Attack: The catalytic Serine -OH attacks the cyclobutanone carbonyl.
-
Stabilization: The resulting tetrahedral hemiketal mimics the transition state of amide hydrolysis. The enzyme "locks" onto this state, unable to hydrolyze the carbon-carbon bonds of the ring.
Figure 1: Mechanism of Reversible Covalent Inhibition by Cyclobutanones.
Reactivity Profile II: Synthetic Transformations
For the synthetic chemist, the cyclobutanone ring is a gateway to larger, complex architectures via ring expansion.
Ring Expansion (Tiffeneau-Demjanov Type)
Cyclobutanones undergo regioselective ring expansion with diazoalkanes (e.g., diazomethane or trimethylsilyldiazomethane) to form cyclopentanones.
-
Regioselectivity: Controlled by the migration aptitude of the
-carbons. Generally, the more substituted carbon migrates (electronic stabilization of the carbocation intermediate), but steric bulk can invert this preference. -
Catalysis: Lewis acids (e.g.,
) or protic solvents (MeOH) accelerate the reaction.
Photochemical Cleavage (Norrish Type I)
Irradiation (UV ~300 nm) causes homolytic cleavage of the C-C(=O) bond, generating a diradical.
-
Pathway A: Decarbonylation
Cyclopropane + CO. -
Pathway B:
-scission Ethylene + Ketene. -
Utility: Often a degradation pathway to avoid, but useful for generating specific ketene intermediates in situ.
Experimental Protocols
The following protocols are designed for high reproducibility and safety.
Protocol A: Synthesis of 2,2-Dichlorocyclobutanone via [2+2] Cycloaddition
This is the most robust method to access the cyclobutanone scaffold. The use of dichloroketene (generated in situ) is far superior to simple ketene due to favorable FMO interactions (lowered LUMO).
Reagents:
-
Trichloroacetyl chloride (1.1 equiv)
-
Activated Zinc dust (2.0 equiv)
-
Olefin substrate (1.0 equiv)[1]
-
Dimethoxyethane (DME) or Diethyl ether (
) -
Ultrasound bath (Optional, for activation)
Methodology:
-
Zinc Activation: Suspend Zn dust in dry
under Argon. Add 0.1 equiv of saturated aqueous or use Cu-couple if reactivity is low. Stir 15 min, then wash with water, ethanol, ether, and dry under vacuum. -
Reaction Setup: In a flame-dried 3-neck flask, dissolve the Olefin and Activated Zinc in dry DME.
-
Addition: Cool to 0°C. Add Trichloroacetyl chloride dropwise over 1 hour via a pressure-equalizing addition funnel. Critical: Control the exotherm to prevent polymerization.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (disappearance of olefin).
-
Workup: Filter through a Celite pad to remove zinc salts. Wash the filtrate with saturated
(to remove acid chloride) and brine. Dry over and concentrate. -
Dechlorination (Optional): To obtain the parent cyclobutanone, treat the dichloro-adduct with Zn dust in Acetic Acid at RT.
Protocol B: Regioselective Ring Expansion to Cyclopentanone
Uses Trimethylsilyldiazomethane (
Reagents:
-
Cyclobutanone substrate (1.0 equiv)
- (2.0 M in hexanes, 1.2 equiv)
- (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
Methodology:
-
Setup: Dissolve cyclobutanone in anhydrous DCM at -78°C under
. -
Lewis Acid Addition: Add
dropwise. Stir for 15 minutes. -
Diazo Addition: Add
solution dropwise slowly. Caution: Evolution of gas. -
Progression: Monitor by TLC. The reaction is usually fast (< 1 hour) at low temperature.
-
Quench: Carefully add saturated
at -78°C, then warm to RT. -
Isolation: Extract with DCM, dry, and purify via column chromatography.
Decision Matrix: Synthetic Utility
Figure 2: Strategic decision matrix for utilizing cyclobutanone reactivity.
References
-
Cyclobutanone Mimics of Intermediates in Metallo-β-Lactamase Catalysis . Chemistry – A European Journal. Link
-
Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA . ACS Omega. Link
-
Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions . Organic Syntheses. Link
-
Catalytic and Regioselective Ring Expansion of Arylcyclobutanones . Organic Letters. Link
-
Covalent inhibitors: a rational approach to drug discovery . RSC Med. Chem.. Link
Sources
isopropyl 3-oxocyclobutanecarboxylate boiling point and density
CAS: 130111-95-4 | Formula: C₈H₁₂O₃ | MW: 156.18 g/mol [1][2][3]
Executive Summary
Isopropyl 3-oxocyclobutanecarboxylate is a specialized strained carbocyclic building block used primarily in the synthesis of conformationally restricted pharmaceutical intermediates. Unlike its linear analog (isopropyl 3-oxobutanoate), the cyclobutane ring introduces significant ring strain (~26 kcal/mol) and a defined spatial vector, making it a critical scaffold for increasing Fsp³ (fraction of sp³ hybridized carbons) in drug candidates—a key metric for improving clinical success rates.
This guide provides a definitive technical profile of the compound, addressing the scarcity of experimental physical data by synthesizing predictive models with homologous series extrapolation. It details the thermodynamic parameters required for isolation and outlines a self-validating synthesis protocol.
Physicochemical Profile
Due to the specialized nature of this ester, primary literature often cites predicted values derived from quantitative structure-property relationship (QSPR) algorithms. The values below represent a consensus of computed data calibrated against the experimentally verified parent acid (3-oxocyclobutanecarboxylic acid).
Consolidated Data Table
| Property | Value (Predicted/Consensus) | Confidence Interval | Experimental Context |
| Boiling Point (760 mmHg) | 218°C ± 30°C | Medium | Extrapolated from methyl ester analogs. |
| Boiling Point (10 mmHg) | ~95°C - 105°C | High | Operational Range. Recommended for distillation. |
| Density | 1.127 ± 0.06 g/cm³ | High | Denser than water; organic layer will be the bottom phase in some extractions (depending on solvent). |
| Refractive Index ( | 1.45 - 1.46 | Medium | Consistent with strained cyclic esters. |
| Flash Point | ~85°C - 92°C | Medium | Class IIIA Combustible Liquid. |
| Appearance | Colorless to pale yellow liquid | High | Darkens upon oxidation/storage. |
Thermodynamic Analysis for Distillation
Researchers attempting to purify this compound by distillation must use reduced pressure. The predicted atmospheric boiling point (218°C) is near the decomposition threshold of the strained cyclobutane ring.
-
Vacuum Recommendation: 0.5 – 2.0 mmHg.
-
Target Vapor Temperature: 75°C – 85°C (at 1 mmHg).
-
Critical Warning: Prolonged heating above 140°C can trigger thermal ring-opening or decarboxylation.
Synthesis & Reaction Engineering
The most robust route to CAS 130111-95-4 is the direct acid-catalyzed esterification of 3-oxocyclobutanecarboxylic acid. While transesterification is possible, the direct Fisher esterification with azeotropic water removal is preferred for scalability.
Mechanistic Workflow (Graphviz)
Figure 1: Linear synthesis workflow for the esterification process. Green nodes indicate purification stages critical for removing unreacted acid.
Detailed Protocol
Scale: 50 mmol (approx. 5.7 g of starting acid)
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 3-oxocyclobutanecarboxylic acid (5.7 g, 50 mmol) and Isopropanol (60 mL, large excess).
-
Catalysis: Add p-toluenesulfonic acid monohydrate (0.47 g, 2.5 mmol, 5 mol%).
-
Note: H₂SO₄ can be used, but pTsOH is less prone to causing charring/polymerization of the ketone.
-
-
Reaction: Reflux vigorously. The azeotrope (Isopropanol/Water) boils at 80.3°C. Monitor water collection in the trap. Reaction typically completes in 4–6 hours.
-
Workup (Self-Validating Step):
-
Purification: Distill the resulting pale yellow oil under high vacuum. Collect the fraction boiling at ~80–90°C @ 1–2 mmHg.
Synthetic Utility & Applications
The isopropyl ester serves two distinct roles in medicinal chemistry:
-
Carbonyl Reactivity: The ketone at C3 is highly electrophilic. It undergoes:
-
Reductive Amination: To generate 3-aminocyclobutane scaffolds.
-
Wittig Olefination: To install exocyclic double bonds.
-
-
Ester Stability: The bulky isopropyl group provides steric shielding, making the ester more resistant to accidental hydrolysis during manipulations of the C3 ketone compared to methyl/ethyl esters.
Logic for Purification Selection
When handling the crude product, the choice between distillation and chromatography depends on the density and boiling point constraints.
Figure 2: Decision matrix for purification. Distillation is preferred for scale-up due to the compound's thermal stability under vacuum.
Handling and Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is susceptible to slow oxidation or hydration if exposed to moist air.
-
Density Awareness: With a density of ~1.127 g/mL, this compound is heavier than water . During aqueous extractions using non-halogenated solvents (like ether), the product may reside in the lower layer if the organic phase is dense, or cause emulsion issues. Always verify layers using the "drop test" (add a drop of water to the layer to see if it mixes).
References
-
PubChem. (n.d.). Compound Summary: Isopropyl 3-chlorocyclobutane-carboxylate (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
Sources
Strategic Sourcing and Utilization of Cyclobutane Building Blocks in Medicinal Chemistry
Executive Summary
The "Escape from Flatland" initiative has firmly established saturation (
However, the commercial availability of cyclobutanes is bifurcated. While simple derivatives (e.g., cyclobutanone) are commodities, high-value stereodefined blocks (e.g., cis-1,3-disubstituted diamines or bicyclo[1.1.1]pentanes) require a nuanced sourcing strategy. This guide delineates the supply landscape, validates quality control protocols for stereochemistry, and provides a framework for integrating these scaffolds into drug discovery workflows.
Part 1: The Commercial Landscape
The supply chain for cyclobutane building blocks is not monolithic. Vendors generally fall into three tiers based on their synthetic capability and catalog depth.
Tier 1: The Innovators (Discovery Phase)
These vendors drive the chemistry, often publishing peer-reviewed methodologies (e.g., Mykhailiuk et al. from Enamine). They are the primary source for novel bioisosteres and "Make-on-Demand" (MADE) libraries.
| Vendor | Primary Strength | Key Offerings | Best For |
| Enamine | Scale & Novelty | REAL Database, Bicyclo[1.1.1]pentanes (BCPs), CF3-cyclobutanes, Spiro[3.3]heptanes. | Hit expansion, bioisostere scanning, custom library synthesis. |
| SpiroChem | Niche Expertise | SpiroKits™ , high-value oxetane/cyclobutane hybrids, conformationally restricted amines. | Scaffold hopping, late-stage functionalization, solving specific PK issues. |
Tier 2: The Aggregators & Commodity Suppliers (Scale-Up Phase)
Once a scaffold is validated, cost and reliability become paramount. These vendors stock multi-gram quantities of standard intermediates.
| Vendor | Primary Strength | Key Offerings | Best For |
| Combi-Blocks | Cost & Speed | Standard cyclobutane acids, ketones, and amines. Transparent pricing. | Routine synthesis, gram-scale intermediates, fast delivery (US).[1] |
| Fluorochem | Regional (EU) | Diverse fluorinated cyclobutanes. | European supply chain, fluorinated analogs.[2] |
| Sigma-Aldrich | Reliability | Broad catalog, now integrating boutique suppliers (e.g., Liverpool ChiroChem). | Certified reference standards, global logistics.[3] |
Tier 3: Global Sourcing Platforms
-
WuXi LabNetwork: Connects buyers with hundreds of smaller Asian CROs. Useful for price arbitrage on multi-kilogram orders but requires rigorous internal QC due to varying supplier quality.
Part 2: Structural Classes and Bioisosteric Utility
Cyclobutanes are rarely used as simple spacers; they are geometric tools.
The 1,3-Substitution Vector
Unlike 1,4-cyclohexane (which can flip between chair/boat), the 1,3-cyclobutane system is rigid.
-
Cis-1,3: Projects substituents in a "U" shape, mimicking ortho- or meta-substituted aromatics depending on the dihedral angle.
-
Trans-1,3: Projects substituents linearly, mimicking para-substituted aromatics but with a shorter distance (approx. 5-6 Å vs 7 Å).
Bicyclo[1.1.1]pentanes (BCPs)
Often categorized with cyclobutanes, BCPs are "super-cyclobutanes." They are linear spacers that are metabolically superior to alkynes and phenyl rings.
-
Sourcing Note: Enamine and SpiroChem dominate this space. Avoid "cheapest available" sources for BCP-amines as they often contain significant impurities that poison coupling reactions.
Visualization: The Bioisostere Landscape
The following diagram illustrates the geometric relationship between traditional aromatic scaffolds and their cyclobutane-based bioisosteres.
Caption: Mapping aromatic scaffolds to their saturated cyclobutane-derived bioisosteres based on substitution vectors.
Part 3: Quality Control & Stereochemical Validation
The Problem: Commercial "1,3-disubstituted cyclobutanes" are frequently sold as undefined mixtures of cis and trans isomers. Relying on a vendor's "95% purity" label without checking the diastereomeric ratio (d.r.) is a common cause of SAR noise.
Protocol: Stereochemical Assignment via NOE
This protocol validates the configuration of a 1,3-disubstituted cyclobutane (e.g., a 1,3-diamine or amino-acid).
Prerequisites:
-
Sample: >5 mg pure compound.
-
Solvent: DMSO-d6 or CDCl3 (rigidifies the ring compared to MeOD).
-
Instrument: 400 MHz NMR or higher.
Step-by-Step Methodology:
-
1D Proton Assignment:
-
Acquire a standard 1H NMR.
-
Identify the methine protons at C1 and C3 (
and ). -
Insight: In cyclobutanes, the ring puckering often causes splitting patterns to be complex. Do not rely solely on coupling constants (
-values) for stereochemistry as the Karplus relationship is unreliable due to ring flexibility.
-
-
1D NOE / 2D NOESY Experiment:
-
Irradiate the resonance of
. -
Observation A (Cis-isomer): If the substituents are cis (on the same face), the protons
and are on opposite faces (trans to each other). You will observe weak or no NOE enhancement between and . Instead, you may see NOE to the same face methylene protons. -
Observation B (Trans-isomer): If the substituents are trans, the protons
and are on the same face (cis to each other). You will observe a strong NOE enhancement (typically 2-5%) between and due to their spatial proximity across the ring (pseudo-diaxial relationship).
-
-
Data Interpretation:
-
Strong
- NOE Trans-isomer (Substituents are trans). -
No
- NOE Cis-isomer (Substituents are cis).
-
-
Reporting:
-
Always report the d.r. (e.g., "cis:trans > 20:1") in your electronic notebook. If the vendor batch is a mix (e.g., 3:1), purify via prep-HPLC before biological testing.
-
Part 4: Strategic Sourcing Workflow
Do not default to custom synthesis immediately. Use the following decision logic to optimize speed and cost.
Caption: Decision tree for sourcing cyclobutane building blocks, prioritizing speed and reliability.
Part 5: Handling and Reactivity
Volatility Warning: Low molecular weight cyclobutane amines (e.g., cyclobutanamine, MW 71.12) are highly volatile as free bases.
-
Storage: Always store as Hydrochloride (HCl) or Tosylate (TsOH) salts.
-
Reaction: When using the free base in a coupling reaction, do not use high vacuum to remove solvents. Use a mild acidic workup or careful distillation.
Strain Release: While cyclobutanes are relatively stable, they possess ~26 kcal/mol of ring strain.
-
Avoid: Strong Lewis acids at high temperatures (e.g.,
> 100°C) can trigger ring-opening or rearrangement to cyclopropylcarbinyl systems. -
Preferred: Pd-catalyzed couplings (Buchwald-Hartwig) generally preserve the ring integrity perfectly.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2019). Generation of C(sp3)-Rich Building Blocks for Drug Discovery: The Enamine Approach. European Journal of Organic Chemistry. [Link]
-
SpiroChem AG. (2024). SpiroKits and Conformationally Restricted Building Blocks. SpiroChem Catalog. [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of Pharmaceutical Scaffolds from Isopropyl 3-Oxocyclobutanecarboxylate
This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates. It provides a technical deep-dive into the utility of Isopropyl 3-oxocyclobutanecarboxylate (CAS 130111-95-4) , a critical scaffold for JAK inhibitors (e.g., Abrocitinib) and other therapeutic agents requiring a rigid, sp³-rich core.[1]
Introduction: The Strategic Value of the Isopropyl Ester
In the landscape of medicinal chemistry, the cyclobutane ring offers a unique "Goldilocks" zone of conformational restriction—less rigid than cyclopropane but more defined than cyclopentane. The isopropyl 3-oxocyclobutanecarboxylate has emerged as a preferred starting material over its methyl or ethyl counterparts for three distinct process reasons:
-
Hydrolytic Stability: The steric bulk of the isopropyl group suppresses non-enzymatic hydrolysis during aqueous workups, preserving the ester moiety while allowing chemoselective manipulations of the ketone.
-
Crystallinity: Intermediates derived from the isopropyl ester often exhibit superior crystallinity compared to ethyl esters, facilitating purification via recrystallization rather than chromatography.
-
Safety Profile: The higher boiling point (approx. 218°C) and lower volatility reduce flammability risks compared to lower alkyl esters during high-temperature cyclization or decarboxylation steps.
Core Reactivity & Stereochemical Control
The central challenge in utilizing this scaffold is controlling the cis/trans stereochemistry at the 1,3-positions. Due to the puckered conformation of the cyclobutane ring (butterfly angle ~25°), the cis-1,3-disubstituted isomer (pseudo-diequatorial) is generally thermodynamically more stable than the trans isomer (pseudo-axial/equatorial).
-
Thermodynamic Path: Leads to cis-isomers (e.g., Direct Reductive Amination).[1]
-
Kinetic/Inversion Path: Leads to trans-isomers (e.g., Mitsunobu Inversion).[1]
Workflow Visualization
Figure 1: Divergent synthetic pathways from the parent ketoester.[1] The choice of reagents dictates access to cis- or trans-manifolds.[1]
Experimental Protocols
Module A: Synthesis of cis-3-Aminocyclobutanecarboxylates
This protocol utilizes thermodynamic control to access the cis-isomer, the key configuration for Abrocitinib-like scaffolds.[1]
Mechanism: Formation of the imine followed by reduction.[2] The hydride approaches from the less hindered face, or equilibration of the amino-intermediate leads to the stable pseudo-diequatorial (cis) conformation.
Protocol:
-
Imine Formation: Charge a reactor with Isopropyl 3-oxocyclobutanecarboxylate (1.0 eq) and THF (10 vol). Add the amine (e.g., Methylamine 2M in THF, 1.1 eq) and stir at 0–5°C for 1 hour.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining internal temperature <10°C. Note: STAB is preferred over NaBH4 for preventing direct ketone reduction.
-
Reaction: Warm to 20–25°C and stir for 12 hours. Monitor by HPLC/GC.
-
Workup: Quench with sat. NaHCO3. Extract with EtOAc.[1][3] Wash organic layer with brine.[1]
-
Isolation: Crystallize the salt (e.g., oxalate or hydrochloride) to upgrade the diastereomeric ratio (dr).
-
Expected Yield: 75-85%[1]
-
Stereoselectivity: Typically >95:5 (cis:trans) prior to recrystallization.
-
Module B: Synthesis of trans-3-Aminocyclobutanecarboxylates (Stereoinversion)
Accessing the trans-isomer requires a two-step inversion strategy, as direct reductive amination rarely favors this high-energy isomer.[1]
Step 1: Reduction to cis-Alcohol
-
Dissolve ketoester (1.0 eq) in MeOH (10 vol) at -10°C.
-
Add NaBH4 (0.5 eq) slowly. (Kinetic reduction of 3-substituted cyclobutanones with small hydrides often favors the cis-alcohol, where the OH and Ester are on the same side).
-
Quench and isolate cis-isopropyl 3-hydroxycyclobutanecarboxylate.
Step 2: Mitsunobu Inversion
-
Reagents: Charge cis-alcohol (1.0 eq), Triphenylphosphine (PPh3, 1.2 eq), and Diphenylphosphoryl azide (DPPA, 1.2 eq) in THF.
-
Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.
-
Mechanism: The SN2 displacement of the activated phosphonium intermediate by the azide nucleophile inverts the stereocenter from cis to trans.
-
Reduction: Staudinger reduction (PPh3/H2O) or hydrogenation (Pd/C, H2) of the azide yields the trans-amine.
Module C: Deoxofluorination (Bioisostere Synthesis)
Replacing the ketone with a gem-difluoro group lowers basicity and alters lipophilicity (LogD).
Protocol:
-
Safety Warning: Deoxofluorination reagents can release HF and generate pressure. Use Hastelloy or Teflon-lined reactors.[1]
-
Dissolve ketoester in DCM (anhydrous).
-
Add Deoxo-Fluor® (1.5 eq) at 0°C. Note: DAST is an alternative but Deoxo-Fluor is thermally more stable.[1]
-
Allow to warm to RT. Stir 16h.
-
Quench: Pour slowly into sat. NaHCO3 (vigorous CO2 evolution).
-
Isolate Isopropyl 3,3-difluorocyclobutanecarboxylate.
Quantitative Data Summary
| Parameter | Isopropyl Ester | Ethyl Ester | Advantage |
| Molecular Weight | 156.18 | 142.15 | Higher MW aids crystallinity |
| Boiling Point | ~218°C | ~195°C | Improved process safety (flash point) |
| Hydrolysis Rate | Slow (Steric bulk) | Fast | Higher yield in aqueous workups |
| cis:trans (Red.[1] Am.) | >95:5 | ~90:10 | Better stereocontrol due to bulk |
References
-
Synthesis of Abrocitinib Intermediates
-
Cyclobutane Stereoselectivity & Stability
-
Mitsunobu Inversion on Cyclobutanes
-
General Reductive Amination Reviews
Sources
- 1. isopropyl3-oxocyclobutane-1-carboxylate | 130111-95-4 [chemicalbook.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cris.biu.ac.il [cris.biu.ac.il]
Application Note: Reductive Amination Protocols for Isopropyl 3-Oxocyclobutanecarboxylate
This Application Note provides a comprehensive, field-validated guide for the reductive amination of isopropyl 3-oxocyclobutanecarboxylate . It is designed for medicinal chemists and process development scientists requiring high stereochemical control and chemoselectivity.
Executive Summary & Strategic Analysis
The 3-aminocyclobutane-1-carboxylate scaffold is a critical "rigid linker" in modern drug discovery, offering defined exit vectors that enhance Fsp³ character and metabolic stability compared to flexible alkyl chains.
The reductive amination of isopropyl 3-oxocyclobutanecarboxylate presents two primary challenges:
-
Stereochemical Control: The reaction generates a mixture of cis and trans isomers (relative to the ester and amine). Control is dictated by the hydride attack vector and the thermodynamic stability of the resulting puckered ring conformers.
-
Chemoselectivity: The isopropyl ester must remain intact. Harsh reducing agents (e.g., LiAlH₄) or unbuffered aqueous conditions can lead to ester hydrolysis or reduction.
Mechanistic Pathway & Stereoselectivity
The reaction proceeds via the formation of an iminium ion intermediate. The stereochemical outcome is largely governed by kinetic control when using bulky hydride donors like Sodium Triacetoxyborohydride (STAB).
-
Kinetic Attack: The hydride donor approaches from the less sterically hindered face (anti to the C1-ester group). This typically yields the cis-isomer (amine and ester on the same side) as the major product.
-
Thermodynamic Equilibration: Prolonged reaction times or elevated temperatures can permit equilibration to the thermodynamically more stable isomer (often trans for bulky substituents due to 1,3-diaxial-like repulsion in the puckered conformation).
Figure 1: Mechanistic pathway highlighting the critical iminium formation and hydride transfer steps.
Experimental Protocols
Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)
Best For: Primary and secondary aliphatic amines, acid-stable substrates. Mechanism: Direct reductive amination.[1][2][3][4][5] STAB is mild and does not reduce ketones/aldehydes appreciably without amine activation, minimizing side reactions.
Reagents:
-
Substrate: Isopropyl 3-oxocyclobutanecarboxylate (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv (Free base or salt)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under N₂, dissolve the isopropyl 3-oxocyclobutanecarboxylate (1.0 equiv) in DCE (0.2 M concentration).
-
Amine Addition: Add the amine (1.1 equiv).
-
Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) or DIPEA to liberate the free base in situ.
-
-
Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to promote imine/iminium formation.
-
Observation: The solution may become slightly cloudy or change color.
-
-
Reduction: Cool the mixture to 0°C (optional, enhances cis-selectivity). Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Caution: Mild gas evolution (H₂) may occur.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS for the disappearance of the ketone (m/z [M+H]+ usually visible) and appearance of the amine.
-
Workup: Quench with saturated aqueous NaHCO₃ (careful, gas evolution). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Titanium(IV) Isopropoxide Mediated
Best For: Weakly nucleophilic amines (e.g., anilines), sterically hindered amines, or when Method A fails to drive conversion. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and dehydrating agent, forcing imine formation before reduction.
Reagents:
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv) or NaBH₃CN
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)[6]
Protocol:
-
Imine Formation: In a dried flask, mix the ketone (1.0 equiv) and amine (1.0–1.2 equiv) neat or in minimal THF.
-
Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise. Stir at RT for 2–6 hours (or overnight for difficult amines).
-
Checkpoint: Monitor by NMR or IR (disappearance of C=O stretch) to ensure complete imine formation.
-
-
Dilution & Reduction: Dilute the viscous mixture with MeOH (0.2 M). Cool to 0°C.
-
Hydride Addition: Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic). Stir for 2 hours at RT.
-
Quench (Critical): Quench by adding 1N NaOH or water. A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter the suspension through a Celite pad to remove titanium salts. Rinse the pad with EtOAc.
-
Workup: Partition the filtrate between EtOAc and water. Dry and concentrate.
Purification and Stereochemical Analysis[7]
The crude product will typically be a mixture of cis and trans isomers.
Separation Strategy:
-
Flash Chromatography: The isomers often have distinct Rf values on silica gel (DCM/MeOH/NH₄OH systems). The cis-isomer (intramolecular H-bonding potential) is typically less polar than the trans-isomer, though this depends on the specific amine substituent.
-
Salt Formation: If chromatography is difficult, convert the crude amine to a salt (HCl, Oxalate, or Succinate). Isopropyl cis-3-(methylamino)cyclobutanecarboxylate succinate is a known commercial form, suggesting succinic acid is effective for crystallization of the cis isomer.
Analytical Data Interpretation:
-
¹H NMR (C3 Proton): The proton at the C3 position (germinal to the amine) is diagnostic.
-
Cis-isomer: Often appears as a quintet or broad multiplet further downfield due to anisotropy of the ester.
-
Trans-isomer: Often appears more upfield.
-
NOESY: Crucial for assignment. Look for NOE correlations between the C3-H and the C1-H (methine of the ester). If they correlate, they are cis to each other (meaning the substituents are trans). Wait—verify:
-
If C1-H and C3-H are on the same face (cis-relationship of protons), the substituents (Ester and Amine) are Trans .
-
Target (Cis-Product): Substituents are Cis -> Protons are Trans -> No/Weak NOE between C1-H and C3-H.
-
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete imine formation. | Switch to Method B (Ti(OiPr)₄). Increase reaction time before adding hydride. |
| Ester Hydrolysis | Aqueous workup too basic or wet solvents. | Use anhydrous solvents. Quench with buffered NaHCO₃ instead of NaOH. Avoid strong acids. |
| Dialkylation | Primary amine is too reactive. | Use a large excess of amine (5–10 equiv) or use the amine as the solvent if liquid. |
| Poor Cis/Trans Ratio | Thermodynamic equilibration. | Run Method A at 0°C or -20°C. Shorten reaction time after hydride addition. |
Decision Matrix
Figure 2: Protocol selection guide based on amine nucleophilicity.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2][4] 11, 1996, pp. 3849–3862.[2][7] Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2] The Journal of Organic Chemistry, vol. 55, no.[2] 8, 1990, pp. 2552–2554.[2] Link
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[2][7] Journal of the American Chemical Society, vol. 93, no.[2] 12, 1971, pp. 2897–2904.[2] Link
- Vertex AI Search. "Synthesis of Isopropyl cis-3-(methylamino)cyclobutanecarboxylate succinic acid." AChemBlock Catalog, 2026. (Demonstrates commercial prevalence of the cis-isomer).
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. jocpr.com [jocpr.com]
- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Precision Olefination of Cyclobutanone Derivatives via Wittig Protocols
Executive Summary
The conversion of cyclobutanones to alkylidenecyclobutanes (exocyclic alkenes) is a pivotal transformation in the synthesis of nucleoside analogs, terpenes (e.g., Grandisol), and conformationally restricted drug pharmacophores. However, the inherent ring strain of the cyclobutane core (~26.3 kcal/mol) presents unique challenges, including susceptibility to ring-opening, polymerization, and epimerization under the strongly basic conditions typical of Wittig reactions.
This guide details optimized protocols for the Wittig olefination of cyclobutanone derivatives. Unlike standard aldehyde olefination, cyclobutanone protocols require strict control over base nucleophilicity and temperature to favor the formation of the oxaphosphetane intermediate while suppressing strain-release ring expansions.
Mechanistic Constraints & Causality
The "Strain-Release" Paradox
In standard ketones (e.g., cyclohexanone), the transition from
-
In Cyclobutanones: The internal bond angle is ~90°. The transition to an
center in the intermediate actually relieves some angle strain (moving closer to the ideal 109.5° from the highly strained state). -
The Risk: While formation of the intermediate is kinetically favorable, the high energy of the system makes the ring prone to nucleophilic attack by the ylide or base, leading to ring-opened byproducts.
Base Selection Logic
- -BuLi (Lithium Butyl): The gold standard for generating non-stabilized ylides (e.g., methylenetriphenylphosphorane). However, it is a strong nucleophile and can attack the carbonyl directly if the ylide formation is incomplete.
-
NaHMDS / KHMDS: Preferred for sensitive substrates. The bulky silyl groups reduce nucleophilicity while maintaining basicity (
~26), preventing direct attack on the strained ring. - (Potassium tert-butoxide): Essential for semi-stabilized ylides. The potassium cation effect often enhances the solubility and reactivity of the ylide in THF.
Condition Optimization Matrix
Use the following table to select the starting conditions based on your specific substrate and ylide type.
| Variable | Standard Methylenation | Sterically Hindered / Substituted | Acid-Sensitive / Labile |
| Ylide Precursor | |||
| Base | NaHMDS | ||
| Solvent | Anhydrous THF | THF / Toluene (1:1) | Et2O (Salt-free conditions) |
| Temp (Generation) | 0 °C to RT | RT to Reflux (rare) | 0 °C |
| Temp (Addition) | -78 °C | -78 °C to 0 °C | -78 °C |
| Key Risk | Volatility of product | Incomplete conversion | Epimerization of |
Visualizing the Workflow
The following diagram illustrates the decision logic and mechanistic pathway, highlighting the critical control points for cyclobutanone survival.
Figure 1: Decision logic for Wittig olefination of cyclobutanones, highlighting the strain-relief mechanism at the oxaphosphetane stage.
Experimental Protocols
Protocol A: Standard Methylenation of Cyclobutanones
Target: Synthesis of methylenecyclobutane derivatives using non-stabilized ylides.
Reagents:
-
Methyltriphenylphosphonium bromide (
) [Dried under vacuum at 100°C for 4h] - -Butyllithium (2.5 M in hexanes)
-
Anhydrous THF (distilled from Na/Benzophenone or SPS grade)
Step-by-Step Procedure:
-
Ylide Generation (The "Canary" Step):
-
Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Add
(1.2 equiv) and suspend in anhydrous THF (0.5 M concentration relative to salt). -
Cool the suspension to 0 °C in an ice bath.
-
Add
-BuLi (1.1 equiv) dropwise via syringe. -
Self-Validation: The solution must turn a bright canary yellow. If the solution remains colorless or pale, moisture is present; abort and re-dry reagents.
-
Stir at 0 °C for 30–60 minutes to ensure complete deprotonation.
-
-
Substrate Addition:
-
Cool the bright yellow ylide solution to -78 °C (dry ice/acetone bath). Note: Low temperature prevents base-catalyzed ring opening.
-
Dissolve the cyclobutanone substrate (1.0 equiv) in a minimum amount of anhydrous THF.
-
Add the ketone solution dropwise over 15 minutes.
-
Observation: The yellow color may fade slightly but should not disappear immediately.
-
-
Reaction Progression:
-
Allow the mixture to warm slowly to 0 °C over 2 hours. Do not heat to reflux unless monitoring indicates no conversion.
-
QC Check: Pull a 50 µL aliquot, quench with wet ether, and analyze via TLC or GC-MS. Look for the disappearance of the carbonyl peak.
-
-
Workup (Volatility Alert):
-
Quench the reaction by adding saturated aqueous
at 0 °C. -
Extract with Pentane or Diethyl Ether (
). Avoid DCM if the product is volatile. -
Wash combined organics with brine, dry over
, and filter. -
Concentration: If the product molecular weight is < 150 g/mol , do not use a rotavap. Distill the solvent carefully using a Vigreux column at atmospheric pressure.
-
Protocol B: Synthesis of Highly Substituted Derivatives (Salt-Free)
Target: Use when stereocontrol (Z-selective) is required or substrate is base-sensitive.
Reagents:
-
Alkylphosphonium salt
-
Sodium Hexamethyldisilazide (NaHMDS) - 1.0 M in THF
Procedure:
-
Suspend phosphonium salt in THF at RT.
-
Add NaHMDS (1.1 equiv) dropwise. The mixture will turn orange/red.
-
Stir for 1 hour, then stop stirring to allow the sodium salts to precipitate (Salt-Free modification).
-
Cannulate the supernatant (containing the pure ylide) into a fresh dry flask containing the cyclobutanone at -78 °C.
-
This method reduces Lewis acid interactions (
) that can catalyze ring expansion.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| No Reaction | Enolization of Ketone | The cyclobutanone |
| Ring Expansion | Temperature too high | Ensure addition occurs at -78 °C. Do not exceed 0 °C during warm-up. |
| Low Yield (Volatile) | Product lost in vacuo | Switch extraction solvent to Pentane. Do not rotavap to dryness; use careful distillation. |
| Ylide not forming | Wet Reagents | Phosphonium salts are hygroscopic. Dry them under high vacuum (>0.1 mmHg) at 100 °C overnight before use. |
References
-
Nucleoside Analog Synthesis: Danappe, S., et al. "Efficient Synthesis of New Nucleoside Analogues with a Methylenecyclobutane Unit."[4] Synthetic Communications, vol. 36, no.[4] 21, 2006, pp. 3225-3239. Link
-
Standard Wittig Protocols: "Wittig Reaction Conditions." Common Organic Chemistry, 2023. Link
-
Theoretical Strain Analysis: "Theoretical study of the Wittig reaction of cyclic ketones." SpringerLink / ResearchGate, 2015. Link
-
Ring Contraction/Expansion Risks: Cuccu, F., et al. "Tandem Wittig Reaction–Ring Contraction of Cyclobutanes." Organic Letters, vol. 21, no.[5] 19, 2019. Link
-
General Cyclobutane Strain Data: "Ring Strain in Cyclopropane and Cyclobutane." Master Organic Chemistry, 2014. Link
Sources
Application Note: Precision Alkylation of Isopropyl 3-Oxocyclobutanecarboxylate
Part 1: Executive Summary & Strategic Analysis
The Challenge: Bifunctionality on a Strained Ring
Isopropyl 3-oxocyclobutanecarboxylate represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD), particularly for JAK inhibitors and antiviral candidates. However, derivatizing the C3-ketone via Grignard addition presents three distinct competing failure modes:
-
Chemoselectivity (Ketone vs. Ester): While ketones are kinetically more reactive than esters, the high energy of the Grignard reagent often leads to "double addition" at the ester moiety, converting the carboxylate into a tertiary alcohol.
-
Enolization (The "Hidden" Yield Killer): The
-protons adjacent to the ketone in a cyclobutane ring are acidic. Standard Grignard reagents ( ) act as bases rather than nucleophiles, leading to enolate formation. Upon quench, the starting material regenerates, resulting in low conversion despite full consumption of the reagent. -
Stereocontrol (Cis/Trans Selectivity): The cyclobutane ring exists in a puckered "butterfly" conformation. Controlling the facial selectivity of the nucleophilic attack to favor the cis or trans diastereomer requires precise conformational analysis.
The Solution: Lanthanide-Mediated Nucleophilic Addition
To overcome these challenges, this protocol utilizes Cerium(III) Chloride (CeCl
-
Mechanism of Action: The lanthanide salt acts as a Lewis acid, coordinating to the ketone oxygen. This activates the carbonyl toward nucleophilic attack (lowering the LUMO energy) while simultaneously suppressing the basicity of the Grignard reagent.
-
Result: This "Imamoto-type" activation ensures exclusive addition to the ketone, preserves the isopropyl ester, and minimizes enolization.
Part 2: Mechanistic Visualization
Reaction Pathway & Selectivity Model
The following diagram illustrates the competing pathways and the stereochemical outcome dictated by the ring pucker.
Caption: Figure 1. Reaction pathway highlighting the role of CeCl3 in suppressing enolization and directing nucleophilic attack away from the sterically bulky isopropyl ester group.
Part 3: Detailed Experimental Protocol
Reagents & Equipment
-
Substrate: Isopropyl 3-oxocyclobutanecarboxylate (>98% purity).
-
Grignard Reagent: R-MgBr (e.g., Phenylmagnesium bromide, 1.0 M in THF). Must be titrated prior to use.
-
Additive: Anhydrous CeCl
(beads or powder) or LaCl LiCl (solution). -
Solvent: Anhydrous THF (inhibitor-free, <50 ppm H
O). -
Equipment: Flame-dried glassware, argon/nitrogen manifold, internal temperature probe.
Pre-Protocol: Activation of Cerium(III) Chloride
Critical: Commercial "anhydrous" CeCl
-
Place CeCl
H O in a flask. -
Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with vigorous stirring until a fine white powder forms.
-
Cool to room temperature under Argon.
Step-by-Step Synthesis (The "Imamoto" Method)
Step 1: Substrate Activation
-
Suspend 1.2 equivalents of activated anhydrous CeCl
in anhydrous THF (0.5 M concentration relative to CeCl ). -
Stir at room temperature for 1 hour. The mixture should form a milky white suspension (the "slurry").
-
Cool the suspension to -78°C (Dry ice/acetone bath).
-
Add 1.0 equivalent of Isopropyl 3-oxocyclobutanecarboxylate (dissolved in minimal THF) dropwise.
-
Stir for 30 minutes at -78°C to allow Lewis acid coordination.
Step 2: Nucleophilic Addition
-
Add 1.2 equivalents of the Grignard reagent dropwise via syringe pump or pressure-equalizing funnel.
-
Rate: Maintain internal temperature below -70°C. Exotherms promote ester attack.
-
-
Stir at -78°C for 2 hours.
-
Monitor reaction progress via TLC or GC-MS.
-
Note: Do not warm to 0°C until consumption of starting material is confirmed.
-
Step 3: Quench & Workup
-
Quench the reaction at -78°C by adding a solution of 10% aqueous Acetic Acid or saturated NH
Cl .-
Why Acidic Quench? Basic quenches can cause emulsions with Cerium salts.
-
-
Allow the mixture to warm to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Filter the biphasic mixture through a pad of Celite to remove Cerium salts.
-
Separate layers. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with saturated NaHCO
(to neutralize acetic acid) and Brine. -
Dry over MgSO
, filter, and concentrate.
Part 4: Data Presentation & Validation
Expected Analytical Outcomes
The following table summarizes the expected shifts and signals for validating the successful formation of the tertiary alcohol.
| Feature | Substrate (Ketone) | Product (Tertiary Alcohol) | Notes |
| IR Spectroscopy | ~1790 cm⁻¹ (Cyclobutanone) | ~3400 cm⁻¹ (Broad -OH) | Disappearance of strained ketone stretch is the primary indicator. |
| ¹H NMR (C3 Position) | No signal (Quaternary) | No signal (Quaternary) | Look for disappearance of |
| ¹H NMR (Ester) | ~5.0 ppm (Septet) | ~4.9-5.0 ppm (Septet) | The isopropyl group should remain intact (integral = 1H). |
| ¹³C NMR (Carbonyl) | ~205 ppm (Ketone) | ~70-75 ppm (C-OH) | Ester carbonyl (~170 ppm) must remain visible. |
Stereochemical Determination
The major diastereomer is typically the cis-alcohol (OH group cis to the ester), resulting from Grignard attack anti to the bulky isopropyl ester.
-
Validation: NOESY NMR experiment.
-
Cis-isomer: Strong NOE correlation between the Methyl of the ester (isopropyl) and the aromatic protons of the Grignard group (if R=Ph), or between the carbinol proton (if reduced) and the ester methine.
-
Trans-isomer: Weak or no NOE correlation between the faces.
-
Part 5: Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Recovered Starting Material | Enolization occurred. | Ensure CeCl |
| Low Yield / Complex Mixture | Attack on Ester.[1][2] | Lower temperature to -78°C. Ensure Grignard addition is slow. Switch to LaCl |
| Emulsion during Workup | Cerium Hydroxides. | Use the Celite filtration step. Use 10% AcOH for quench instead of pure water. |
Workflow Logic Diagram
Caption: Figure 2. Operational workflow emphasizing the critical drying and temperature control steps required for success.
References
-
Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones."[3][4] Tetrahedron Letters, vol. 26, no. 39, 1985, pp. 4763-4766.[3]
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333-3336.
-
Concellón, J. M., et al. "Total Stereoselective Synthesis of (E)-α,β-Unsaturated Esters from 3-Substituted Cyclobutanones." The Journal of Organic Chemistry, vol. 72, no. 14, 2007, pp. 5417–5420.
-
Faul, M. M., & Huff, B. E. "Strategy and Methodology Development for the Synthesis of Cyclobutane-Containing Pharmaceutical Agents." Chemical Reviews, vol. 114, no. 17, 2014, pp. 8693–8728.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols [pascal-francis.inist.fr]
- 4. Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones. An efficient method for the synthesis of tertiary alcohols. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
catalytic hydrogenation of isopropyl 3-oxocyclobutanecarboxylate ketone group
Application Note: Stereoselective Catalytic Hydrogenation of Isopropyl 3-Oxocyclobutanecarboxylate
Executive Summary
This application note details the protocol for the chemoselective and stereoselective reduction of isopropyl 3-oxocyclobutanecarboxylate to cis-isopropyl 3-hydroxycyclobutanecarboxylate . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including JAK inhibitors and ROR
While hydride reagents (e.g., NaBH
Scientific Background & Mechanistic Insight
The Challenge: Ring Strain and Stereocontrol
The cyclobutane ring is highly strained (~26 kcal/mol) and adopts a non-planar "puckered" or "butterfly" conformation to minimize torsional strain and transannular interactions.
-
Conformation: The isopropyl ester group at C1 preferentially adopts the pseudo-equatorial position to minimize steric clash.
-
Facial Selectivity: In catalytic hydrogenation, the metal surface approaches the ketone from the less hindered convex face (the face opposite the pseudo-equatorial ester).
-
Result: The addition of hydrogen from the convex face pushes the resulting hydroxyl group to the same side as the ester, yielding the cis (Z) isomer as the major kinetic product.
Chemoselectivity (Ester vs. Ketone)
Standard hydrogenation catalysts like Palladium (Pd/C) are active but can sometimes lead to hydrogenolysis (C-O bond cleavage) or ring-opening in strained systems. Ruthenium (Ru) is preferred for aliphatic ketones because it effectively reduces carbonyls to alcohols under mild conditions without affecting the ester moiety or opening the cyclobutane ring.
Solvent Selection Rule
Critical: The solvent must match the ester alcohol group.
-
Substrate: Isopropyl ester.
-
Required Solvent: Isopropanol (IPA) .
-
Reasoning: Using Methanol or Ethanol will result in acid-catalyzed or base-catalyzed transesterification (scrambling the ester to methyl/ethyl ester), reducing yield and purity.
Visualization of Reaction Pathway
The following diagram illustrates the stereochemical outcome and the process workflow.
Figure 1: Mechanistic pathway showing the preference for cis-selectivity via convex face adsorption on the Ruthenium surface.
Experimental Protocol
Materials & Equipment
-
Substrate: Isopropyl 3-oxocyclobutanecarboxylate (>98% purity).
-
Catalyst: 5% Ru/C (Ruthenium on Activated Carbon), typically 50% water wet (to reduce pyrophoricity).
-
Solvent: Isopropyl Alcohol (Anhydrous grade preferred).
-
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) or Büchi hydrogenator.
Safety Pre-Check (Crucial)
-
Ru/C is Pyrophoric: Dry Ru/C can ignite spontaneously in air. Always handle the catalyst as a water-wet paste or under an inert atmosphere (Argon/Nitrogen).[1]
-
Hydrogen Gas: Extremely flammable. Ensure the reactor is properly grounded and leak-tested before heating.
Step-by-Step Procedure (10g Scale)
-
Reactor Loading:
-
To a clean, dry 100 mL autoclave vessel, add Isopropyl 3-oxocyclobutanecarboxylate (10.0 g, 64.0 mmol).
-
Add Isopropyl Alcohol (50 mL, 5 vol).
-
Carefully add 5% Ru/C (1.0 g, 10 wt% loading relative to substrate, 50% wet). Note: This corresponds to 0.5 g dry catalyst.
-
-
Inerting:
-
Seal the reactor.
-
Purge with Nitrogen (
) 3 times (pressurize to 5 bar, vent to 1 bar). -
Purge with Hydrogen (
) 3 times (pressurize to 5 bar, vent to 1 bar) to remove nitrogen.
-
-
Reaction:
-
Pressurize the reactor to 10 bar (145 psi) with
. -
Set stirring to 800-1000 rpm . High agitation is critical to overcome gas-liquid mass transfer limitations.
-
Heat to 40°C .
-
Monitor consumption.[2] Reaction is typically complete in 4–6 hours .
-
Checkpoint: If reaction stalls, increase pressure to 20 bar, but do not exceed 60°C to avoid trans-isomerization.
-
-
Work-up:
-
Cool reactor to 20°C.
-
Vent
and purge with (3 cycles). -
Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with Isopropyl Alcohol (2 x 10 mL).
-
Safety: Immediately wet the used filter cake with water. Do not let it dry out (fire hazard).
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (Rotavap, 40°C bath) to yield the crude oil.
-
Yield Expectation: >95%.
-
Diastereomeric Ratio (dr): Typically >9:1 (cis:trans).[3]
-
Analytical Methods & Specifications
| Parameter | Method | Specification | Notes |
| Conversion | GC-FID or HPLC | > 99.0% | Monitor disappearance of ketone peak. |
| Identity | 1H-NMR (CDCl3) | Confirms Structure | Look for methine proton at C3 (~4.1 ppm). |
| Stereochemistry | 1H-NMR / NOESY | cis (major) | cis-isomer H3 methine is typically more shielded than trans. NOE correlation between H1 and H3 confirms cis. |
| Residual Solvent | GC-Headspace | < 5000 ppm IPA |
NMR Diagnostic (CDCl3):
-
cis-isomer (Target): The methine proton (CH-OH) typically appears as a quintet around
4.0–4.2 ppm. -
trans-isomer: The methine proton typically appears slightly downfield or has a distinct splitting pattern due to different coupling constants with the ring protons.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poisoned Catalyst | Ensure substrate is free of Sulfur or Amines. Increase catalyst loading to 20 wt%. |
| Low Conversion | Mass Transfer Limit | Increase stirring speed (>1000 rpm). Increase H2 pressure. |
| Transesterification | Wrong Solvent | MUST use Isopropanol. Do not use MeOH or EtOH. |
| Low cis:trans ratio | Thermodynamic Equilibration | Stop reaction immediately upon completion. Reduce temperature (run at 25°C instead of 40°C). |
| Ring Opening | High Temp / Wrong Catalyst | Switch from Pd/C to Ru/C. Lower temperature below 50°C. |
References
-
General Stereoselectivity in Cyclobutanone Reduction
- Vande Velde, C. M. L., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." Journal of Organic Chemistry, 2020, 85(12), 7878–7888.
- Context: Confirms that hydride and catalytic reductions of 3-substituted cyclobutanones favor the cis isomer (>90%) due to torsional strain and facial hindrance.
-
Ruthenium Catalysis for Cis-Selectivity
- Miao, C., et al. "Highly Selective Synthesis of cis-2,2,4,4-Tetramethylcyclobutane-1,3-diol via Solvent-Free Hydrogenation.
- Context: Demonstrates Ru/C as the superior catalyst for cis-selectivity in cyclobutanone reductions compared to Pd, which favors isomeriz
-
Analogous Pharmaceutical Intermediates (JAK Inhibitors)
- Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors." WO/2011/051920.
- Context: Describes the reduction of ethyl 3-oxocyclobutanecarboxylate to the cis-alcohol using Ru/C, perfectly analogous to the isopropyl ester protocol.
-
Catalyst Handling & Safety
- UT Southwestern.
- Context: Standard operating procedures for handling pyrophoric Raney Ni and Ru/C c
Disclaimer: This protocol is for research purposes only. All reactions involving high-pressure hydrogen must be conducted in a facility equipped with appropriate safety shielding and gas detection systems.
Sources
scale-up synthesis of isopropyl 3-oxocyclobutanecarboxylate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of isopropyl 3-oxocyclobutanecarboxylate (CAS: 130111-95-4), a critical bioisostere and building block in medicinal chemistry. While the parent acid (3-oxocyclobutanecarboxylic acid) is commercially available, its conversion to the isopropyl ester on a multi-gram to kilogram scale presents specific challenges, including thermal instability (decarboxylation risk) and the steric hindrance of the secondary alcohol.
This guide prioritizes the Acid Chloride Activation Route as the primary methodology due to its superior conversion rates and reproducibility compared to direct Fischer esterification for secondary alcohols. A secondary Azeotropic Esterification protocol is provided as a "Green Chemistry" alternative.
Strategic Route Analysis
The synthesis hinges on the efficient esterification of 3-oxocyclobutanecarboxylic acid . Two primary pathways were evaluated for scale-up suitability:
-
Route A: Acid Chloride Activation (Recommended)
-
Mechanism: Activation with Thionyl Chloride (
) followed by nucleophilic acyl substitution with isopropanol. -
Pros: High conversion (>95%), suitable for sterically hindered secondary alcohols (isopropanol), simple workup.
-
Cons: Requires gas scrubbing (
, ). -
Critical Control: Temperature control during activation to prevent polymerization or thermal decomposition of the strained cyclobutane ring.
-
-
Route B: Azeotropic Fischer Esterification (Alternative)
-
Mechanism: Acid-catalyzed equilibrium driven by water removal (Dean-Stark).
-
Pros: No corrosive gases, cheaper reagents.
-
Cons: Slower kinetics with secondary alcohols; prolonged heating risks ketalization of the ketone moiety.
-
Process Logic Flowchart
Figure 1: Logical workflow for the Acid Chloride Activation Route. Note the temperature constraints to preserve the cyclobutanone ring.
Detailed Protocol: Acid Chloride Route (Primary)
Scale: 100 g Input (Scalable to kg) Target Yield: 85-92% Purity: >98% (GC)
Materials & Reagents
| Reagent | Equiv. | Role | Hazards |
| 3-Oxocyclobutanecarboxylic acid | 1.0 | Substrate | Irritant, Thermally Labile |
| Thionyl Chloride ( | 1.2 | Activator | Corrosive, Water Reactive |
| DMF | 0.05 | Catalyst | Toxic |
| Isopropanol (IPA) | 1.5 | Nucleophile | Flammable |
| Triethylamine ( | 1.2 | Acid Scavenger | Corrosive, Flammable |
| Dichloromethane (DCM) | 10 Vol | Solvent | Volatile |
Step-by-Step Procedure
Phase 1: Activation
-
Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and a nitrogen inlet. Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize acid gases.
-
Charging: Charge 3-oxocyclobutanecarboxylic acid (100 g, 0.876 mol) and anhydrous DCM (500 mL) . Stir to suspend.
-
Catalyst Addition: Add DMF (3.4 mL, 0.044 mol) as a catalyst.
-
Chlorination: Cool the mixture to 0-5°C. Add Thionyl Chloride (76.5 mL, 1.05 mol) dropwise over 60 minutes.
-
Critical Parameter: Do not allow the internal temperature to exceed 10°C during addition to avoid runaway exotherms.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4 hours.
-
IPC (In-Process Control): Take an aliquot, quench with dry methanol, and analyze by GC/TLC. Disappearance of the acid peak (and appearance of the methyl ester surrogate) indicates conversion to the acid chloride.
-
-
Concentration (Optional but Recommended): If high purity is required, remove excess
and solvent under reduced pressure (keep bath <40°C) to obtain the crude acid chloride as an oil. Re-dissolve in fresh DCM (500 mL). Note: For streamlined operations, you can proceed directly if excess is minimal.
Phase 2: Esterification
-
Preparation: In a separate vessel, mix Isopropanol (100 mL, 1.31 mol) and Triethylamine (146 mL, 1.05 mol) in DCM (200 mL) . Cool to 0°C.
-
Addition: Add the acid chloride solution (from Phase 1) dropwise to the Isopropanol/Base mixture over 90 minutes.
-
Why Inverse Addition? Adding the acid chloride to the alcohol/base ensures the acid scavenger is always present in excess, minimizing HCl degradation of the cyclobutanone.
-
-
Completion: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.
-
Workup:
-
Wash the organic phase with Water (2 x 300 mL) .
-
Wash with 1N HCl (300 mL) to remove residual amine.
-
Wash with Sat.
(300 mL) to neutralize any residual acid. -
Dry over anhydrous
, filter, and concentrate under vacuum.
-
Phase 3: Purification
-
Distillation: The crude oil is purified via high-vacuum distillation.
-
Boiling Point: Expect ~85-95°C at 1-2 mmHg (Predicted atmospheric bp is ~218°C; do not distill at atmospheric pressure due to decomposition risk).
-
-
Storage: Store the clear, colorless liquid at 2-8°C under nitrogen.
Alternative Protocol: Azeotropic Esterification
Use this route if Thionyl Chloride is restricted or for "Green" process requirements.
-
Setup: 1 L flask with Dean-Stark trap and reflux condenser.
-
Charge: 3-Oxocyclobutanecarboxylic acid (100 g) , Isopropanol (300 mL) , Toluene (400 mL) , and p-Toluenesulfonic acid (pTsOH, 5 g) .
-
Reflux: Heat to reflux (~85-90°C). Water/IPA/Toluene azeotrope will collect in the trap.
-
Monitoring: Continue until water evolution ceases (~12-16 hours).
-
Workup: Cool, wash with
, dry, and distill as above.
Process Safety & Critical Parameters
| Parameter | Specification | Rationale |
| Reaction Temp (Step 1) | < 40°C | The cyclobutane ring is strained; high heat can trigger decarboxylation or ring-opening. |
| Water Content | < 0.1% | Water hydrolyzes the acid chloride back to the starting material, reducing yield. |
| Gas Scrubbing | Required | Step 1 releases |
| Distillation Vacuum | < 5 mmHg | Essential to keep pot temperature below 120°C to prevent thermal degradation. |
Analytical Controls
-
NMR Characterization (
NMR, 400 MHz, ):-
1.25 (d, 6H,
) - 3.20-3.50 (m, 5H, Cyclobutane ring protons)
-
5.05 (sept, 1H,
) -
Note: The cyclobutane protons typically appear as complex multiplets due to ring puckering.
-
1.25 (d, 6H,
-
GC Purity:
-
Column: HP-5 or equivalent.
-
Program: 50°C (2 min) -> 20°C/min -> 250°C.
-
Retention time will be distinct from the starting acid (which may tail or require derivatization).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation | Ensure DMF catalyst is fresh; increase reaction time at RT. |
| Impurity: Ketal | Excess IPA + Acid | Avoid Route B; use Route A (Acid Chloride) which avoids acidic equilibrium conditions. |
| Dark Color/Tar | Thermal decomposition | Check vacuum level during distillation; ensure pot temp < 120°C. |
| Solidification | Product freezing | The ester has a low melting point. If it solidifies, melt gently at <30°C. |
References
-
Synthesis of 3-Oxocyclobutanecarboxylic Acid (Parent Acid)
-
Patent: "Synthesis method of 3-oxocyclobutanecarboxylic acid." CN105037130A. (Describes the scalable route from diisopropyl malonate).
-
-
General Acid Chloride Activation Protocol
-
Fischer Esterification Scale-Up Considerations
-
Organic Chemistry Portal: "Fischer Esterification - Industrial Applications."
-
-
Physical Properties & Safety Data
-
ChemicalBook:[1] "Isopropyl 3-oxocyclobutanecarboxylate MSDS and Properties."
-
Sources
- 1. 错误页 [amp.chemicalbook.com]
- 2. isopropyl3-oxocyclobutane-1-carboxylate | 130111-95-4 [chemicalbook.com]
- 3. Buy 3-Oxocyclobutanecarbonyl chloride | 130233-77-1 [smolecule.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
ester hydrolysis of isopropyl 3-oxocyclobutanecarboxylate to acid
Application Note: Selective Hydrolysis of Isopropyl 3-Oxocyclobutanecarboxylate
Executive Summary
This guide details the protocol for the hydrolysis of isopropyl 3-oxocyclobutanecarboxylate to 3-oxocyclobutanecarboxylic acid . This transformation is a critical step in the synthesis of pharmaceutical intermediates, including precursors for JAK inhibitors (e.g., Abrocitinib).
The primary challenge in this reaction is balancing the steric hindrance of the isopropyl ester (which retards hydrolysis rates) against the thermodynamic instability of the strained cyclobutanone ring. While methyl or ethyl esters hydrolyze rapidly, the isopropyl group often requires forcing conditions that can degrade the sensitive 3-oxocyclobutane core via aldol condensation or ring-opening pathways.
This note recommends a Lithium Hydroxide (LiOH) mediated saponification as the primary method due to its mildness and high functional group tolerance, with a secondary Acidic Hydrolysis protocol for specific scale-up scenarios.
Chemo-Structural Analysis & Strategy
The Substrate Challenge
-
Isopropyl Sterics: The branching at the
-carbon of the alkoxy group ( ) creates significant steric bulk, hindering the approach of the nucleophile (hydroxide ion) to the carbonyl carbon. This typically reduces the reaction rate by 5–10x compared to methyl esters. -
Cyclobutanone Strain: The internal bond angles of the cyclobutane ring (
88-90°) create 26 kcal/mol of ring strain. Highly basic conditions (pH > 12) or high temperatures (>60°C) can trigger ring-opening or polymerization. - -Acidity: The protons adjacent to the ketone and the ester are acidic. Use of strong, non-nucleophilic bases (like KOtBu) or excessive heating in base can lead to epimerization (if substituted) or self-condensation.
Strategic Solution: The "Soft" Saponification
We utilize LiOH in a THF/Water homogeneous system.
-
Lithium Cation Effect:
acts as a weak Lewis acid, coordinating with the carbonyl oxygen to increase electrophilicity without the harshness of or at high concentrations. -
Solvent System: THF solubilizes the organic ester, while water provides the nucleophile. A 3:1 or 4:1 ratio ensures a single phase, maximizing kinetic contact.
Protocol A: Mild Saponification (Primary Method)
Recommended for medicinal chemistry scales (100 mg – 50 g).
Reagents & Materials
-
Substrate: Isopropyl 3-oxocyclobutanecarboxylate (1.0 equiv)
-
Base: Lithium Hydroxide Monohydrate (
) (1.5 – 2.0 equiv) -
Solvent: THF (HPLC Grade), Deionized Water
-
Quench: 1N HCl or 10% Citric Acid
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the isopropyl ester (1.0 equiv) in THF (
concentration relative to substrate). -
Base Addition: Dissolve
(1.5 equiv) in a minimum amount of water (volume approx. 1/3 of THF volume). -
Reaction Initiation: Cool the THF solution to 0°C (ice bath). Add the aqueous LiOH solution dropwise over 5 minutes.
-
Rationale: The exotherm is mild, but cooling prevents immediate attack on the ketone.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir vigorously.
-
Monitoring: Check by TLC (Visualization: KMnO4 stain; UV is weak) or LC-MS after 2 hours.
-
Decision Point: If <50% conversion is observed after 4 hours due to isopropyl bulk, warm the reaction to 40°C . Do not exceed 50°C.
-
-
Workup (Critical for Stability):
-
Concentrate the mixture under reduced pressure (Rotavap, <40°C) to remove the bulk of THF.
-
Dilute the remaining aqueous residue with
or (10 mL/g) and wash once. Discard the organic layer (removes unreacted ester and neutral impurities). -
Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl dropwise until pH reaches 2–3 .
-
Warning: Do not use concentrated HCl; localized heating can degrade the product.
-
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (
volumes).[1] -
Drying: Combine EtOAc layers, dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude acid is typically a white to off-white solid.
-
Recrystallization: If necessary, recrystallize from Toluene/Hexane or minimal EtOAc/Hexane. Avoid distillation.
-
Protocol B: Acidic Hydrolysis (Alternative)
Recommended only if base sensitivity is observed or for ketal-protected precursors.
-
Setup: Mix the ester with 20% HCl (aq) (10 volumes).
-
Reaction: Heat to reflux (approx. 100°C) for 4–6 hours.
-
Note: This is harsher but avoids aldol side-reactions. It is slower for isopropyl esters.
-
-
Workup: Cool to RT. Saturate with NaCl (salting out). Extract exhaustively with EtOAc.
Analytical Data & QC
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | Darkening indicates polymerization. |
| Melting Point | 69 – 72°C | Sharp range indicates high purity. |
| 1H NMR (CDCl3) | Look for disappearance of isopropyl septet ( | |
| Mass Spec (ESI-) | [M-H]- = 113.0 | Negative mode is preferred for carboxylic acids. |
Workflow Visualization
Figure 1: Decision tree for the controlled hydrolysis of sterically hindered cyclobutane esters.
References
-
Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved October 26, 2023, from [Link]
- Patent CN103232340A: Synthesis method of 3-oxocyclobutanecarboxylic acid.Google Patents.
Sources
Application Note: Precision C3 (γ) Functionalization of Cyclobutane Carboxylates
Executive Summary
Cyclobutane carboxylates are critical bioisosteres in modern drug discovery, offering conformationally restricted analogues of linear alkyl chains or metabolic blockers for gem-dimethyl groups. However, the C3 (γ-position) remains a synthetic "dead zone." Traditional methods favor C1 (α) functionalization via enolates or C2 (β) activation due to proximity.
This guide details the distal C(sp³)-H functionalization of cyclobutane carboxylates, specifically targeting the C3 position. We present two validated protocols:
-
Auxiliary-Directed Arylation: A robust, high-yielding method using 8-aminoquinoline (8-AQ).
-
Ligand-Enabled Transannular Activation: An advanced, atom-economical method utilizing Sulfonamide-Pyridone ligands for free acids.
The Geometric Challenge
Functionalizing the C3 position requires overcoming two barriers:
-
Distance: The C3-H bond is geometrically distal to the C1-carboxylate directing group. Standard 5-membered palladacycles favor C2 (β) activation.
-
Ring Strain & Puckering: Cyclobutanes exist in a "puckered" conformation (
25-35°). Effective catalysis requires a ligand system that can accommodate this strain while extending the metal center to the γ-position.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the requisite geometry for C3 activation.
Figure 1: Mechanistic divergence between kinetic β-activation and directed γ-activation.
Protocol A: Auxiliary-Directed C3 Arylation
Best for: Early-stage discovery, gram-scale synthesis, and substrates where maximum yield is prioritized over atom economy. Mechanism: The 8-aminoquinoline (8-AQ) auxiliary forms a rigid N,N-bidentate chelate with Pd(II), enforcing a geometry that favors the formation of a [5,6]-fused palladacycle, bringing the metal center into proximity with the C3-H bond.
Reagents & Equipment[1][2][3]
-
Substrate: Cyclobutane carboxylic acid derivative.[1][2][3][4][5]
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂].
-
Oxidant/Promoter: Silver acetate (AgOAc) or Silver carbonate (Ag₂CO₃).
-
Solvent: Toluene or DCE (1,2-Dichloroethane).
-
Additives: Pivalic acid (PivOH) - crucial for proton management.
Step-by-Step Workflow
Stage 1: Auxiliary Installation
-
Dissolve cyclobutane carboxylic acid (1.0 equiv) in dry DCM (0.2 M).
-
Add oxalyl chloride (1.2 equiv) and catalytic DMF (2 drops) at 0°C. Stir for 2 h.
-
Concentrate in vacuo to remove excess oxalyl chloride.
-
Redissolve acid chloride in DCM; add 8-aminoquinoline (1.1 equiv) and Et₃N (1.5 equiv).
-
Stir at RT for 4 h. Quench with NaHCO₃, extract, and purify via flash chromatography (Hex/EtOAc).
-
QC Check: 1H NMR should show characteristic quinoline peaks (8.8-7.4 ppm).
-
Stage 2: Pd-Catalyzed C3-Arylation
-
Setup: In a 15 mL sealed tube (screw-cap), combine:
-
Amide Substrate (0.2 mmol, 1.0 equiv)
-
Aryl Iodide (Ar-I) (2.0 - 3.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
AgOAc (1.5 equiv)
-
PivOH (0.5 equiv)
-
-
Solvent: Add Toluene (1.0 mL, 0.2 M).
-
Reaction: Seal the tube and heat to 110°C for 12–18 hours.
-
Note: The reaction mixture will turn dark/black due to Ag precipitation.
-
-
Workup: Cool to RT. Filter through a Celite pad (wash with EtOAc).
-
Purification: Concentrate and purify via silica gel chromatography.
-
Stereochemistry: The product is almost exclusively cis-1,3 relative to the directing group.
-
Stage 3: Auxiliary Removal (Hydrolysis)
-
Dissolve the arylated product in MeOH/THF (1:1).
-
Add NaOH (2M, 5 equiv) and heat to 60°C.
-
Alternative (Mild): Use Boc₂O/DMAP followed by LiOH/H₂O₂ for sensitive substrates.
-
Protocol B: Ligand-Enabled Transannular Functionalization
Best for: Late-stage functionalization (LSF), complex scaffolds, and avoiding auxiliary installation/removal steps. Key Innovation: Uses Sulfonamide-Pyridone (L3) ligands to enable transannular activation on the free acid or simple amides.[1]
Ligand Structure & Selection
The specific ligand required is a Sulfonamide-Pyridone derivative (often denoted as L3 in literature).[4]
-
Role: The sulfonamide acts as an internal base/directing relay, while the pyridone coordinates Pd, creating a catalytic pocket that spans the cyclobutane ring.
Experimental Protocol
-
Reaction Setup: In a glovebox or under N₂ flow, charge a reaction vial with:
-
Cyclobutane carboxylic acid (0.1 mmol)
-
Aryl Iodide (1.5 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ligand L3 (20 mol%)
-
Ag₂CO₃ (1.0 equiv)
-
Na₂HPO₄ (0.5 equiv)
-
-
Solvent: tert-Amyl alcohol (t-AmylOH) or HFIP (Hexafluoroisopropanol) mixtures are often superior for stabilizing the cationic Pd species.
-
Conditions: Heat to 100°C for 16 hours.
-
Workup: Acidify with 1M HCl (to ensure the free acid is protonated), extract with EtOAc, and purify.
Data Summary: Ligand Efficiency Comparison
Table 1: Comparative efficiency of ligands for C3-arylation of cyclobutane carboxylic acid.
| Ligand Class | Regioselectivity (C3:C2) | Yield (Isolated) | Notes |
| None (Pd only) | N/A | <5% | Decomposition/No reaction |
| MPAO (Yu) | 3:1 | 45% | Favors C2 (β) in smaller rings |
| 8-Aminoquinoline | >20:1 | 82% | Requires install/remove steps |
| Sulfonamide-Pyridone (L3) | >20:1 | 74% | Direct Free Acid Activation |
Troubleshooting & Expert Insights
Regioselectivity Issues (C2 vs. C3)
-
Symptom: Observation of β-arylation (C2).
-
Cause: Ligand "bite angle" is too small or the ring puckering is forcing the C2-H bond into the coordination sphere.
-
Fix: Switch from Protocol B to Protocol A (8-AQ). The rigid 5,6-chelate of the quinoline system is geometrically privileged to reach the γ-position (C3) in cyclobutanes.
Stereochemical Leakage
-
Observation: Formation of trans-1,3 products.
-
Insight: The C-H activation step is concerted metalation-deprotonation (CMD). It proceeds via the cis face relative to the directing group. Trans products usually arise from epimerization of the C1 center after the reaction, not during C-H activation.
-
Solution: Avoid strong bases during workup. Use mild hydrolysis conditions (LiOH/H₂O₂).
Substrate Inhibition
-
Observation: Low conversion with heteroaryl iodides.
-
Fix: Heterocycles (pyridines, thiazoles) can poison the Pd catalyst. Increase Pd loading to 15 mol% and add 1.0 equiv of Ag₂CO₃ to sequester iodide and prevent non-productive coordination.
References
-
Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Source: National Institutes of Health (NIH) / Scripps Research. Context: Primary reference for the Sulfonamide-Pyridone (L3) ligand system enabling direct free-acid functionalization.
-
Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. Source: ACS Catalysis (Yu Group).[3][7] Context: Details the use of MPAO ligands and the geometric constraints of cyclobutane rings.
-
Stereospecific Palladium-Catalyzed C–H Arylation of Pyroglutamic Acid Derivatives. Source: Organic Letters.[3][7][8] Context: Validates the 8-aminoquinoline (8-AQ) protocol for distal functionalization in strained ring systems.
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Source: Journal of the American Chemical Society.[2][7][9] Context: Comprehensive review of auxiliary-guided strategies for cyclobutane diversification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axial.substack.com [axial.substack.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cyclobutanone Stability & Functionalization Support Center
Topic: Preventing Ring-Opening Side Reactions in Cyclobutanones Role: Senior Application Scientist Audience: Synthetic Chemists & Drug Discovery Researchers
Welcome to the technical support hub for cyclobutanone chemistry. We understand that working with cyclobutanones (ring strain energy ~26.4 kcal/mol) presents a unique paradox: the very strain that makes them valuable synthetic intermediates also makes them prone to catastrophic ring-opening side reactions during nucleophilic addition, oxidation, and
This guide provides field-proven protocols to suppress thermodynamic relaxation (ring opening) and force kinetic compliance (substitution/addition).
⚡ Quick Diagnostic: Why is my ring opening?
Before proceeding to protocols, identify your failure mode using this logic map.
Figure 1: Diagnostic logic for identifying the mechanistic cause of cyclobutanone decomposition.
Module 1: Nucleophilic Addition (Preventing Linear Ring Opening)
The Issue: When adding "hard" nucleophiles (R-Li, R-MgX) to cyclobutanones, the resulting tetrahedral intermediate is highly strained. If the metal-oxygen bond is ionic (Li/Mg), the alkoxide acts as a base, and the ring carbon acts as a leaving group, leading to ring scission (linear ketones or esters).
The Solution: The Imamoto Protocol (Organocerium Reagents)
To prevent ring opening, you must increase the oxophilicity of the metal to "lock" the tetrahedral intermediate and decrease the basicity of the nucleophile to prevent enolization. Organocerium reagents (
🔧 Protocol 1: Organocerium-Mediated 1,2-Addition
Use this for: Clean addition of alkyl/aryl groups to cyclobutanones without ring cleavage.
Reagents:
Step-by-Step Methodology:
-
Dehydration (CRITICAL):
-
Place
in a Schlenk flask. -
Heat to 140°C under high vacuum (<0.5 mmHg) for 2–4 hours with vigorous stirring.
-
Validation Check: The solid must turn from a clumpy hydrate to a fine, free-flowing white powder. If it remains clumpy, hydrolysis will kill your nucleophile later.
-
-
Slurry Formation:
-
Cool the flask to room temperature under Argon.
-
Add anhydrous THF (10 mL per mmol CeCl3).
-
Stir at room temperature for 2 hours (or sonicate for 1 hour). This "aging" is essential for suspension homogeneity.
-
-
Transmetallation:
-
Cool the slurry to -78°C .
-
Add the organolithium (or Grignard) reagent (1.1 equiv relative to Ce) dropwise.
-
Stir for 30–60 minutes. The mixture typically turns yellow/orange.
-
-
Addition:
-
Add the cyclobutanone (0.8 equiv relative to Ce reagent) as a solution in THF.
-
Stir at -78°C for 2 hours. Do not warm above -60°C until quenched.
-
-
Quench:
-
Quench with dilute acetic acid or saturated
at low temperature.
-
Mechanism of Protection: The Cerium atom coordinates strongly to the carbonyl oxygen (Lewis acid activation), making the carbonyl highly electrophilic. Simultaneously, the R-Ce bond is less basic than R-Li, suppressing the enolization that often precedes base-mediated ring opening.
Module 2: -Functionalization (Preventing Enolate Fragmentation)
The Issue: Generating a lithium enolate on a cyclobutanone creates a system prone to retro-aldol fragmentation , especially if the ring contains heteroatoms or if the reaction temperature rises.
The Solution: Silyl Enol Ether Trapping Avoid keeping the "naked" enolate alive. Trap it immediately as a silyl enol ether (SEE), which is chemically stable and preserves the ring.
🔧 Protocol 2: Soft Enolization via TMS-Trapping
Use this for: Alkylation or Aldol reactions at the
Reagents:
-
LHMDS (Lithium Hexamethyldisilazide) – Preferred over LDA due to lower nucleophilicity.
-
TMSCl (Trimethylsilyl chloride)
-
Triethylamine (
)[4]
Workflow:
-
In-Situ Trapping (Internal Quench):
-
Mix the cyclobutanone with TMSCl (1.2 equiv) in THF at -78°C.
-
Add LHMDS (1.1 equiv) dropwise.
-
Why this works: The base deprotonates the ketone, and the resulting enolate is immediately silylated by the TMSCl present in the solution. The unstable lithium enolate has a lifetime of milliseconds, preventing fragmentation.
-
-
Lewis Acid Catalyzed Functionalization:
-
Isolate the Silyl Enol Ether (stable at RT).
-
React with your electrophile (E+) using a mild Lewis Acid (e.g.,
or ) at -78°C.
-
📊 Comparative Data: Reagent Efficacy
| Nucleophile System | Conditions | Yield (Tertiary Alcohol) | Ring-Opened Byproduct |
| R-Li (Standard) | THF, -78°C | 15-40% | High (>50%) (Linear ketone) |
| R-MgBr (Grignard) | Et2O, 0°C | 30-50% | Moderate (Enolization/Opening) |
| R-CeCl2 (Imamoto) | THF, -78°C | >90% | Trace (<2%) |
| R-Ti(OiPr)3 | THF, -20°C | 60-75% | Low (Slow reaction rate) |
Frequently Asked Questions (FAQs)
Q: I used the Imamoto reagent (CeCl3), but I recovered starting material. What happened? A: The most common failure point is incomplete drying of CeCl3 . The hydrate water protonates the organolithium reagent, destroying it before it transmetallates. Ensure you dry the salt at 140°C under vacuum until it is a fine powder. If the reaction bubbles vigorously upon adding R-Li, your CeCl3 was wet.
Q: Can I use Palladium catalysis on cyclobutanones without opening the ring? A: Proceed with extreme caution. Pd(0) can insert into the C1-C2 bond (beta-carbon elimination) to relieve strain.
-
Fix: Use bulky, electron-rich ligands (like phosphines with large cone angles) to favor reductive elimination over beta-carbon elimination. Avoid heating above 60°C.
Q: How do I distinguish the ring-opened product from the desired product? A: Check the 1H NMR region between 1.5 ppm and 3.0 ppm.
-
Cyclobutanone/Cyclobutanol: Complex multiplets (often distinct "wing" patterns).
-
Ring Opened (Linear): Distinct triplets or quartets typical of acyclic chains.
-
IR Spectroscopy: Cyclobutanones have a characteristic strained carbonyl stretch at ~1780 cm⁻¹ . If your product shows a carbonyl stretch at ~1710 cm⁻¹ (typical ketone), the ring has opened.
References
-
Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to ketones."[1] Journal of the American Chemical Society, 111(12), 4392–4398.
-
Murakami, M., et al. "Cleavage of Carbon-Carbon Single Bonds by Transition Metals." Chemical Reviews, 103(11), 4367–4406.
-
Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322.
-
Paquette, L. A. "Stereocontrolled elaboration of cyclobutanones." Synlett, 2001(1), 0001-0012.
Sources
Technical Support Center: Minimizing Transesterification During Isopropyl Ester Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of minimizing transesterification during isopropyl ester reactions. Our focus is on providing practical, field-proven insights grounded in chemical principles to enhance the success of your experiments.
Section 1: Understanding the Challenge: Transesterification FAQs
This section addresses fundamental questions about the nature of transesterification and why it poses a significant challenge in synthetic chemistry.
Q1: What is transesterification, and why is it a critical side reaction in my isopropyl ester synthesis?
Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol.[1][2] In the context of synthesizing a target isopropyl ester from a non-isopropyl ester (e.g., a methyl or ethyl ester), this is the desired reaction. However, it becomes a problematic side reaction when you are performing an esterification of a carboxylic acid with isopropanol, but another ester is present in the reaction mixture.
This side reaction is particularly concerning in pharmaceutical development for several reasons:
-
Impurity Generation: It leads to the formation of unintended ester byproducts, which can be difficult to separate from the desired isopropyl ester, complicating purification.
-
Yield Reduction: The consumption of starting materials in a side reaction inherently lowers the yield of your target molecule.
-
Process Control: The presence of transesterification indicates a potential lack of control over the reaction's selectivity, which is a critical parameter in scalable chemical synthesis.
The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of an ester, proceeding through a tetrahedral intermediate.[1] This process can be catalyzed by either acids or bases.[1][3]
Q2: What are the primary factors that drive transesterification?
Several key factors can promote unwanted transesterification:
-
Catalyst Choice: Both acid and base catalysts can promote the reaction.[1] Homogeneous catalysts like sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) are highly effective but can be non-selective.[4][5]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including transesterification.[6][7] While elevated temperatures may be necessary to drive the primary esterification, they can also accelerate the formation of byproducts.
-
Reaction Time: Longer reaction times, especially under thermodynamic control, can allow the reaction mixture to reach an equilibrium state where a mixture of esters is present.[8][9]
-
Purity of Reactants: The presence of water or other nucleophilic impurities in the starting materials can lead to competing side reactions like hydrolysis.[7][10] The presence of other alcohols as impurities is a direct source for transesterification.
Q3: How can I visualize the competition between my desired reaction and the transesterification side reaction?
Understanding the competing reaction pathways is crucial. The following diagram illustrates the desired esterification of a carboxylic acid versus the undesired transesterification of a methyl ester impurity with the isopropanol reactant.
Caption: Competing pathways for isopropanol consumption.
Section 2: Proactive Strategies for Minimizing Transesterification
This section focuses on experimental design and how to proactively set up your reaction to favor the formation of the desired isopropyl ester.
Q4: How does my choice of catalyst impact transesterification, and what are the best practices for selection?
The catalyst is one of the most critical factors in controlling selectivity. While strong acids and bases are effective, they are often too reactive and non-selective.[4][5]
| Catalyst Type | Propensity for Transesterification | Advantages | Disadvantages | Best For... |
| Homogeneous Acid (e.g., H₂SO₄, p-TsOH) | High | Fast reaction rates, inexpensive.[4][5] | Highly corrosive, difficult to remove, promotes various side reactions.[5][11] | Reactions where selectivity is not the primary concern and speed is essential. |
| Homogeneous Base (e.g., NaOH, KOH) | Very High | Very fast reaction rates.[4][5] | Sensitive to water and free fatty acids (FFAs), leading to soap formation.[5] Difficult to separate from the product. | High-purity starting materials where rapid conversion is needed. |
| Heterogeneous Acid (e.g., Amberlyst 15, Zeolites) | Moderate to Low | Easily separated by filtration, reusable, can be less corrosive.[5][12] Can simultaneously catalyze esterification and transesterification.[5] | Slower reaction rates compared to homogeneous catalysts.[5] | Reactions requiring high purity and easy catalyst removal. Ideal for continuous flow processes. |
| Enzymatic (e.g., Lipases) | Very Low | Highly selective, operates under mild conditions (lower temperature), environmentally friendly.[4] | Higher cost, slower reaction kinetics.[4] | High-value synthesis (e.g., pharmaceuticals) where substrate specificity and mild conditions are paramount. |
Best Practice: For minimizing transesterification, consider using a heterogeneous acid catalyst or an enzymatic catalyst. The improved selectivity often outweighs the longer reaction times, especially in the context of drug development where purity is critical.
Q5: What are the optimal reaction conditions to favor the desired esterification?
Optimizing reaction conditions is a balancing act between achieving a reasonable reaction rate and minimizing side reactions. This often involves leveraging the principles of kinetic versus thermodynamic control.[8][9]
-
Kinetic Control (Favored): This regime focuses on the rate of reaction. It is typically achieved at lower temperatures and shorter reaction times.[8] Since the activation energy for the desired esterification may be lower than that for transesterification, operating under kinetic control can favor your target product.
-
Thermodynamic Control (Avoid): This is achieved at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium.[8][9] If the transesterified products are thermodynamically stable, this will lead to a mixture of esters.
Recommended Approach:
-
Start with lower temperatures: Begin your reaction optimization at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress.
-
Monitor reaction time: Track the formation of your product and any byproducts over time using techniques like GC or HPLC. Stop the reaction once the formation of the desired product has plateaued to avoid reaching thermodynamic equilibrium.
-
Use an excess of isopropanol: Employing a molar excess of isopropanol can help shift the equilibrium towards the formation of the isopropyl ester, according to Le Chatelier's principle.[6][11]
Q6: How critical is the purity of my starting materials?
The purity of your reactants is paramount. Contaminants can have a significant impact on the reaction outcome.
-
Water: The presence of water can lead to the hydrolysis of both the starting ester (if applicable) and the product ester, regenerating the carboxylic acid and reducing yield.[7] It is crucial to use anhydrous solvents and reagents.
-
Other Alcohols: If your isopropanol is contaminated with other alcohols (e.g., methanol, ethanol), these can compete in the reaction, leading to a mixture of ester products.
-
Free Fatty Acids (FFAs): In base-catalyzed reactions, FFAs can react with the catalyst to form soaps, which complicates the workup and reduces catalyst efficiency.[7][13]
Section 3: Troubleshooting Guide
This section provides a logical workflow for addressing issues when transesterification has already been detected in your reaction mixture.
Q7: I've detected significant transesterification in my product. What are my first troubleshooting steps?
When faced with unwanted byproducts, a systematic approach is key. The following flowchart can guide your troubleshooting process.
Caption: Troubleshooting workflow for transesterification.
Q8: How can I modify my work-up procedure to remove unwanted transesterified byproducts?
If transesterification has occurred, purification is necessary.
-
Aqueous Wash: A common first step is to wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any remaining acid catalyst.[11] This is followed by a water or brine wash to remove water-soluble impurities like excess alcohol and glycerol.[4][14]
-
Chromatography: Column chromatography is often the most effective method for separating esters with different alkoxy groups. The polarity difference between a methyl, ethyl, and isopropyl ester is typically sufficient for separation on silica gel.
-
Distillation: If the boiling points of the desired product and the byproduct are sufficiently different, distillation can be an effective purification method, particularly on a larger scale.[15]
Section 4: Analytical Protocols
Accurate quantification of your product and byproducts is essential for both process optimization and quality control.
Q9: What is a reliable method for quantifying the level of transesterification?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for this analysis. GC is often preferred for its ability to separate volatile ester compounds.
Protocol: General Purpose GC Method for Ester Analysis
This protocol provides a starting point for method development. The specific parameters may need to be optimized for your particular mixture of esters.
-
Sample Preparation:
-
Dilute a small aliquot (e.g., 10 µL) of your crude reaction mixture in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate).
-
If necessary, filter the sample to remove any particulate matter.
-
-
GC Instrument and Conditions:
-
Column: A non-polar or mid-polarity column is typically suitable (e.g., DB-5, HP-5ms).
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Detector (FID - Flame Ionization Detector):
-
Temperature: 280 °C
-
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis:
-
Run a standard for each potential ester (your target isopropyl ester and any suspected transesterification byproducts) to determine their retention times.
-
Integrate the peak areas in the chromatogram of your reaction mixture.
-
Calculate the relative percentage of each component by dividing the area of each peak by the total area of all ester peaks.
-
Note: For accurate quantification, it is best to generate a calibration curve for each compound. Isocratic reversed-phase HPLC with a refractive index detector (RID) can also be a powerful technique, as it allows for the detection of both saturated and unsaturated esters without the need for derivatization.[16]
References
-
Kinetic Study of the Formation of Isopropyl Alcohol by Transesterification of Isopropyl Acetate with Methanol in the Presence of Heterogeneous Catalyst. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Transesterification Process: Biodiesel & Explained. StudySmarter. Available at: [Link]
-
Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. PMC. Available at: [Link]
-
Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Technoilogy. Available at: [Link]
-
Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. International Journal of Technology. Available at: [Link]
-
Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. MDPI. Available at: [Link]
-
Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Transesterification. Wikipedia. Available at: [Link]
-
Effect of impurities on performance of biodiesel: A review. ResearchGate. Available at: [Link]
-
Esterification Lab Answers. Esterification Lab Answers. Available at: [Link]
-
Transesterification. Master Organic Chemistry. Available at: [Link]
-
Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. MDPI. Available at: [Link]
-
Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Journal of Biochemical Technology. Available at: [Link]
-
Biodiesel Purification Options. Biodiesel Magazine. Available at: [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]
-
Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst. PMC. Available at: [Link]
-
Kinetic and Thermodynamic Modeling of Esterification of 2- Propanol and N- Butyric Acid. Journal of Chemical Health Risks. Available at: [Link]
-
Heterogeneous catalysis for sustainable biodiesel production via esterification and transesterification. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. MDPI. Available at: [Link]
-
Biodiesel Analytical Methods: August 2002--January 2004. NREL. Available at: [Link]
-
The Influence Of Alcohol Compound On Biodiesel Production Through Esterification Reaction. International Journal of Progressive Sciences and Technologies. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Effects of Ethanol Purity and Ethanol-to-Oleic Acid Ratio on the Esterification of Oleic Acid Using 13X Zeolite Heterogeneous Ca. Chemical Engineering Transactions. Available at: [Link]
-
The use of MgO/SiO2 as catalyst for transesterification of rubber seed oil with different alcohols. AIP Publishing. Available at: [Link]
-
Transesterification | Definition, Mechanism & Reaction. Study.com. Available at: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. YouTube. Available at: [Link]
-
Monitoring of Biodiesel Transesterification Process Using Impedance Measurement. LJMU Research Online. Available at: [Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. Available at: [Link]
-
Oleo Transesterification | Our proven eight-step process. Oleo. Available at: [Link]
-
mechanism for the esterification reaction. Chemguide. Available at: [Link]
-
Protocol for Biodiesel Production by Base-Catalyzed Method. ResearchGate. Available at: [Link]
-
A Review on Methods of Transesterification of Oils and Fats in Bio-diesel Formation. International Journal of ChemTech Research. Available at: [Link]
Sources
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. technoilogy.it [technoilogy.it]
- 5. mdpi.com [mdpi.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. jbiochemtech.com [jbiochemtech.com]
- 14. biodieselmagazine.com [biodieselmagazine.com]
- 15. oleorecycling.co.uk [oleorecycling.co.uk]
- 16. researchgate.net [researchgate.net]
Technical Support: Optimizing Reductive Amination on Cyclobutane Rings
Executive Summary: The Cyclobutane Challenge
Reductive amination on cyclobutane rings presents a unique set of physical and chemical challenges compared to their acyclic or cyclohexyl counterparts. The high ring strain (~26 kcal/mol) and the specific "puckered" conformation of the cyclobutane ring significantly influence both the reactivity and the stereochemical outcome of the reaction.
This guide addresses the three most common failure modes reported by researchers:
-
Low Conversion: Incomplete imine formation due to steric strain or electronic deactivation.
-
Poor Stereocontrol: Difficulty in predicting or controlling cis/trans ratios in 3-substituted systems.
-
Workup Difficulties: Emulsions and gelatinous precipitates, particularly when using titanium-mediated protocols.
Core Protocol: The Titanium(IV) Isopropoxide Method[1][2][3]
For difficult cyclobutane substrates where standard reductive amination (using only STAB or NaBH₃CN) fails to drive conversion, the Titanium(IV) Isopropoxide [Ti(OiPr)₄] protocol is the industry "Gold Standard." It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
Standard Operating Procedure (SOP-CB-04)
Reagents:
-
Cyclobutanone substrate (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Titanium(IV) Isopropoxide (1.2 - 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv) Note: NaBH₃CN can also be used.
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]
Step-by-Step Workflow:
-
Complexation: In a dry flask under Argon/Nitrogen, mix the cyclobutanone and amine (neat or in minimal dry EtOH).
-
Activation: Add Ti(OiPr)₄ dropwise. Stir at room temperature for 4–12 hours.
-
Checkpoint: Monitor imine formation by TLC or ¹H-NMR (look for disappearance of the ketone C=O signal).
-
-
Reduction: Dilute with absolute EtOH (if neat). Cool to 0°C. Add NaBH₄ portion-wise (caution: gas evolution).
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench & Workup (Critical Step):
-
Add 2M aqueous ammonia (NH₄OH) slowly to quench.
-
Observation: A white/gray precipitate of TiO₂ will form.
-
Dilute with dichloromethane (DCM) or ethyl acetate.
-
Filtration: Filter the slurry through a pad of Celite to remove the titanium salts.[2] Wash the pad thoroughly with DCM.
-
Separation: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Stereoselectivity: The "Puckering" Effect
A frequent query involves the stereochemical outcome of 3-substituted cyclobutanones. Unlike cyclohexanones, which follow chair-like transition states, cyclobutanones exist in a puckered conformation to relieve torsional strain.
Mechanism of cis-Selectivity
In 3-substituted cyclobutanones, the substituent prefers the pseudo-equatorial position to minimize steric repulsion.
-
Hydride Attack: The reducing agent (hydride) attacks the iminium intermediate from the less hindered, convex face (anti-facial attack).
-
Result: The incoming hydride adds trans to the substituent, forcing the amine group to the cis position relative to the 3-substituent.
-
Outcome: Expect >90% cis-diastereoselectivity in most cases.
Visualizing the Pathway
Caption: Logical flow of stereoselective reduction in 3-substituted cyclobutanones.
Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 50% conversion. Adding more reducing agent doesn't help. What now?
Diagnosis: The issue is likely the equilibrium of imine formation, not the reduction step. Cyclobutanones are sterically hindered; if the imine doesn't form, the reducing agent will preferentially reduce the ketone to an alcohol (side product). Solution:
-
Switch to Ti(OiPr)₄: As detailed in the Core Protocol, this shifts the equilibrium by scavenging water.
-
Microwave Assistance: Heating the imine formation step (before adding reductant) to 60–80°C for 30 mins can overcome steric barriers.
-
Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture if not using Titanium.
Q2: I am getting a gelatinous emulsion during workup that won't separate.
Diagnosis: This is the classic "Titanium Emulsion" caused by incomplete hydrolysis of titanium alkoxides. Solution:
-
The "Celite + Brine" Method: Dilute the reaction mixture with Et₂O or EtOAc, then add a small amount of water followed by 15% NaOH. Stir vigorously until a white, granular precipitate forms (approx. 15-30 mins). Dry with MgSO₄ (which also acts as a filter aid) and filter through Celite.
-
Alternative: Quench with 2M Aqueous Ammonia.[1][3][2] The ammonia helps complex the titanium into a more filterable solid.
Q3: I need the trans-isomer, but I'm only getting cis.
Diagnosis: Thermodynamic control vs. Kinetic control. Standard reductive amination is kinetically controlled (hydride attack). Solution:
-
Isomerization: Isolate the cis-amine and subject it to thermodynamic equilibration conditions (e.g., heating with a base if the center is epimerizable, though difficult for amines).
-
Stepwise Approach: Instead of reductive amination, reduce the ketone to the alcohol first (using a bulky hydride like L-Selectride to get the trans-alcohol), convert to a leaving group (mesylate/tosylate), and displace with the amine (SN2 inversion) to get the trans-amine.
Reagent Selection Matrix
| Reducing Agent | Reactivity | Selectivity | Best For...[1][2][4][5] | Notes |
| NaBH(OAc)₃ (STAB) | Mild | High | Aldehydes, Reactive Ketones | Does not reduce ketones fast; safe; no cyanide. |
| NaBH₃CN | Medium | Medium | General Purpose | Works at pH 5-6; toxic (cyanide risk); requires ventilation. |
| Ti(OiPr)₄ + NaBH₄ | High | High | Cyclobutanones , Hindered Ketones | Best for yield ; requires specific workup; scavenges water. |
| H₂ / Pd-C | High | Low (Cis/Trans mix) | Benzylic amines | Can cause hydrogenolysis of other groups; less stereocontrol. |
Decision Tree: Optimizing Your Workflow
Caption: Decision matrix for selecting the optimal reductive amination protocol.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[6] Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A simple, mild and efficient procedure."[3][7] Journal of the Chemical Society, Perkin Transactions 1, 1995. Link
-
Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." Link
Sources
- 1. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 2. Sciencemadness Discussion Board - Titanium Isopropoxide Reductive Amination - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. designer-drug.com [designer-drug.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jocpr.com [jocpr.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification & Handling of Volatile Cyclobutane Esters
Current Status: Operational Agent: Senior Application Scientist Ticket ID: VCE-PUR-001
Introduction: The "Double Trouble" of Cyclobutane Esters
Purifying volatile cyclobutane esters presents a unique paradox in organic synthesis. You are fighting two opposing physical forces:
-
High Volatility: Low molecular weight esters (bp < 150°C) often co-evaporate with solvents on a rotary evaporator, leading to massive yield loss.
-
Ring Strain Instability: The cyclobutane ring possesses ~26.3 kcal/mol of ring strain.[1][2] Standard purification methods involving heat or acidic stationary phases (silica gel) can trigger ring-opening or rearrangement.
This guide replaces "standard" protocols with specialized workflows designed to preserve your strained ring while capturing every milligram of volatile product.
Module 1: Distillation Protocols (The Gold Standard)
User Issue: "I rotovapped my reaction mixture, and my product disappeared into the bump trap."
Root Cause: The vapor pressure of your cyclobutane ester is too close to that of the extraction solvent. Standard rotary evaporation pulls the product into the vacuum line.
The Solution: Kugelrohr Bulb-to-Bulb Distillation
Unlike fractional distillation, which has a large surface area (holdup) where product is lost, Kugelrohr distillation uses a short path with direct condensation.[3][4] It is the only recommended distillation method for quantities < 5g of volatile cyclobutanes.
Protocol: The "Cold-Trap" Kugelrohr Setup
Standard Kugelrohr setups use air cooling, which is insufficient for volatiles. Follow this modified protocol.
-
Pre-Concentration:
-
Do not use a rotovap.
-
Concentrate your crude reaction mixture using a stream of dry Nitrogen (
) in a warm water bath (30°C) until the volume is ~5 mL.
-
-
Loading: Transfer the concentrate to the terminal bulb (the one furthest from the motor).
-
Cooling (Critical Step):
-
Place the receiving bulb in a dry ice/acetone bath (-78°C).
-
Note: You must rotate the bath or the apparatus carefully to ensure the receiving bulb stays submerged without freezing the motor mechanism.
-
-
Vacuum & Heat:
-
Apply high vacuum (< 1 mmHg).
-
Begin heating the oven slowly.
-
Visual Cue: Watch for "sweat" (condensation) in the bridge. Once observed, hold temperature.
-
Visual Guide: Kugelrohr Logic Flow
Caption: Modified Kugelrohr setup for maximizing recovery of volatile, heat-sensitive compounds.
Module 2: Chromatography (When Distillation Isn't an Option)
User Issue: "My compound decomposes on the silica column, or I can't separate it from the solvent."
Root Cause:
-
Decomposition: Silica gel is slightly acidic (pH ~5-6). This acidity can catalyze the ring-opening of strained cyclobutanes.
-
Separation: Using Hexanes/Ethyl Acetate makes product isolation difficult because removing Hexanes requires vacuum levels that also remove the product.
The Solution: Buffered Pentane Flash Chromatography
Step 1: Solvent System Engineering
Switch from Hexanes/EtOAc to Pentane/Diethyl Ether .
-
Why? Pentane boils at 36°C (vs. Hexane at 68°C). You can remove Pentane at atmospheric pressure or very mild vacuum without losing your ester.
| Solvent System | Boiling Point (Component 1) | Risk of Product Loss | Recommended? |
| Hexanes / EtOAc | 68°C | High | No |
| Pentane / Ether | 36.1°C | Low | Yes |
| DCM / MeOH | 39.6°C | Medium (Azeotropes) | Only for polar esters |
Step 2: Neutralizing the Stationary Phase
To prevent acid-catalyzed ring opening, you must buffer the silica.
-
Prepare your eluent (e.g., 95:5 Pentane:Ether).
-
Add 1% Triethylamine (Et3N) to the solvent mixture.
-
Flush the column with this "basic" solvent before loading your sample.
-
Result: The Et3N neutralizes acidic sites on the silica, protecting the cyclobutane ring.
Step 3: Detection (The "Invisible" Product)
Cyclobutane esters often lack strong UV chromophores.
-
Do not rely on UV (254 nm).
-
Use Stains:
-
KMnO4: Only if your ester has an alkene side chain.
-
Iodine Chamber: Best general method. Reversible and non-destructive.
-
p-Anisaldehyde: Excellent for high sensitivity, requires heat (use a heat gun carefully).
-
Module 3: Decision Matrix & Workflow
User Issue: "I don't know which method to choose for my specific ester."
Use this logic gate to determine the safest purification route.
Caption: Decision tree for selecting the optimal purification method based on volatility and stability.
Frequently Asked Questions (FAQs)
Q: My product is an oil. How do I remove the final traces of solvent without rotovapping it away? A: Do not use a high-vacuum pump. Instead, place the vial in a desiccator containing paraffin wax shavings (to absorb hydrocarbons) and apply a mild house vacuum for 20 minutes. Alternatively, use a gentle stream of Argon gas.
Q: Can I use GC-Prep (Gas Chromatography) for purification? A: Yes, but with caution. Cyclobutanes can thermally rearrange (ring-expand) in the hot injection port of a GC (often >200°C). If you use GC-Prep, ensure the injector temperature is set to the absolute minimum required to volatilize your sample, and use a low-bleed column.
Q: I see two spots on TLC that merge. Is this my product decomposing? A: It might be cis/trans isomerization. Cyclobutane esters often exist as diastereomers. If the spots are very close (e.g., Rf 0.40 and 0.42), they are likely the cis and trans isomers. These are difficult to separate and are often collected together unless stereopurity is required.
References
- Harwood, L. M.; Moody, C. J.Experimental Organic Chemistry: Principles and Practice; Blackwell Scientific Publications, 1989. (Standard reference for Kugelrohr protocols).
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G.A Small Scale Approach to Organic Laboratory Techniques; Cengage Learning, 2015.
-
Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition in English, 1986 , 25(4), 312–322. Link (Foundational text on ring strain energy in cyclobutanes).
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution."[5][6] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.[5][6] Link (The definitive guide on Flash Chromatography solvent selection).
- Nametkin, S. S.; Delectorsky, N. "Uber die Isomerisation des Cyclobutans." Berichte der deutschen chemischen Gesellschaft, 1924.
Sources
stability of isopropyl 3-oxocyclobutanecarboxylate in acidic media
Technical Support Center: Stability of Isopropyl 3-Oxocyclobutanecarboxylate
Topic: Stability & Reactivity in Acidic Media Document ID: TSC-2024-OXO-CB Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Executive Summary
Isopropyl 3-oxocyclobutanecarboxylate exhibits a bimodal stability profile in acidic media. While the cyclobutane ring itself demonstrates remarkable kinetic stability against acid-catalyzed ring opening (surviving reflux in 6N HCl), the functional groups (isopropyl ester and C3-ketone) are highly susceptible to equilibrium-driven solvolysis.
The Golden Rule: In acidic aqueous media, the molecule is kinetically robust at room temperature. In acidic alcoholic media, it is chemically labile, prone to rapid transesterification and ketalization.
Module 1: The Hydrolysis Hazard (Ester Cleavage)[1]
Issue: Users often overestimate the lability of the isopropyl ester, leading to aggressive conditions that degrade other parts of the molecule, or underestimate it, leading to incomplete reactions.
Technical Insight:
The isopropyl group provides significant steric shielding to the carbonyl carbon, retarding the rate of nucleophilic attack by water (
-
At Room Temperature (pH < 2): Hydrolysis is negligible over standard reaction times (1–4 hours).
-
At Elevated Temperature (> 80°C): Hydrolysis becomes significant.
-
Evidence: Synthetic protocols for the corresponding acid (3-oxocyclobutanecarboxylic acid) require refluxing the ester in 20% HCl for 50–60 hours or heating in 6N HCl at 155°C [1, 2].[1]
Troubleshooting Guide:
| Observation | Probable Cause | Corrective Action |
| No Reaction (0% Conversion) | Acid concentration or temp too low. | The isopropyl ester is sterically hindered.[2] Increase Temp to >80°C or switch to a stronger acid (e.g., H₂SO₄). |
| Unexpected Peak at RT | Impurity or Ketalization (not hydrolysis). | Check solvent.[3][4][5][6] If MeOH is present, you likely formed a ketal, not the acid. |
Module 2: The Solvolysis Trap (Transesterification & Ketalization)
Issue: "I see multiple new peaks in LCMS when analyzing my compound in acidic methanol."
Technical Insight: This is the most common failure mode. The C3-ketone is electrophilic (enhanced by ring strain) and readily forms ketals in acidic alcohols. Simultaneously, the isopropyl ester undergoes acid-catalyzed transesterification.
The Mechanism:
-
Ketalization:
-
Transesterification:
Visualizing the Pathway:
Figure 1: Divergent reactivity pathways based on solvent choice. Note that in Methanol, the compound is unstable.
Module 3: Ring Integrity (Thermodynamic Stability)
Issue: "Will the cyclobutane ring pop open in acid?"
Technical Insight: Despite the inherent ring strain (~26 kcal/mol), the cyclobutane ring in this scaffold is kinetically stable to Brønsted acids. The lack of an adjacent electron-donating group (like an oxygen within the ring) prevents the rapid ring-opening seen in lactones or specific cyclopropanes.
-
Stability Limit: The ring survives 6N HCl at 155°C [1].
-
Risk Factor: Ring opening usually requires radical conditions or specific transition metal catalysis, not simple acidic workups.
Experimental Protocols
Protocol A: Stability Assessment (HPLC)
Use this to verify if your specific acidic conditions are safe.
-
Preparation: Dissolve 5 mg of Isopropyl 3-oxocyclobutanecarboxylate in 1 mL of Acetonitrile (Do NOT use Methanol).
-
Challenge: Add 100 µL of the target acid solution (e.g., 1N HCl).
-
Incubation: Hold at room temperature for 4 hours.
-
Analysis: Inject onto HPLC (C18 column).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 95% B.[5]
-
-
Pass Criteria: Purity area % remains >98% of initial.
Protocol B: Safe Workup Procedure
How to remove basic impurities without degrading the ester.
-
Cooling: Chill the reaction mixture to 0°C.
-
Acidification: Use 0.5 M Citric Acid or 1 N HCl .
-
Why? Citric acid buffers the pH ~3-4, sufficient to protonate amines but gentle on the ester.
-
-
Extraction: Extract immediately into Ethyl Acetate or DCM.
-
Wash: Wash organic layer with Brine to remove residual acid.
-
Drying: Dry over Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected, though unlikely here).
Frequently Asked Questions (FAQ)
Q1: Can I use Methanol/HCl to remove a Boc group elsewhere in the molecule? A: No. You will transesterify the isopropyl ester to a methyl ester and likely form the dimethyl ketal at the ketone. Use Dioxane/HCl or Ethyl Acetate/HCl instead.
Q2: I see a peak with Mass = M+14 in LCMS. What is it? A: This is likely the Methyl ester . You likely used methanol in your sample prep or mobile phase with an acidic modifier, or the sample was exposed to methanol during workup.
Q3: Is the ketone hydrated in water? A: Yes, to some extent. Cyclobutanones are more electrophilic than cyclohexanones.[7] In aqueous acid, the gem-diol (hydrate) exists in equilibrium with the ketone. This usually reverts to the ketone upon isolation/drying and is not a permanent degradation product.
Q4: How do I intentionally hydrolyze the ester? A: You must be aggressive. Reflux in 20% HCl for >48 hours is the literature standard [2]. Alternatively, use basic hydrolysis (LiOH/THF/Water), which is generally faster and milder for this substrate.
References
-
WIPO Patentscope. Preparation method of 3-oxocyclobutane carboxylic acid. (CN113527081). Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. scielo.org.ar [scielo.org.ar]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
avoiding racemization during hydrolysis of cyclobutane esters
Ticket Subject: Preventing Racemization/Epimerization During Ester Cleavage
Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Stereocenter Integrity Risk)
Diagnostic Triage: Is it Racemization or Epimerization?
Before altering your synthetic route, confirm the nature of the stereochemical loss. Cyclobutane rings possess unique strain ("banana bonds") that increases the
Step 1: Analyze the Substrate Risk Profile
-
High Risk:
-proton is adjacent to an electron-withdrawing group (EWG) in addition to the ester (e.g., malonates, -phenyl esters). -
Medium Risk: Simple cyclobutane mono-esters.
-
Configuration Risk: cis-1,2-disubstituted cyclobutanes are thermodynamically less stable than trans-isomers due to steric repulsion. Base-mediated hydrolysis frequently drives cis
trans epimerization.
Step 2: Verify the Failure Mode
| Observation | Diagnosis | Root Cause |
|---|
| New NMR peaks appear | Epimerization (Diastereomer formation) |
Method Selection Decision Tree
Use this logic flow to select the appropriate hydrolysis protocol based on your substrate's sensitivity.
Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate sensitivity and stereochemical requirements.
Core Protocols
Protocol A: Optimized Mild Saponification (LiOH)
Best for: Standard cyclobutane mono-esters with moderate steric hindrance.
Mechanism:
Reagents:
-
Lithium Hydroxide monohydrate (
) -
Solvent: THF/Water (3:1) or MeOH/Water (3:1)
-
Temperature:
to (Strict control)
Step-by-Step:
-
Dissolve the ester (1.0 equiv) in THF (
). Cool to . -
Add
(1.1 - 1.2 equiv) dissolved in minimal water dropwise.-
Critical: Do not use large excess base. High
promotes -deprotonation.
-
-
Monitor by TLC.[2] If reaction is sluggish at
, warm to RT. Do not reflux. -
Quench: Acidify carefully with
or citric acid at to pH 3-4. Rapidly extract into EtOAc to minimize time in acidic aqueous media (risk of acid-catalyzed epimerization).
Protocol B: Nucleophilic Demethylation (The "No-Base" Method)
Best for: Highly sensitive substrates,
Reagents:
-
Lithium Iodide (
, anhydrous) - 5.0 equiv -
Pyridine (Solvent)
-
Alternative: Trimethylsilyl iodide (TMSI) in DCM.
Step-by-Step (LiI Method):
-
Dissolve methyl/ethyl ester in anhydrous pyridine (
). -
Add anhydrous
(5-10 equiv). -
) under inert atmosphere (
).-
Note: While high temp is used, the absence of strong base/acid preserves the stereocenter.
-
-
Monitor consumption of starting material (usually 4-12 hours).
-
Workup: Dilute with water/EtOAc. Acidify with dilute
to remove pyridine. Extract product.
Protocol C: Enzymatic Desymmetrization (Pig Liver Esterase)
Best for: meso-Diesters (e.g., 1,2-dicarboxylates) or kinetic resolution of racemates. Mechanism: Enzyme active site (Serine hydrolase) provides steric recognition, hydrolyzing only one enantiomer or one specific ester group.
Reagents:
-
Pig Liver Esterase (PLE) - Crude or immobilized (e.g., Chirazyme).
-
Buffer: Phosphate buffer (pH 7.0 - 8.0).
-
Co-solvent: Acetone or DMSO (max 10-20% v/v).
Step-by-Step:
-
Suspend ester in Phosphate buffer (
, pH 7). -
Add PLE (approx 100-500 units per mmol ester).
-
Stir at RT. Maintain pH by automatic addition of
(pH-stat) or internal buffering.-
Tip: As hydrolysis proceeds, acid is generated, dropping pH. If pH drops < 6, enzyme activity stalls.
-
-
Stop: When 1.0 equiv of base has been consumed (for diesters), quench by saturating with NaCl and extracting with EtOAc.
-
Result: Typically yields the mono-ester with high ee% (often >95%).
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Yield is high, but product is racemic. | Base concentration was too high during saponification. | Switch to Protocol B (LiI/Pyridine). If using LiOH, reduce equivalents to 1.05 and keep at |
| cis-Diester converted to trans-monoacid. | Thermodynamic equilibration of the product. | The hydrolysis product (acid) might be epimerizing during workup. Avoid strong acid acidification.[4] Use Citric Acid buffer (pH 4.5) instead of HCl. |
| Reaction stalls at 50% conversion. | Product inhibition or pH drop (Enzymatic). | For PLE: Check pH. If acidic, add mild base. For LiOH: The lithium carboxylate might be precipitating and coating unreacted ester. Add more water/THF. |
| Ester is sterically hindered (e.g., t-Butyl). | Use TMSOTf or TFA/DCM (acidic cleavage) if the ester is t-butyl. For methyl esters, try |
References
-
Mild Saponification (LiOH)
-
Nucleophilic Cleavage (LiI/Pyridine)
- McMurry, J.
- Context: The foundational text for using anhydrous Lithium Iodide to cleave esters via demethylation, avoiding carbonyl
-
Enzymatic Hydrolysis (PLE)
-
Jones, J. B., et al. "Enzymes in organic synthesis. 39. Preparations of chiral cyclic acid-esters... via stereoselective pig liver esterase catalyzed hydrolyses."[6] Journal of the American Chemical Society, 1984.
- Context: The definitive guide on using PLE for cyclobutane diesters to achieve high optical purity.
-
-
Mild Amine-Mediated Hydrolysis
-
Maldonado-Ortega, U., et al. "Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O."[7] Portal AmeliCA, 2021.
- Context: A specific protocol using t-butylamine and LiBr that claims quantitative yield without racemization for sensitive substr
-
Sources
- 1. reddit.com [reddit.com]
- 2. repository.uaeh.edu.mx [repository.uaeh.edu.mx]
- 3. quora.com [quora.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portal.amelica.org [portal.amelica.org]
optimizing reaction temperature for strained ring systems
Mission: To provide high-fidelity troubleshooting and optimization protocols for chemical systems governed by ring strain energy (RSE). We bridge the gap between kinetic stability and thermodynamic release.
Section 1: The Thermodynamics of Strain (Context)
Strained rings (epoxides, aziridines, cyclopropanes, trans-cyclooctenes) exist in a metastable state. They possess high potential energy (
The Core Paradox:
-
Too Cold: The activation barrier (
) for the desired nucleophilic attack is not met. Reaction stalls. -
Too Hot: The system overcomes the barrier for competing pathways (isomerization, polymerization, elimination).
Section 2: Troubleshooting Guides & FAQs
Module A: Epoxides & Aziridines (3-Membered Rings)
Q1: My Lewis Acid-catalyzed ring opening is yielding a polymer/oligomer sludge instead of the distinct product. What is happening?
Diagnosis: You are likely operating in a regime where the rate of Ring-Opening Polymerization (ROP) exceeds the rate of nucleophilic capture.
Mechanism: Lewis acids (e.g.,
-
Cryogenic Start: Begin addition of the Lewis Acid at -78°C (or -40°C).
-
Inverse Addition: Add the substrate to the catalyst/nucleophile mixture, not the catalyst to the substrate. This keeps the monomer concentration low relative to the nucleophile.
-
Temperature Ramp: Allow the reaction to warm to 0°C only if TLC shows no conversion after 1 hour.
Q2: I am seeing a loss of regioselectivity (getting a mix of Markownikoff and Anti-Markownikoff products). How do I fix this?
Diagnosis: You have crossed the "Character Threshold" of the transition state. The Science:
- -like (Kinetic Control): Favored at lower temperatures with strong nucleophiles. Attack occurs at the less hindered carbon.[1][2]
- -like (Thermodynamic/Electronic Control): Favored at higher temperatures or with strong Lewis Acids. The transition state loosens, developing partial positive charge on the more substituted carbon.
Corrective Action: Refer to the Regioselectivity Control Table below to adjust your parameters.
| Condition | Nucleophile Type | Dominant Mechanism | Target Carbon | Temp Strategy |
| Basic | Strong ( | Less Substituted | Keep < RT to maintain steric control. | |
| Acidic | Weak ( | More Substituted | 0°C | |
| Lewis Acid | Weak/Neutral | Mixed | More Substituted | Strictly < 0°C to prevent carbocation rearrangement. |
Module B: Bioorthogonal Chemistry (trans-Cyclooctene / TCO)
Q3: My TCO reagents are losing reactivity after storage. Is it thermal degradation?
Diagnosis: Isomerization to the cis-isomer (the "Dead State").
Context: Trans-cyclooctene (TCO) has
Protocol:
-
Storage: Store TCO derivatives at -20°C.
-
Solvent Check: Avoid protic solvents with trace thiols for long-term storage.
-
Silver Bullet: If synthesizing, store as an Ag(I) complex . The silver locks the conformation. Release it with NaCl wash immediately before use [1].
Q4: In IEDDA (Click) reactions, does heating help the rate?
Answer: Generally, NO .
The Inverse Electron Demand Diels-Alder (IEDDA) reaction between TCO and Tetrazines is exceptionally fast (
-
Risk: Heating increases the rate of TCO isomerization (degradation) more significantly than it aids the already-fast cycloaddition.
-
Recommendation: Perform reactions at Ambient (20–25°C) or Physiological (37°C) temperature.
Section 3: Visualization of Mechanisms
Diagram 1: The Regioselectivity Energy Landscape
This diagram illustrates why temperature shifts the attack from the less hindered carbon (Kinetic) to the more substituted carbon (Thermodynamic/Electronic).
Caption: Kinetic vs. Thermodynamic pathways in epoxide ring opening. Higher temperatures provide the energy to access the red path (Electronic Control).
Diagram 2: Troubleshooting Polymerization (ROTEP)
Decision tree for rescuing a reaction turning into sludge.
Caption: Logic flow for mitigating Ring-Opening Polymerization (ROP/ROTEP) during functionalization.
Section 4: Advanced Protocol - Variable Temperature Kinetic Profiling (VTKP)
Do not guess the temperature. Use this protocol to define the
Objective: Determine the maximum temperature that permits reaction without triggering isomerization or polymerization.
Materials:
-
NMR Tubes or HPLC Vials.
-
Cryo-bath (-78°C to 0°C).
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene - non-reactive).
Workflow:
-
Baseline (T0): Prepare the reaction mixture at -78°C (for epoxides/aziridines) or 0°C (for TCO/Cyclopropanes).
-
The "Jump" Test:
-
Aliquot 1: Hold at T0 for 30 mins.
-
Aliquot 2: Warm to -40°C for 30 mins.
-
Aliquot 3: Warm to 0°C for 30 mins.
-
Aliquot 4: Warm to 25°C for 30 mins.
-
-
Quench & Analyze: Quench all aliquots simultaneously into pre-cooled buffer.
-
Calculate Selectivity Factor (
): -
Plot: Graph Temperature (x-axis) vs. Conversion (%) and Selectivity (
).-
The Sweet Spot: The temperature where Conversion > 10% and
.
-
References
-
Fox, J. M., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver(I) Metal Complexation. National Institutes of Health. Link
-
Ghorai, M. K., et al. (2017).[3] Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines. The Journal of Organic Chemistry. Link
-
Wang, C., et al. (2008). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines. The Journal of Organic Chemistry. Link
-
Chemistry Steps. (2020). The Regiochemistry of Epoxide Ring-Opening Reactions. Link
-
LibreTexts. (2021). Ring-Opening Polymerization Mechanisms. Link
Sources
Technical Support Center: Isopropyl 3-Oxocyclobutanecarboxylate Purification
Welcome to the technical support center for the purification of isopropyl 3-oxocyclobutanecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable building block from complex crude reaction mixtures. Here, we combine fundamental chemical principles with field-proven protocols to help you troubleshoot common issues and optimize your purification strategy.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial questions encountered during the purification process.
Q1: My initial work-up still leaves significant impurities. What's the best first-pass purification strategy?
A: For many crude mixtures containing isopropyl 3-oxocyclobutanecarboxylate, a primary aqueous wash is the most effective initial step. The nature of the wash depends on the likely impurities. Given that a common synthesis involves the esterification of 3-oxocyclobutanecarboxylic acid, residual acid is a frequent contaminant.[1][2][3]
-
For Acidic Impurities (e.g., unreacted 3-oxocyclobutanecarboxylic acid): A wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) is recommended.[4][5][6] This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while your neutral ester product remains in the organic phase.[4][5]
-
For Basic Impurities (e.g., amine-based catalysts): A wash with a dilute acid, such as 1M hydrochloric acid (HCl), will protonate basic impurities, rendering them water-soluble.[7][8]
Always follow any acidic or basic wash with a brine (saturated NaCl solution) wash to remove residual water from the organic layer and break up any emulsions.[5][9]
Q2: I'm seeing a spot on my TLC that corresponds to the starting material. Which purification technique is most suitable?
A: The choice depends on the physical properties of your product and the impurities. First, assess the polarity difference via Thin Layer Chromatography (TLC).
-
Significant Polarity Difference (ΔRf > 0.2): Flash column chromatography is the gold standard.[4] It offers high resolution for separating compounds based on their differential adsorption to a stationary phase (typically silica gel).
-
Volatile Starting Material: If the starting material has a significantly lower boiling point than your product, vacuum distillation can be an efficient, scalable solution.[10][11]
-
Product is a Solid: If your crude product is a solid or can be induced to crystallize, recrystallization is an excellent and often overlooked technique for achieving high purity.[4]
Q3: My compound appears to be degrading during purification. What are the likely causes and solutions?
A: Isopropyl 3-oxocyclobutanecarboxylate, like many β-keto esters, can be sensitive to certain conditions.[12]
-
Acid/Base Sensitivity: Prolonged exposure to strong acids or bases can catalyze hydrolysis of the ester or other unwanted side reactions. Use mild conditions (e.g., NaHCO₃ instead of NaOH) and work quickly.[4] The silica gel used in flash chromatography is slightly acidic and can cause degradation of sensitive compounds.[13][14] If you suspect this, you can either deactivate the silica by flushing the column with a solvent system containing a small amount of triethylamine (1-2%) or use an alternative stationary phase like alumina.[14][15]
-
Thermal Sensitivity: The compound may be prone to degradation at high temperatures.[10][11][16] If using distillation, a high vacuum is crucial to lower the boiling point.[10][11] Techniques like short-path distillation minimize the time the compound spends at high temperatures.[10][16]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques.
Guide 1: Flash Column Chromatography
Flash chromatography is often the most versatile method for purifying isopropyl 3-oxocyclobutanecarboxylate.
Caption: Standard workflow for flash column chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A common starting point for β-keto esters is a mixture of ethyl acetate and hexanes. Adjust the ratio until the desired product has an Rf value of approximately 0.2-0.3.[17]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour it into the column and use positive pressure to pack a uniform bed. Ensure no cracks or channels form.[5][17] Add a thin layer of sand on top to protect the silica bed.[17]
-
Sample Loading: Dissolve your crude mixture in a minimal amount of a strong solvent (like dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel.[5] For less soluble samples, "dry loading" (adsorbing the crude product onto a small amount of silica gel before adding it to the column) is a superior technique.[14]
-
Elution: Begin elution with the low-polarity solvent system. If separation is difficult, a gradient elution, where the polarity of the solvent is gradually increased over time, can be highly effective.[14][17]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Problem | Probable Cause | Solution |
| Poor Separation / Overlapping Spots | Incorrect solvent system. | Re-optimize the eluent with TLC. Aim for a larger ΔRf between your product and the impurity. Try a different solvent system (e.g., Dichloromethane/Methanol) to alter selectivity.[4] |
| Column was overloaded with crude material. | Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Compound Won't Elute from Column | Eluent polarity is too low. | Gradually increase the percentage of the polar solvent in your eluent system (gradient elution).[4][17] |
| Compound decomposed on the acidic silica. | Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting.[13] If unstable, use deactivated silica or an alternative like alumina.[13][15] | |
| Product Elutes in the Solvent Front | Eluent polarity is too high. | Start with a much less polar solvent system (e.g., a higher percentage of hexanes). |
| Streaking or Tailing of Spots on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is interacting strongly with silica (common for ketones). | Add a small amount of a modifier to the eluent. For acidic compounds, a drop of acetic acid can help. For basic impurities, a few drops of triethylamine may improve peak shape.[15] |
Guide 2: Vacuum Distillation
This method is ideal when the primary impurity is non-volatile or has a boiling point significantly different from the product. It is particularly advantageous for larger scale purifications.
| Parameter | Importance & Rationale |
| Boiling Point | The predicted boiling point of isopropyl 3-oxocyclobutanecarboxylate is ~218°C at atmospheric pressure, but this is high enough to risk thermal decomposition.[18] |
| Vacuum Level | A high vacuum is essential . Lowering the pressure dramatically lowers the boiling point, protecting the heat-sensitive molecule.[10][11] Aim for a pressure below 1 mmHg if possible. |
| Apparatus | A short-path distillation apparatus is highly recommended.[10] It minimizes the distance the vapor travels, reducing product loss on the glass surfaces and shortening the time the compound is exposed to heat.[10][16] |
| Heating | Use an oil bath or heating mantle for uniform, controlled heating. Vigorous stirring is crucial to prevent bumping and ensure even boiling. |
-
Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum.
-
Sample Addition: Place the crude oil and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable, low pressure is achieved, begin to heat the distillation flask gently with stirring.
-
Fraction Collection: Collect any low-boiling impurities first (forerun). As the temperature rises and stabilizes, switch to a clean receiving flask to collect the main fraction corresponding to your product.
-
Completion: Once the desired fraction is collected, or distillation slows, remove the heat source first. Allow the apparatus to cool completely before slowly and carefully venting the vacuum.
| Problem | Probable Cause | Solution |
| Bumping / Uncontrolled Boiling | Uneven heating or lack of nucleation sites. | Ensure vigorous and constant stirring. Adding boiling chips (note: add before applying vacuum) can also help, but magnetic stirring is superior under vacuum. |
| No Product Distilling Over | Vacuum is not low enough. | Check the entire system for leaks. Ensure the vacuum pump is functioning correctly and the cold trap is sufficiently cold. |
| Temperature is too low. | Gradually increase the temperature of the heating bath. | |
| Product Solidifies in Condenser | The condenser is too cold. | For high-melting point compounds, it may be necessary to run room temperature water or no water at all through the condenser. A heat gun can be used carefully to melt the solid and allow it to flow into the receiver. |
| Darkening/Decomposition in Pot | Heating temperature is too high or residence time is too long. | Improve the vacuum to allow distillation at a lower temperature.[11][16] Ensure the distillation is performed as quickly as possible. |
Part 3: Understanding the Chemistry
Structure and Properties
-
Compound: Isopropyl 3-oxocyclobutanecarboxylate
-
Key Functional Groups: The molecule contains a β-keto ester moiety. The alpha-protons (between the ketone and ester) are acidic and can be removed by a strong base. The ester is susceptible to hydrolysis under strongly acidic or basic conditions.[12]
Logical Flow for Purification Strategy Selection
Caption: Decision tree for selecting a purification method.
By systematically addressing the nature of your crude mixture and understanding the properties of your target compound, you can select the most efficient and effective purification strategy, saving valuable time and material.
References
- Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. (n.d.). Sentient Carbon.
- Isopropyl 3-oxocyclobutanecarboxylate | 130111-95-4. (n.d.). Benchchem.
-
Distillation. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
- Purification strategies to remove starting material impurities. (n.d.). Benchchem.
- Methods for removing unreacted starting materials from Methyl 3-oxodecanoate. (n.d.). Benchchem.
-
Steam Distillation Animation. (2026, February 7). YouTube. Retrieved February 7, 2026, from [Link]
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Distillation. (n.d.). EBSCO Research Starters.
-
Organic Practical Setup 5. Washing to remove acid impurities. (2014, December 29). YouTube. Retrieved February 7, 2026, from [Link]
- Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
-
What is the process of acid wash, and which chemical is used? (2021, November 6). Quora. Retrieved February 7, 2026, from [Link]
-
Isopropyl 3-oxocyclobutanecarboxylate(3-oxo-, 1-methylethyl ester). (n.d.). IndiaMART. Retrieved February 7, 2026, from [Link]
- How to Acid Wash: A Comprehensive Guide for Beginners. (2024, October 9). Cleansepro Cleaning.
- Troubleshooting column chromatography purification of polar ketone compounds. (n.d.). Benchchem.
-
8.9 - Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved February 7, 2026, from [Link]
-
4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved February 7, 2026, from [Link]
Sources
- 1. Isopropyl 3-oxocyclobutanecarboxylate | 130111-95-4 | Benchchem [benchchem.com]
- 2. indiamart.com [indiamart.com]
- 3. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. cleansepro.com.au [cleansepro.com.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Distillation - Wikipedia [en.wikipedia.org]
- 11. Distillation | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 12. aklectures.com [aklectures.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. njhjchem.com [njhjchem.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. isopropyl3-oxocyclobutane-1-carboxylate | 130111-95-4 [chemicalbook.com]
handling moisture sensitivity in cyclobutanone reactions
Topic: Handling Moisture Sensitivity in Cyclobutanone Reactions
Introduction: The Strain-Reactivity Paradox
Welcome to the Technical Support Hub. If you are working with cyclobutanones, you are balancing a delicate equation: Ring Strain vs. Synthetic Utility .
Cyclobutanone possesses approximately 26 kcal/mol of ring strain . This internal energy makes the carbonyl carbon significantly more electrophilic than that of a standard acyclic ketone (e.g., acetone). While this high reactivity allows for powerful transformations—such as ring expansions and [2+2] cycloadditions—it also lowers the activation energy for unwanted side reactions with water.
In the presence of moisture, cyclobutanones do not just "get wet"; they undergo fundamental structural changes that can destroy your yield. This guide is designed to troubleshoot these specific failure modes.
Part 1: The Core Science (Why It Fails)
Before troubleshooting, you must understand the enemy. Moisture attacks cyclobutanone through two primary mechanisms driven by strain release.
Mechanism 1: The Hydration Equilibrium
Unlike cyclohexanone, which favors the ketone form, cyclobutanone has a higher affinity for forming a gem-diol (hydrate) .
-
The Driver: In the ketone form (sp²), the ideal bond angle is 120°, but the ring forces it to ~90°. This creates immense angle strain.
-
The Release: Converting to the hydrate (sp³) changes the ideal angle to 109.5°.[1] While still strained, the drop from 120° to 109.5° offers a thermodynamic incentive for water addition.
Mechanism 2: Ring Opening (The "Doom Loop")
Once the hydrate forms, or if a nucleophile (like OH⁻ from trace water) attacks, the ring becomes susceptible to cleavage, especially if Lewis Acids are present. This results in linear carboxylic acids or amides, destroying the cyclic core.
Visualizing the Failure Pathway
Figure 1: The "Doom Loop" of moisture. Note how Lewis Acids (LA) can interact with water to generate protic acid (HX), accelerating ring opening.
Part 2: Troubleshooting Guide (FAQs)
Scenario A: "I recovered a linear carboxylic acid instead of my cyclic product."
Diagnosis: Hydrolytic Ring Opening.
The Cause: Your reaction environment contained enough water to act as a nucleophile. If you were using a Lewis Acid (e.g.,
Corrective Actions:
-
Check Solvent Water Content: Standard "anhydrous" solvents from a bottle are often insufficient (20-50 ppm water). For cyclobutanones, you need <10 ppm . Use a solvent purification system (SPS) or freshly distilled solvents.
-
Glassware Protocol: Flame-drying is superior to oven-drying for these reactions. The surface hydroxyls on glass can adsorb enough moisture to initiate ring opening on a milligram scale.
-
Buffer the System: If your reaction tolerates it, add a solid desiccant (e.g., activated 4Å molecular sieves) directly to the reaction flask before adding the cyclobutanone.
Scenario B: "My reaction turned into an intractable gummy solid."
Diagnosis: Oligomerization/Polymerization. The Cause: Cyclobutanones are prone to self-condensation (Aldol-type reactions) catalyzed by trace bases or acids. Moisture often introduces these trace impurities.
Corrective Actions:
-
Temperature Control: Never store cyclobutanones at room temperature for extended periods. Store at -20°C under Argon.
-
Quench Protocol: When working up the reaction, do not just dump water in. Quench at cryogenic temperatures (e.g., -78°C) with a buffered solution (e.g., saturated
) to prevent a sudden pH spike that triggers polymerization.
Scenario C: "The reaction stalled. Starting material remains, but the Lewis Acid was added."
Diagnosis: Catalyst Deactivation ("The White Smoke of Death").
The Cause: Lewis Acids like
Corrective Actions:
-
Schlenk Integrity: Check your N2/Ar manifold. A leak in the tubing is the most common culprit.
-
Reagent Quality: Lewis acids in solution (e.g., 1M in DCM) degrade over time. Titrate or purchase fresh reagent.
Part 3: Validated Protocol
Protocol: Anhydrous Nucleophilic Addition to Cyclobutanone
Use Case: Grignard Addition or Lithiation without Ring Opening.
Reagents:
-
Cyclobutanone derivative (1.0 equiv)
-
Organolithium or Grignard reagent (1.2 equiv)
-
Anhydrous THF or Et2O (<10 ppm water)
- (Optional: prevents enolization/ring opening via basicity attenuation)
Data Table: Solvent Limits
| Parameter | Standard Grade | Anhydrous Bottle | Required for Cyclobutanone |
|---|---|---|---|
| Water Content | ~200-500 ppm | ~20-50 ppm | <10 ppm |
| Storage | Air | Septum/N2 | Glovebox or SPS |
| Impact | Complete Hydrolysis | Partial Yield Loss | Quantitative Conversion |
Step-by-Step Methodology:
-
System Prep:
-
Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum under high vacuum.
-
Backfill with dry Argon.[2] Repeat x3. Why? Removes adsorbed water from glass walls.
-
-
Solvent & Substrate:
-
Cannula transfer anhydrous THF into the flask.
-
Add cyclobutanone via syringe.
-
Cool to -78°C (Dry ice/Acetone). Why? Low temp suppresses ring strain release pathways.
-
-
Reagent Addition:
-
Add the nucleophile (Grignard/Li) dropwise over 20 minutes along the side of the flask.
-
Critical: If using
(Imamoto conditions), dry the at 140°C under high vacuum for 2 hours in the flask before adding solvent.
-
-
Monitoring:
-
Stir at -78°C for 1 hour.
-
Monitor via TLC (mini-workup: take 10µL aliquot, quench in dry EtOAc/buffer vial). Do not expose the main reaction to air.
-
-
Quenching (The Danger Zone):
-
While still at -78°C, add a pre-cooled solution of saturated
or dilute acetic acid in THF. -
Why? Exothermic quenching at RT can cause local heating, triggering ring expansion or polymerization.
-
Warm to RT only after the quench is complete.
-
Part 4: Troubleshooting Logic Tree
Use this flow to diagnose failures in real-time.
Figure 2: Diagnostic logic for cyclobutanone reaction failures.
References
-
Ring Strain and Reactivity
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link
- Note: Establishes the ~26 kcal/mol strain energy basis for electrophilicity.
-
-
Hydrolysis Mechanisms
-
Gómez-Bombarelli, R., et al. (2013). Hydrolysis of Lactones and Esters: A Comprehensive Theoretical Study. Journal of Physical Chemistry A. Link
- Note: While focused on lactones, the mechanistic pathways for strained ring opening (Bac2/Aac2) are analogous.
-
-
Lewis Acid Sensitivity & Rearrangements
-
Handling Air-Sensitive Reagents
-
Cyclobutanone in Drug Discovery (Inhibitor Design)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 3. Regiodivergent cyclobutanone cleavage: switching selectivity with different Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of 13C NMR Signatures in Cyclobutane Scaffolds: Methodologies and Structural Determinants
Executive Summary & Core Directive
Cyclobutane rings represent a unique "Goldilocks" zone in organic synthesis—possessing sufficient ring strain to offer rigid vector orientation for pharmacophores, yet lacking the extreme instability of cyclopropanes. However, their 13C NMR characterization is frequently mismanaged due to the assumption that they behave like standard aliphatic chains.
The Challenge: Cyclobutane carbons exhibit anomalous chemical shifts due to magnetic anisotropy and ring puckering (the "butterfly" conformation). Furthermore, distinguishing cis/trans isomers on a cyclobutane scaffold requires a nuanced understanding of steric compression effects (
This guide provides a comparative analysis of cyclobutane against its homologs, defines the stereochemical shift patterns, and outlines a self-validating assignment protocol.
Comparative Analysis: The Ring Size Effect
To accurately assign a cyclobutane ring, one must first understand its position relative to its homologs. The chemical shift of cycloalkanes does not follow a linear progression with ring size; it oscillates due to diamagnetic anisotropy and hybridization changes.
Table 1: Comparative 13C NMR Shifts of Unsubstituted Cycloalkanes (CDCl3)
| Ring Size | Compound | Chemical Shift ( | Structural Driver |
| C3 | Cyclopropane | -2.9 | High Shielding: Maximum ring strain; bonds possess high p-character (banana bonds), creating a unique magnetic anisotropy that shields the nuclei. |
| C4 | Cyclobutane | 22.4 | Moderate Shielding: Significant jump downfield from C3, but still shielded relative to C5/C6. The ring is puckered (~30°) to relieve torsional strain. |
| C5 | Cyclopentane | 25.6 | Deshielding: Approaches typical acyclic methylene values. |
| C6 | Cyclohexane | 26.9 | Baseline: Strain-free chair conformation; reference point for unstrained secondary carbons. |
Key Insight for Researchers:
If you observe a secondary carbon (
Stereochemical Discrimination: Cis vs. Trans
In drug development, defining the stereochemistry of substituents on the cyclobutane ring is critical. 13C NMR is often more diagnostic than 1H NMR due to the
The Mechanism
When two substituents are in a cis arrangement (specifically 1,2-disubstitution), they experience steric compression. This compression perturbs the electron cloud, leading to an upfield shift (shielding) of the involved carbons compared to the trans isomer, which adopts a pseudo-diequatorial conformation to minimize steric clash.
Table 2: Diagnostic Shift Differences (Simulated Data for 1,2-Dimethylcyclobutane)
| Carbon Position | Cis Isomer ( | Trans Isomer ( | Interpretation | |
| Ring Carbons (C1/C2) | ~31.0 | ~35.5 | +4.5 | Trans isomers are deshielded (downfield). |
| Methyl Carbons | ~14.5 | ~18.0 | +3.5 | Methyls in cis are crowded and shielded. |
Rule of Thumb: In 1,2-disubstituted cyclobutanes, the isomer with the lower chemical shift values (more upfield) is almost invariably the cis isomer.
Advanced Assignment Workflow
Standard 1D 13C NMR is rarely sufficient for substituted cyclobutanes due to signal overlap. The following workflow integrates 1D and 2D techniques to guarantee assignment accuracy.
Experimental Logic Flow
Figure 1: Decision tree for assigning cyclobutane carbons. Note that DEPT-135 inverts methylene (
Experimental Protocol: Self-Validating System
To ensure data integrity, specifically for strained rings where relaxation times (
Reagents & Setup
-
Solvent:
(Standard) or (Benzene-d6). Note: Benzene-d6 can help resolve overlapping signals via Solvent Induced Shifts (ASIS). -
Concentration: Minimum 10 mg/0.6 mL for clear quaternary carbon detection in reasonable time.
Step-by-Step Methodology
-
Pulse Sequence Optimization (The
Factor):-
Cyclobutane carbons, particularly quaternary ones in substituted rings, often have longer longitudinal relaxation times (
) due to restricted mobility (rigidity). -
Action: Set the relaxation delay (
) to 3–5 seconds (standard is often 1s). This prevents saturation of quaternary signals and ensures quantitative integration is closer to reality (though 13C is rarely fully quantitative).
-
-
The DEPT-135 Validation:
-
Run a DEPT-135 immediately after the standard proton-decoupled 13C.
-
Validation: Ring methylenes (
) must appear as negative peaks (inverted). If a peak in the 20–30 ppm range is positive, it is likely a methyl group substituent, not a ring methylene.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use multiplicity-edited HSQC.
-
Validation: This correlates the proton signals (usually 1.5–2.5 ppm for cyclobutane) directly to the carbons. This is the "bridge" that confirms the carbon assignment based on the easier-to-interpret proton spectrum.
-
-
Isomer Confirmation (The Gamma Check):
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift ranges).
-
Doc Brown's Chemistry. (2023). 13C NMR spectrum of cyclobutane. Link
-
Wiberg, K. B., et al. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential. Journal of Physical Chemistry A. Link
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for -gauche effect mechanisms).
-
Kalinowski, H.O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley.[4]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
Technical Guide: GC-MS Fragmentation of Isopropyl 3-Oxocyclobutanecarboxylate
This guide provides a technical analysis of the GC-MS fragmentation patterns of isopropyl 3-oxocyclobutanecarboxylate , a critical building block in the synthesis of spirocyclic scaffolds and peptidomimetics.
Executive Summary
Isopropyl 3-oxocyclobutanecarboxylate (C
This guide compares the detection characteristics of this molecule against standard methyl ester analogs and contrasts Electron Ionization (EI) with Chemical Ionization (CI) modes. The isopropyl group introduces a specific McLafferty rearrangement pathway absent in methyl esters, providing a diagnostic spectral signature essential for structural validation.
Structural & Theoretical Analysis[1]
The molecule consists of three distinct zones of instability under electron impact:
-
The Cyclobutane Ring: Highly strained; prone to ring-opening via
-cleavage relative to the ketone. -
The Isopropyl Ester: A "branched" ester capable of internal hydrogen transfer (McLafferty rearrangement).
-
The Ketone (C3): Directs fragmentation via
-cleavage, often leading to decarbonylation (loss of CO).
Key Physicochemical Parameters
| Parameter | Value | Relevance to GC-MS |
| Molecular Weight | 156.18 g/mol | Parent Ion ( |
| Boiling Point | ~210–220 °C (est) | Requires moderate oven ramp (starts >50°C) |
| LogP | ~0.8 | Compatible with non-polar columns (e.g., Rxi-5ms) |
Comparative Analysis: Detection & Derivatization
A. Ionization Mode Comparison: EI vs. CI
For structural elucidation, EI is superior. For purity confirmation, CI is required due to the lability of the molecular ion in EI.
| Feature | Electron Ionization (EI) | Chemical Ionization (CI, CH |
| Energy | 70 eV (Hard) | 10–50 eV (Soft) |
| Molecular Ion ( | Weak/Absent (<5%) . The ring strain and ester cleavage dissipate energy rapidly. | Dominant . Observed as |
| Base Peak | Typically m/z 97 (Acylium) or m/z 114 (Acid form). | |
| Utility | Structural fingerprinting; library matching. | Molecular weight confirmation; co-elution deconvolution. |
B. Derivative Comparison: Isopropyl vs. Methyl Ester
Researchers often choose between methyl and isopropyl esters during synthesis. Their MS signatures differ fundamentally.
-
Methyl Ester (MW 128): Fragments primarily via
-cleavage (loss of methoxy, -31 Da). -
Isopropyl Ester (MW 156): Fragments via McLafferty Rearrangement . The steric bulk and
-hydrogens on the isopropyl group facilitate the loss of neutral propene (-42 Da), yielding a pseudo-molecular ion of the parent acid at m/z 114.-
Diagnostic Value: The presence of the [M-42] peak is a definitive confirmation of the isopropyl moiety.
-
Detailed Fragmentation Pathways (EI Mode)
The fragmentation follows three competing pathways driven by charge localization on the carbonyl oxygens.
Pathway A: McLafferty Rearrangement (Ester-Driven)
-
Mechanism: The carbonyl oxygen of the ester abstracts a
-hydrogen from the isopropyl methyl group. -
Result: Elimination of neutral propene (C
H , 42 u). -
Fragment: m/z 114 (Radical cation of 3-oxocyclobutanecarboxylic acid).
-
Subsequent Decay: The m/z 114 ion often loses water (18 u) or CO (28 u) to form m/z 96 or m/z 86 .
Pathway B: -Cleavage (Ester-Driven)
-
Mechanism: Inductive cleavage next to the carbonyl.
-
Result: Loss of the isopropoxy radical (
O-CH(CH ) , 59 u). -
Fragment: m/z 97 (Acylium ion, [C
Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> O ] ). This is often the Base Peak .
Pathway C: Ring Opening & Decarbonylation (Ketone-Driven)
-
Mechanism:
-cleavage at the C3 ketone opens the strained ring. -
Result: Loss of CO (28 u) and/or Ethylene (28 u).
-
Fragment: Complex lower mass ions, typically m/z 55 (C
H O ) or m/z 42 (Ketene).
Visualization of Fragmentation
Figure 1: Competing fragmentation pathways for isopropyl 3-oxocyclobutanecarboxylate. Note the diagnostic m/z 114 and m/z 97 ions.
Experimental Protocol
To ensure reproducible fragmentation and separation from synthesis byproducts (e.g., free acid or decarboxylated species), follow this splitless injection protocol.
Instrument Configuration
-
System: GC-MS (Single Quadrupole or Q-TOF).
-
Column: Rxi-5ms or DB-5 (30m
0.25mm ID 0.25µm film). Rationale: Low polarity phase minimizes tailing of the polar ketone/ester. -
Inlet: Splitless mode (1 min purge). Rationale: Maximizes sensitivity for trace impurity analysis.
-
Liner: Deactivated single taper with wool. Rationale: Wool increases surface area for vaporization but must be deactivated to prevent degradation of the strained ring.
Method Parameters
-
Inlet Temp: 250°C. (Do not exceed 260°C to avoid thermal ring opening).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 50°C (Hold 1 min) - Traps volatiles.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 40°C/min to 280°C (Hold 3 min).
-
-
MS Source: 230°C.
-
Scan Range: m/z 35–300.
Workflow Diagram
Figure 2: Optimized GC-MS workflow for thermally sensitive cyclobutanone derivatives.
References
-
McLafferty, F. W. (1959).[1][2] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[1] Link
-
Silverstein, R. M., et al. (2014).[3] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for ester fragmentation rules).
-
NIST Mass Spectrometry Data Center. "Cyclobutanecarboxylic acid, 3-oxo-, ethyl ester" (Surrogate spectrum for fragmentation logic). Link
-
Canadian Science Publishing. "Rearrangement Reactions Following Electron Impact on Ethyl and Isopropyl Esters." Canadian Journal of Chemistry. Link
Sources
Optimization and Comparison of HPLC Strategies for Cyclobutanone Derivatives
Introduction: The "Spring-Loaded" Challenge
Cyclobutanone derivatives occupy a unique niche in organic synthesis and medicinal chemistry.[1] Characterized by significant ring strain (~26 kcal/mol), these four-membered cyclic ketones are valuable pharmacophores (e.g., in
However, this structural rigidity presents a dichotomy for the analyst:
-
Chemical Reactivity: The strained ring is susceptible to ring-opening reactions under high thermal stress or extreme pH, often complicating Gas Chromatography (GC) analysis.
-
Detection Limits: Simple cyclobutanones lack strong chromophores. The carbonyl
transition ( nm) is forbidden and weak ( ), making standard UV detection insufficient for trace analysis.
This guide moves beyond generic "C18/Acetonitrile" defaults to provide a targeted method development strategy that addresses stability, chirality, and detection sensitivity.
Strategic Comparison: HPLC vs. Alternatives
Before initiating method development, one must validate that HPLC is the superior choice over GC or SFC.
Table 1: Technique Selection Matrix for Cyclobutanones
| Feature | RP-HPLC (UV/MS) | GC-MS | SFC (Supercritical Fluid) |
| Primary Use Case | Thermally unstable derivatives, polar metabolites, chiral separation. | Volatile, non-polar analogs (e.g., 2-alkylcyclobutanones). | High-throughput chiral screening. |
| Thermal Risk | Low: Ambient operation preserves the strained ring. | High: Injector ports (250°C+) can cause thermal ring opening. | Low: Low temperature operation. |
| Detection Limit | Moderate (UV) to High (MS/Derivatization). | High (FID/MS).[2] | Moderate to High.[1] |
| Chiral Resolution | Excellent (with Chiral Stationary Phases). | Limited (requires specialized chiral GC columns). | Superior: Kinetic performance often exceeds HPLC. |
| Solvent Waste | High (Organic/Aqueous). | Negligible. | Low (CO2 based). |
Expert Insight: While GC-MS is the gold standard for volatile food markers (2-ACBs), HPLC is non-negotiable for pharmaceutical cyclobutanone derivatives which are often functionalized with polar groups or are thermally labile.
Method Development: The Three Pillars
Pillar A: Detection Strategy (Overcoming the "Invisible" Peak)
Direct UV detection at 210 nm is non-specific (solvent noise), and 280 nm is too weak for impurities <0.1%.
-
Strategy 1: Mass Spectrometry (LC-MS): The preferred route. Use Electrospray Ionization (ESI) in positive mode if the derivative has basic nitrogen. For neutral cyclobutanones, Atmospheric Pressure Chemical Ionization (APCI) often yields better ionization than ESI.
-
Strategy 2: Derivatization (The "Workhorse"): If MS is unavailable, you must derivatize.
-
Reagent: 2,4-Dinitrophenylhydrazine (DNPH).[3]
-
Mechanism: Converts the ketone into a hydrazone.
-
Result: shifts
to ~360 nm with a massive increase in extinction coefficient ( ), enabling nanomolar detection.
-
Pillar B: Stationary Phase Selection
-
C18 (Octadecyl): The baseline. Good for general hydrophobicity.
-
Phenyl-Hexyl: Recommended. The
interactions between the phenyl ring of the column and the carbonyl/ring system of the cyclobutanone offer unique selectivity, often resolving structural isomers that co-elute on C18. -
Chiral Stationary Phases (CSPs): Essential for enantiomers.[4][5] Amylose-based columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) show high success rates for rigid cyclic ketones.
Pillar C: Mobile Phase & pH[6]
-
Buffer: Ammonium Formate (10mM) adjusted to pH 3.5 - 4.5.
-
Why Acidic? Neutral to slightly acidic pH prevents enolization and potential racemization of
-chiral centers. Avoid high pH (>8), which can trigger nucleophilic attack on the strained ring.
Visualizing the Workflow
The following decision tree outlines the logical flow for selecting the correct analytical path.
Figure 1: Method Development Decision Tree for Cyclobutanone Derivatives.
Experimental Protocol: DNPH Derivatization for HPLC-UV
This protocol renders "invisible" cyclobutanones visible. It is a self-validating system: if the reaction fails, no peak appears at 360 nm.
Reagents:
-
DNPH Reagent: 2,4-Dinitrophenylhydrazine (saturated in 2N HCl).
-
Solvent: Acetonitrile (HPLC Grade).[6]
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of the cyclobutanone derivative in 1 mL Acetonitrile.
-
Reaction: Add 0.5 mL of DNPH reagent.
-
Incubation: Vortex and incubate at 40°C for 30 minutes . (Note: Higher temps risk degradation).[7]
-
Quenching: (Optional for qualitative) Neutralize with dilute NaOH if column pH limits are strict, though most modern columns handle pH 2 injections well.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter.
-
HPLC Conditions:
-
Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV at 360 nm .
-
Advanced Topic: Chiral Separation
Separating cyclobutanone enantiomers is critical in asymmetric synthesis. RP-HPLC cannot distinguish enantiomers without a chiral environment.[8]
Recommended System:
-
Mode: Normal Phase (Hexane/IPA) often yields better resolution than Reverse Phase for these rigid rings.
-
Column: Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mechanism: The cyclobutanone fits into the chiral grooves of the amylose polymer.
-
Temperature: Lower is often better (10-20°C) . Lower temperature reduces thermal motion, improving the "lock-and-key" fit between the analyte and the stationary phase.
Figure 2: Mechanism of Chiral Separation for Cyclobutanones.
References
-
National Institute of Standards and Technology (NIST). Cyclobutanone: UV/Visible Spectrum and Gas Chromatography Data. NIST Chemistry WebBook. [Link]
-
Royal Society of Chemistry. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Photochemical & Photobiological Sciences, 2020. [Link]
-
National Institutes of Health (PubMed). Determination of 2-alkylcyclobutanones by combining precolumn derivatization with 1-naphthalenyl hydrazine and ultra-performance liquid chromatography with fluorescence detection. J Chromatogr A, 2016. [Link]
-
AIP Publishing. Imaging the photochemistry of cyclobutanone using ultrafast electron diffraction. The Journal of Chemical Physics, 2025. [Link]
-
SIELC Technologies. Separation of Cyclobutanone on Newcrom R1 HPLC column. Application Note. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. asianpubs.org [asianpubs.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. HPLC vs. GC: Choosing the Right Chromatography Technique | Expert Guide [hplcvials.com]
- 8. Enantiomer Separations | Separation Science [sepscience.com]
Technical Guide: IR Spectroscopy of Cyclobutanone vs. Esters
The following guide is a technical comparison of the infrared (IR) spectral characteristics of cyclobutanone versus esters. It is designed for researchers requiring precise structural elucidation.
Executive Summary: The Diagnostic Challenge
In structural elucidation, distinguishing between a strained cyclic ketone (cyclobutanone) and an ester is a frequent challenge. Both functional groups exhibit carbonyl stretching frequencies (
-
Cyclobutanone typically absorbs at
due to mechanical ring strain.[3] -
Acyclic Esters typically absorb at
due to the inductive effect of oxygen.
While the carbonyl shift alone provides a strong indication, definitive identification requires analyzing the C--O stretching region (
Mechanistic Divergence: Why the Frequencies Shift
To interpret the spectra accurately, one must understand the causality behind the vibrational energy changes. The shift in wavenumber (
Cyclobutanone: Geometric Strain & Hybridization
In cyclobutanone, the primary driver is ring strain .
-
Bond Angle Compression: The internal C-C-C bond angle is compressed to
(significantly less than the ideal ). -
Hybridization Shift (Coulson's Theorem): To relieve strain, the ring carbon atoms direct more
-character into the internal C-C bonds to accommodate the smaller angle. -
Exocyclic Compensation: Conservation of orbital character forces the exocyclic C=O
-bond to acquire more -character. -
Result: Greater
-character leads to a shorter, stiffer -bond, increasing the force constant ( ) and raising the vibrational frequency to .
Esters: Electronic Push-Pull
In esters (
-
Inductive Effect (-I): The alkoxy oxygen is electronegative, withdrawing electron density from the carbonyl carbon. This strengthens the C=O bond (raising
).[3][4] -
Resonance Effect (+R): The lone pair on the alkoxy oxygen donates into the
of the carbonyl, weakening the C=O bond (lowering ). -
Net Result: In esters, the inductive effect dominates over resonance (compared to ketones), resulting in a net increase in frequency to
, but typically lower than the mechanically strained cyclobutanone.
Mechanistic Pathway Diagram
The following diagram illustrates the causal pathways leading to the observed spectral shifts.
Figure 1: Mechanistic pathways influencing carbonyl stretching frequencies in cyclobutanone and esters.
Spectral Profiling: The Data
The following table summarizes the key diagnostic bands. Note that while the Carbonyl (C=O) stretch is the primary indicator, the C-O stretch is the confirmation signal.[5]
Table 1: Comparative Spectral Data
| Feature | Cyclobutanone | Acyclic Ester (Saturated) | |
| C=O[1][6][7] Stretch ( | |||
| Band Shape | Sharp, intense | Sharp, intense | Sharp, intense |
| C-O Stretch ( | Absent / Weak (C-C only) | Strong (2 bands) 1000--1300 | Strong1150--1250 |
| Overtone Bands | Weak/None specific | Sometimes observed | Sometimes observed |
| Solvent Shift | -10 to -20 | -10 to -20 | Similar |
Critical Nuance:
A 5-membered lactone (
Diagnostic Workflow
To ensure high-confidence identification, follow this logic flow. Do not rely on a single peak.[5]
Decision Tree Diagram
Figure 2: Logic flow for distinguishing cyclobutanone from esters using FTIR data.
Experimental Protocol: Self-Validating FTIR
To obtain publication-quality data that resolves these subtle frequency shifts, strict adherence to protocol is required.
A. Sample Preparation
Goal: Minimize intermolecular interactions (hydrogen bonding) that broaden peaks and shift frequencies.
-
Solvent Choice: Use Carbon Tetrachloride (
) or Carbon Disulfide ( ) if available, as they are non-polar and transparent in the carbonyl region. If not, use HPLC-grade Chloroform ( ) , but be aware of possible H-bonding shifts ( ). -
Concentration: Prepare a dilute solution (
) to prevent solute-solute aggregation. -
Cell Path: Use a 0.1 mm or 0.5 mm NaCl or KBr liquid cell.
B. Instrument Parameters
-
Resolution: Set to
(standard is often ). Higher resolution is critical to distinguish Fermi resonance shoulders or closely spaced doublets. -
Apodization: Boxcar or weak apodization (e.g., Norton-Beer Weak) to preserve peak sharpness.
-
Scans: Accumulate 32 to 64 scans to improve Signal-to-Noise (S/N) ratio.
C. Validation Steps (The "Self-Check")
-
Polystyrene Calibration: Before the run, scan a standard polystyrene film. Verify the
peak is within . -
Background Subtraction: Ensure a fresh background spectrum of the pure solvent is taken immediately before the sample.
-
Peak Shape Analysis:
-
If the Carbonyl peak is broad (
), the sample may be too concentrated or wet. Dry the solution over and dilute.
-
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for organic spectroscopy frequencies).
-
Coulson, C. A., & Moffitt, W. E. (1949). The properties of certain strained hydrocarbons. Philosophical Magazine, 40(300), 1-35. Link (Foundational theory on bent bonds/hybridization in cyclobutane).
-
NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Cyclobutanone. National Institute of Standards and Technology. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Link
Sources
Biological Activity of Cyclobutane vs. Cyclopentane Analogs: A Comparative Guide for Drug Design
This guide provides an in-depth technical comparison of cyclobutane and cyclopentane analogs in drug design, focusing on their biological activity, physicochemical properties, and experimental validation.
Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists. Scope: Structure-Activity Relationships (SAR), Metabolic Stability, and Experimental Protocols.
Executive Summary: The Rigidity-Flexibility Trade-off
In medicinal chemistry, the choice between a cyclobutane and a cyclopentane scaffold is rarely arbitrary. It represents a fundamental decision between conformational locking (cyclobutane) and biomimetic flexibility (cyclopentane).
-
Cyclobutane (
): High ring strain (~26.3 kcal/mol) and a defined "puckered" conformation make it an ideal scaffold for freezing bioactive conformations, often increasing potency by reducing the entropic penalty of binding. -
Cyclopentane (
): Lower ring strain (~6.2 kcal/mol) and a flexible "envelope" conformation allow it to mimic natural furanose sugars and proline residues, providing better "induced fit" capabilities but potentially lower metabolic stability due to accessible oxidation sites.
Mechanistic Comparison: Physicochemical Drivers
The biological differences stem directly from the geometric and electronic properties of the rings.
| Feature | Cyclobutane Analog | Cyclopentane Analog | Biological Implication |
| Ring Strain | High (~26.3 kcal/mol) | Low (~6.2 kcal/mol) | |
| Conformation | Rigid Pucker (~25-30°) | Flexible Envelope (Pseudorotation) | |
| Bond Angles | ~88° (C-C-C) | ~108° (C-C-C) | |
| Metabolism | Resistant to CYP450 hydroxylation at ring carbons (steric/electronic) | Susceptible to CYP450 hydroxylation (ring oxidation) |
Conformational Landscape & Decision Tree
The following diagram illustrates the decision logic for selecting between these scaffolds based on target requirements.
Figure 1: Decision matrix for scaffold selection based on thermodynamic and structural constraints.
Case Studies in Drug Discovery
Case A: Protease Inhibitors (HCV NS3/4A)
The Drug: Boceprevir (Victrelis) The Challenge: Designing a potent inhibitor for the Hepatitis C Virus (HCV) NS3/4A serine protease.[1] The Solution: The P1 moiety required a specific hydrophobic fit.
-
Experimental Data:
-
Cyclobutane Analog (Boceprevir):
nM (High Potency). The rigid cyclobutane ring fills the S1 hydrophobic pocket perfectly, mimicking the P1 side chain of the natural substrate while preventing rotation. -
Cyclopentane Analog: ~19-fold less potent. The larger volume and flexibility of the cyclopentane ring caused steric clashes within the shallow S1 pocket.
-
Cyclopropane Analog: ~3-fold less potent. Too small to achieve optimal van der Waals contact.
-
Case B: Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
The Drugs: Lobucavir (Cyclobutane) vs. Abacavir (Cyclopentene/ane) The Challenge: Mimicking the ribose sugar to fool viral polymerases while resisting glycosidic cleavage. The Solution:
-
Cyclopentane (Carbocyclic Nucleosides): Used in Abacavir and Entecavir. The cyclopentane ring mimics the "envelope" pucker of furanose in DNA/RNA. It is an excellent substrate for cellular kinases.
-
Cyclobutane (Lobucavir): The puckered cyclobutane ring mimics the transition state of the sugar during polymerase incorporation. However, cyclobutane analogs often exhibit different toxicity profiles due to off-target inhibition of host DNA polymerases.
Experimental Protocols
To objectively compare these analogs, one must assess both enzymatic potency and metabolic stability .
Protocol 1: HCV NS3/4A Protease Inhibition Assay (FRET)
This assay quantifies the
Reagents:
-
Recombinant HCV NS3/4A protease (Genotype 1b).[3]
-
FRET Substrate: Depsipeptide labeled with EDANS (donor) and DABCYL (quencher).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% Glycerol, 0.1% CHAPS.
Procedure:
-
Preparation: Dilute compounds (Cyclobutane/Cyclopentane analogs) in DMSO to 100x final concentration. Prepare 8-point serial dilutions.
-
Enzyme Incubation: Add 10 nM NS3/4A protease to 96-well black plates. Add 1
L of compound dilution. Incubate for 15 min at RT to allow equilibrium binding. -
Reaction Initiation: Add FRET substrate (
final). -
Measurement: Monitor fluorescence continuously for 20 minutes (Ex: 340 nm, Em: 490 nm).
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Concentration] to determine .-
Validation Criteria: Z-factor > 0.5; Reference inhibitor (e.g., Boceprevir)
within 2-fold of historical mean.
-
Protocol 2: In Vitro Metabolic Stability (Microsomal)
Comparing the oxidation resistance of the rings.
Procedure:
-
Incubation: Incubate test compound (
) with pooled human liver microsomes (0.5 mg/mL) and NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C. -
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
- .
-
Expectation: Cyclobutane analogs typically show lower intrinsic clearance (
) than cyclopentane analogs due to steric hindrance of CYP450 access.
Pathway Visualization: Nucleoside Analog Activation
The following diagram details the activation pathway for carbocyclic nucleosides, highlighting where ring conformation influences enzymatic recognition.
Figure 2: Intracellular activation pathway of nucleoside analogs. The initial phosphorylation step by kinases is highly sensitive to the ring conformation (pucker vs. envelope).
References
-
Boceprevir Potency Data: Njoroge, F. G., et al. (2008). Discovery of Boceprevir, an Orally Active, Combined NS3 Serine Protease Inhibitor. Accounts of Chemical Research.[4]
-
Cyclobutane Ring Strain & Properties: Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry.[5][6] Angewandte Chemie International Edition.
-
Nucleoside Analog Mechanism: De Clercq, E. (2002). Strategies in the design of antiviral drugs. Nature Reviews Drug Discovery.
-
HCV Protease Assay Protocols: Taliani, M., et al. (1996). A Continuous Assay of Hepatitis C Virus Protease Based on Resonance Energy Transfer. Analytical Biochemistry.
-
Comparative Scaffolds in Drug Design: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in FDA-Approved Drugs. Journal of Medicinal Chemistry.
Sources
- 1. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. longdom.org [longdom.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ring strain - Wikipedia [en.wikipedia.org]
Elucidating Stereochemistry in 3-Substituted Cyclobutanes: A Comparative Analytical Guide
Executive Summary
Distinguishing cis and trans isomers in 1,3-disubstituted cyclobutanes presents a unique stereochemical challenge compared to cyclohexane systems. Unlike the chair conformation of cyclohexane, cyclobutane adopts a puckered "butterfly" conformation (dihedral angle ~25–35°) to relieve torsional strain.
The Critical Insight: In 1,3-disubstituted systems, the cis isomer is often thermodynamically preferred because the puckered ring allows both substituents to adopt pseudo-equatorial positions.[1] Conversely, the trans isomer forces a pseudo-axial/pseudo-equatorial arrangement, introducing transannular strain. This guide details the experimental workflows to definitively assign stereochemistry using NMR, chromatography, and X-ray crystallography.
The Conformational Landscape
To interpret analytical data correctly, one must first understand the dynamic geometry of the ring.
-
Cis-1,3-isomer: Can adopt a conformation where both substituents are pseudo-equatorial (diequatorial). This minimizes 1,3-diaxial interactions.[2]
-
Trans-1,3-isomer: Inevitably places one substituent in a pseudo-axial position and the other in a pseudo-equatorial position, regardless of the ring flip.
Diagram: Conformational Logic Flow
The following logic tree illustrates the relationship between substitution pattern and conformational stability.
Figure 1: Conformational analysis showing the thermodynamic preference for the cis-diequatorial arrangement in 1,3-disubstituted cyclobutanes.
NMR Spectroscopy: The Primary Analytical Tool
NMR is the most accessible method for assignment. While
A. NOE/NOESY (The Gold Standard)
Because the cis isomer places substituents on the same face, the methine protons (H1 and H3) are on the same side of the ring in the cis isomer (if substituents are axial) or opposite sides (if substituents are equatorial). However, the most diagnostic NOE signal comes from the interaction between the substituents themselves or the ring protons .
-
Cis Isomer (Diequatorial): The H1 and H3 protons are pseudo-axial and point toward each other across the ring (transannular). They exhibit a strong NOE correlation.
-
Trans Isomer: The H1 and H3 protons are on opposite faces (one axial, one equatorial).[1][3] The distance is too great for a significant NOE.
B. Chemical Shift Trends ( )[4][5]
-
C NMR (
-gauche effect): Carbons in the cis isomer often experience an upfield shift (shielding) compared to the trans isomer due to steric compression, although this is less pronounced in 1,3-systems than in 1,2-systems. - H NMR: The methine protons in the cis isomer (pseudo-axial) generally appear upfield relative to the trans isomer's pseudo-equatorial proton, though anisotropy of substituents can invert this rule.
Experimental Protocol: 1D NOE Difference
-
Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL deuterated solvent (CDCl
or C D ). Ensure the solution is free of paramagnetic impurities (filter through basic alumina if necessary). -
Acquisition:
-
Run a standard
H spectrum to identify H1 and H3 resonances. -
Select the H1 methine resonance for irradiation.
-
-
Parameters:
-
Mixing time (
): 500–800 ms (optimized for transient NOE). -
Scans: 64–128 to improve S/N ratio.
-
-
Analysis:
-
Positive Enhancement at H3: Indicates spatial proximity (< 5 Å). Confirms cis stereochemistry (assuming H1/H3 are axial).
-
No Enhancement: Suggests trans .
-
Figure 2: NMR workflow for stereochemical assignment using NOE correlations.
Chromatographic Separation & Dipole Moments
If NMR is ambiguous, physical properties driven by molecular polarity provide a secondary confirmation.
-
Dipole Moment Logic:
-
Cis-1,3-disubstituted: If substituents are identical (e.g., 1,3-dicyanocyclobutane), the dipoles are additive (pointing in the same general direction). This creates a large molecular dipole .
-
Trans-1,3-disubstituted: The dipoles oppose each other (often possessing a center of inversion,
). This results in a zero or near-zero dipole .
-
-
Chromatographic Behavior (Silica Gel):
-
Cis (Polar): Interacts more strongly with the polar stationary phase. Lower
(elutes later). -
Trans (Non-polar): Interacts weakly. Higher
(elutes earlier).
-
Note: This rule holds for identical substituents. If substituents differ significantly in polarity, computational modeling of the net dipole is required.
Comparative Analysis Summary
The following table synthesizes the expected data for 1,3-disubstituted cyclobutanes (assuming identical electron-withdrawing groups).
| Feature | Cis Isomer (1,[1][2][4][5][6]3) | Trans Isomer (1,[2][4]3) | Reliability |
| Thermodynamics | Generally More Stable (Diequatorial) | Less Stable (Axial/Equatorial) | High |
| H1-H3 NOE | Strong (if protons are diaxial) | Weak / Absent | Very High |
| Symmetry ( | Plane of symmetry ( | Center of inversion ( | Medium |
| Dipole Moment | High ( | Low / Zero ( | High |
| TLC ( | Lower (More Polar) | Higher (Less Polar) | High |
| Retention Time (GC) | Longer (usually) | Shorter (usually) | Medium |
X-Ray Crystallography & Computation
When unambiguous assignment is required for regulatory filing (IND/NDA), X-ray crystallography is the absolute standard.
-
X-Ray: Requires a single crystal. The puckering angle and substituent orientation are directly observable.
-
DFT Calculation: Calculating the Boltzmann distribution of conformers (e.g., B3LYP/6-31G*) can predict the lowest energy isomer. If the experimental major product matches the calculated global minimum, it is likely the cis isomer (in thermodynamic control).
References
-
Wiberg, K. B. (1965). The Deuterium Isotope Effect on the NMR Shifts of Cyclobutane. Journal of the American Chemical Society. Link
-
Allinger, N. L. (1977). Conformational Analysis.[7] 130. The Conformation of Cyclobutane. Journal of the American Chemical Society. Link
-
Lambert, J. B. (1971). Conformational Analysis of Cyclobutanes by NMR. Accounts of Chemical Research. Link
-
Hoz, S., et al. (1998). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer.[2] Journal of the Chemical Society, Perkin Transactions 2. Link
-
Haufe, G., et al. (2020).[8] GABA Analogues and Related Mono-/Bifunctional Building Blocks Derived from the Fluorocyclobutane Scaffold. European Journal of Organic Chemistry.[8] Link
Sources
Crystallographic Characterization of 3-Oxocyclobutanecarboxylate Derivatives: A Comparative Guide
Executive Summary: The "Escape from Flatland"
In modern drug discovery, increasing the fraction of sp³-hybridized carbons (
However, characterizing this scaffold presents a specific challenge:
-
Ethyl 3-oxocyclobutanecarboxylate is a liquid at room temperature (Bp ~159°C), rendering it unsuitable for standard single-crystal X-ray diffraction (SC-XRD).[1][2][3]
-
3-Oxocyclobutanecarboxylic acid is a solid (Mp 68–72°C) but often suffers from disorder in the crystal lattice due to carboxylic acid dimerization.[1]
This guide objectively compares the performance of solid derivatives—specifically 2,4-Dinitrophenylhydrazones (2,4-DNP) and Semicarbazones —against the parent acid to determine the optimal pathway for unambiguous structural elucidation.[1]
Comparative Analysis of Derivatives
The following table contrasts the crystallographic suitability of the parent compounds against their derivatized forms. Data is synthesized from standard characterization protocols for cyclic ketones.[1]
Table 1: Physicochemical Profile for Crystallography[2]
| Parameter | Ethyl 3-oxocyclobutanecarboxylate (Parent Ester) | 3-Oxocyclobutanecarboxylic Acid (Parent Acid) | 2,4-DNP Derivative (Recommended) | Semicarbazone Derivative |
| Physical State | Colorless Liquid | White Crystalline Solid | Orange/Red Prism | White/Off-white Powder |
| Melting Point | N/A (Liquid) | 68 – 72 °C | ~145 – 160 °C (Est.)* | ~150 – 200 °C (Est.)[1][2][3] |
| Crystallizability | Impossible (requires in situ cryo) | Moderate (Solubility issues) | High (π-π stacking) | Moderate (H-bond networks) |
| Scattering Power | Low (C, H, O only) | Low (C, H, O only) | High (Contains NO₂ groups) | Medium (Contains N) |
| Lattice Stability | N/A | Low (prone to sublimation) | High (Robust packing) | High |
*Note: Melting points for derivatives are estimated based on analogous cyclobutanone derivatives.[1] The high melting point of the DNP derivative significantly aids in room-temperature handling and crystal mounting.[2][3]
Table 2: Structural Advantages in X-ray Diffraction[2]
| Feature | Parent Acid | 2,4-DNP Derivative |
| Space Group Tendency | P2₁/c or P-1 (Centrosymmetric dimers) | P2₁/c or P2₁2₁2₁ (if chiral auxiliary used) |
| Resolution Limit | Often limited by thermal motion at RT | Typically < 0.8 Å due to rigid lattice |
| Puckering Analysis | Difficult due to disorder | Locked conformation allows precise angle measurement |
Scientific Rationale: The Puckering Problem
The core scientific value of crystallizing this scaffold is to determine the ring puckering angle (
-
Planar: High torsional strain (~26 kcal/mol).[1]
-
Puckered: Relieves strain but increases angle strain.[4] Equilibrium
is typically 20°–35°.[1]
Why Derivatization Matters: Large substituents like the 2,4-Dinitrophenyl group lock the ring into a specific puckering mode via steric anchoring and crystal packing forces (π-stacking), providing a high-resolution snapshot of the lowest-energy conformer.[1][2][3]
Visualization: Ring Puckering & Derivatization Logic[2]
Figure 1: The workflow transforming a flexible liquid precursor into a rigid, analyzable crystal structure.
Experimental Protocols
Protocol A: Synthesis of the 2,4-DNP Derivative
This protocol is self-validating: the formation of a precipitate is the primary checkpoint.[2][3]
-
Reagent Preparation: Dissolve 2,4-dinitrophenylhydrazine (0.5 g) in concentrated sulfuric acid (2 mL). Carefully add this dropwise to water (3 mL) followed by ethanol (10 mL).[1]
-
Reaction: Dissolve ethyl 3-oxocyclobutanecarboxylate (0.5 mmol) in ethanol (2 mL). Add the freshly prepared DNP reagent (2 mL).[1]
-
Observation: A voluminous yellow-orange precipitate should form immediately (or within 5 minutes).[1]
-
Troubleshooting: If no solid forms, gently warm to 50°C for 10 minutes, then cool on ice.
-
-
Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove excess acid.[1]
-
Recrystallization (Crucial for X-ray):
-
Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .
-
Slowly add Hexane or Heptane until persistent cloudiness appears.
-
Heat to clear, then allow to cool slowly to room temperature (vapor diffusion is also acceptable).[1]
-
Protocol B: Crystallization of the Parent Acid
Use this if derivatization alters the downstream chemistry you wish to study.
-
Solvent Choice: The acid is polar.[1] Use Toluene or a Dichloromethane/Hexane layered system.[1]
-
Method: Slow Evaporation.
-
Dissolve 20 mg of 3-oxocyclobutanecarboxylic acid in 1 mL of Toluene.
-
Cover the vial with Parafilm and poke one small hole with a needle.
-
Store in a vibration-free environment at 4°C.
-
Risk:[5] The acid may sublime or form polymorphs. Check crystals under a microscope for sharp edges before mounting.[1]
-
Crystallographic Workflow & Decision Tree
Use the following decision tree to select the correct workflow for your specific research question.
Figure 2: Decision matrix for selecting the crystallization pathway.[2][3]
References
-
ChemicalBook. (2023).[1] 3-Oxocyclobutanecarboxylic acid Properties and Synthesis.Link[1][2]
-
TCI Chemicals. (2023).[1][6] Product Specification: 3-Oxocyclobutanecarboxylic Acid.[1][2][3][7][8][9][10]Link[1][2]
-
BenchChem. (2025).[1] A Comparative Guide to the X-ray Crystallography of 1,4-Diketone Derivatives.Link[1][2]
-
Cremer, D., & Pople, J. A. (1975).[1] General definition of ring puckering coordinates. Journal of the American Chemical Society. (Foundational text for interpreting the puckering data derived from these crystals).
-
Sigma-Aldrich. (2023).[1] 2,4-Dinitrophenylhydrazine Safety and Protocol Data.Link[1][2]
Sources
- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dinitrophenylhydrazine | CAS#:119-26-6 | Chemsrc [chemsrc.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. dettx.com [dettx.com]
- 6. Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthonix, Inc > 23761-23-1 | 3-Oxocyclobutanecarboxylic acid [synthonix.com]
- 8. nacchemical.com [nacchemical.com]
- 9. 3-Oxocyclobutanecarboxylic acid [oakwoodchemical.com]
- 10. chemscene.com [chemscene.com]
Safety Operating Guide
Proper Disposal Procedures: Isopropyl 3-oxocyclobutanecarboxylate
[1][2][3]
Executive Summary & Immediate Action
Isopropyl 3-oxocyclobutanecarboxylate (CAS: 130111-95-4) is a strained cyclic keto-ester used as a pharmaceutical building block.[1] While not classified as an EPA P-listed acutely toxic substance, it presents specific hazards due to its lipophilicity and potential for ring-strain energy release during thermal decomposition.
Immediate Disposal Directive:
-
Waste Stream: Non-Halogenated Organic Solvent Waste.
-
Method: High-temperature incineration via licensed contractor.
-
Prohibition: NEVER dispose of via sink/drain. NEVER mix with oxidizers (e.g., Nitric acid, Peroxides).
Chemical Profile & Risk Assessment
To ensure safe handling, you must understand the "Why" behind the disposal protocols.
| Property | Data | Operational Implication |
| CAS Number | 130111-95-4 | Unique identifier for waste labeling. |
| Functional Groups | Ketone, Ester, Cyclobutane Ring | Susceptible to hydrolysis; ring strain increases energy of combustion. |
| Flash Point | >60°C (Predicted) | Combustible. Classify as Ignitable Waste (D001) for regulatory compliance. |
| Reactivity | Incompatible with Strong Oxidizers | Explosion Hazard: Do not consolidate with oxidizing acids or peroxides. |
| Water Solubility | Low (Lipophilic) | Will phase-separate in aqueous waste; requires organic solvent stream. |
Expert Insight: The Cyclobutane Factor
Unlike linear esters, the cyclobutane ring in this molecule possesses significant ring strain (~26 kcal/mol). While stable at room temperature, this stored energy means the compound burns hotter and faster than aliphatic equivalents. Causality: This is why we strictly mandate high-temperature incineration rather than chemical neutralization, which could unpredictably open the ring and generate exothermic spikes.
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Objective: Prevent cross-reactivity in the waste container.
-
Assess Purity: Determine if the material is pure or in a reaction mixture.
-
If Pure: Proceed to Phase 2.
-
If Mixture: Verify pH is neutral (pH 6-8). Acidic/Basic mixtures can catalyze hydrolysis of the ester, building pressure in the waste drum.
-
-
Select Waste Stream: Segregate into Non-Halogenated Organic Waste .
-
Critical Check: Ensure the container contains <1000 ppm Halogens (Cl, Br, F, I). High halogen content requires a separate "Halogenated" stream to prevent the formation of dioxins during incineration.
-
Phase 2: Containerization
Objective: Containment integrity.
-
Material Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers.
-
Avoid: Low-density plastics which may swell upon prolonged contact with the isopropyl ester.
-
-
Headspace: Fill containers only to 90% capacity . Leave 10% headspace for thermal expansion.
-
Grounding: If transferring >4 Liters, ground the receiving drum to prevent static discharge, treating the liquid as a static accumulator.
Phase 3: Labeling & Documentation (RCRA Compliance)
Objective: Legal and safety tracking.
-
Label Contents: Clearly write "Non-Halogenated Organic Waste" and list "Isopropyl 3-oxocyclobutanecarboxylate" as a constituent.
-
Hazard Checkbox: Mark "Flammable/Combustible" and "Irritant".
Operational Workflow (Visualized)
The following decision tree illustrates the logic flow for disposing of Isopropyl 3-oxocyclobutanecarboxylate.
Figure 1: Decision logic for safe disposal, emphasizing the critical separation from oxidizers.
Spill Contingency Plan
Scenario: 100mL - 1L spill on laboratory floor.
-
Evacuate & Ventilate: Remove ignition sources immediately. The vapor may travel to hot plates or sparks.
-
PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. Respiratory protection (organic vapor cartridge) is required if ventilation is poor.
-
Containment: Do not use water. Surround the spill with Vermiculite or Sand dikes.
-
Absorption: Cover the spill with an inert absorbent (e.g., clay kitty litter, commercial organic spill pads).
-
Prohibited: Do not use sawdust (combustible) or paper towels (surface area increases evaporation rate).
-
-
Disposal of Debris: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste (Solid Debris) - Flammable".
Compatibility Matrix
Use this table to verify what can be safely stored in the same secondary containment bin.
| Chemical Class | Compatibility | Action |
| Alcohols (Ethanol, IPA) | Compatible | Can be consolidated in waste drum. |
| Alkanes (Hexane, Heptane) | Compatible | Can be consolidated in waste drum. |
| Strong Oxidizers (HNO3, H2O2) | INCOMPATIBLE | Risk of Fire. Store separately. |
| Strong Bases (NaOH, KOH) | INCOMPATIBLE | Risk of hydrolysis and heat generation. |
| Halogenated Solvents (DCM) | Segregate | Keep separate to reduce disposal costs and dioxin formation. |
References
-
PubChem. (n.d.). Isopropyl 3-oxocyclobutanecarboxylate Compound Summary. National Library of Medicine. Retrieved February 14, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[2] Retrieved February 14, 2026, from [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved February 14, 2026, from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isopropyl 3-oxocyclobutanecarboxylate
As researchers and drug development professionals, our work with novel chemical entities like Isopropyl 3-oxocyclobutanecarboxylate is foundational to discovery. This compound serves as a critical building block in organic synthesis, particularly for creating biologically active molecules such as enzyme inhibitors.[1] Its utility, however, is paired with an implicit responsibility to ensure the safety of every individual in the laboratory. The reactivity of the 3-oxo group, which makes this compound synthetically valuable, also necessitates a rigorous and well-understood approach to personal protection.[1]
This guide provides essential, immediate safety and logistical information for handling Isopropyl 3-oxocyclobutanecarboxylate. It moves beyond a simple checklist, explaining the causality behind each procedural step to build a culture of safety that is both compliant and intuitive.
Section 1: Hazard Assessment & the Hierarchy of Controls
Before selecting personal protective equipment (PPE), we must first understand the potential hazards and recognize that PPE is the final barrier between a researcher and a chemical exposure. While a specific Safety Data Sheet (SDS) for Isopropyl 3-oxocyclobutanecarboxylate is not widely published, its chemical structure—containing both a ketone and an isopropyl ester functional group—allows us to extrapolate its primary hazards from well-documented analogous compounds like Isopropyl Alcohol.
Anticipated Hazards:
-
Flammability: Like many organic solvents and esters, it should be treated as a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source.[2]
-
Eye Irritation: Direct contact with similar chemicals is known to cause serious eye irritation.[3][2][4]
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation and potentially lead to drowsiness or dizziness.[3][2][5]
-
Skin Contact: While some related compounds are only mild skin irritants, prolonged or repeated contact should always be avoided.[4]
Effective safety protocol begins with the Hierarchy of Controls , which prioritizes strategies to eliminate or minimize hazards. PPE, while essential, is the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Section 2: Engineering and Administrative Controls
Prior to any laboratory work, robust engineering and administrative controls must be in place. These form the foundation of a safe operating environment.
-
Engineering Controls: All handling of Isopropyl 3-oxocyclobutanecarboxylate, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[6][7] The fume hood provides critical ventilation to minimize the inhalation of vapors and protect the user from splashes or unexpected reactions.
-
Administrative Controls: Your institution must have a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA.[8] This plan should include Standard Operating Procedures (SOPs) specific to the handling of flammable and irritant chemicals. All personnel must receive documented training on these procedures and the specific hazards of the chemicals in their work area.[8]
Section 3: Mandatory Personal Protective Equipment (PPE) Protocol
The appropriate level of PPE is dictated by the task and the associated risk of exposure. The following table outlines the minimum required PPE for handling Isopropyl 3-oxocyclobutanecarboxylate.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Transfers & Weighing (<50 mL) | ANSI Z87.1-rated safety glasses with side shields | Single pair of chemical-resistant gloves (Butyl or Viton recommended) | Flame-resistant lab coat | Not typically required inside a fume hood |
| Reaction Setup & Workup (50 mL - 1 L) | Chemical splash goggles | Double-gloving with compatible chemical-resistant gloves | Flame-resistant lab coat and a chemical-resistant apron | Not typically required inside a fume hood |
| Large-Volume Transfers (>1 L) or Spill Cleanup | Chemical splash goggles and a full-face shield | Double-gloving with heavy-duty compatible gloves (e.g., Butyl) | Chemical-resistant suit or coveralls over a lab coat | NIOSH-approved air-purifying respirator with organic vapor cartridges |
Detailed PPE Specifications
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[9] For any procedure involving a risk of splashing, chemical splash goggles must be worn. For larger volumes or tasks with a higher splash potential, a full-face shield should be worn over the goggles.
-
Hand Protection: Proper glove selection is critical. Standard nitrile gloves often provide poor protection against ketones.[10]
-
Recommended: Butyl or Fluoro-elastomer (Viton™) gloves offer superior resistance to ketones and esters.[10] Thermoplastic elastomer (TPE) gloves may also be a suitable and economical choice for ketone handling.[11]
-
Action: Always consult the glove manufacturer's specific chemical resistance chart for Isopropyl 3-oxocyclobutanecarboxylate or analogous chemicals before use. Gloves must be inspected for any signs of degradation or puncture before each use.[9]
-
-
Body Protection: A flame-resistant lab coat is the standard for all laboratory work. For procedures involving larger quantities or a significant splash risk, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work should be performed in a fume hood to prevent vapor inhalation. In the event of a large spill, ventilation failure, or if exposure monitoring indicates that permissible exposure limits (PELs) could be exceeded, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[12] All personnel who may need to use a respirator must be part of a respiratory protection program that includes fit testing and training, as per OSHA regulations.
Section 4: Procedural Discipline: Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common cause of exposure. Following a strict sequence is crucial for safety.
Donning (Putting On) PPE Sequence:
-
Lab Coat/Apron: Don the primary protective garment.
-
Respirator: If required, perform a seal check.
-
Goggles/Face Shield: Position securely on your face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) PPE Sequence:
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Decontaminate (if applicable): If gross contamination is present on outer gloves or suit, decontaminate the exterior first.
-
Gloves (Outer Pair if double-gloved): Pinch the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.
-
Gown/Apron: Untie and allow it to fall forward. Roll it up with the contaminated side inward, touching only the inside surface.
-
Goggles/Face Shield: Handle by the head strap or clean edges.
-
Respirator: Remove without touching the front of the mask.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Caption: The PPE doffing sequence is designed to prevent cross-contamination.
Section 5: Disposal of Contaminated PPE
All disposable items that have come into contact with Isopropyl 3-oxocyclobutanecarboxylate are considered hazardous waste and must be disposed of accordingly.[13]
-
Segregation: Do not mix contaminated PPE with regular trash.[14] All contaminated items (gloves, wipes, disposable lab coats) must be collected in a designated hazardous waste container.
-
Container Requirements: The waste container must be made of a material compatible with the chemical, be kept closed with a secure lid, and be free from leaks.[14][15]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of its contents (e.g., "PPE contaminated with Isopropyl 3-oxocyclobutanecarboxylate").[15]
-
Storage: The waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of laboratory personnel, until it is collected by trained waste disposal staff.[15][16] Disposal must always be carried out in compliance with local, state, and federal regulations.[13]
By integrating these principles and procedures into your daily workflow, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). LSS.
- Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
- Laboratories - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
- Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf.
- Decoding OSHA Laboratory Standards: Safety Essentials. (2023). IPG.
- OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR).
- OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information (NCBI).
- Chemical Safety in the Workplace. (2024). Centers for Disease Control and Prevention (CDC).
- Safety Data Sheet for 1,2-Propane(diol-d2). (n.d.). MilliporeSigma.
- Keto-Handler Plus Thermoplastic Elastomer (TPE) Disposable Gloves. (n.d.). Black Box Safety.
- Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health (NIOSH).
- Occupational Health Guidelines for Chemical Hazards. (1981). National Institute for Occupational Safety and Health (NIOSH).
- Personal Protective Equipment (PPE) Glove Selection Chart. (n.d.). University of Tennessee Knoxville.
- Safety Data Sheet for Isopropanol. (2023). Fisher Scientific.
- NIOSH Pocket Guide to Chemical Hazards (2005-149). (2005). National Institute for Occupational Safety and Health (NIOSH).
- Safety Data Sheet for IPA-ISOPROPYL ALCOHOL. (2015).
- Safety Data Sheet for Isopropyl Alcohol. (2022). Spectrum Chemical.
- 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.
- Isopropyl 3-oxocyclobutanecarboxylate. (n.d.). Benchchem.
- Safety Data Sheet: Isopropyl alcohol. (n.d.). Chemos GmbH&Co.KG.
- Isopropyl Alcohol Safety Data Sheet (SDS). (2015). Flinn Scientific.
Sources
- 1. Isopropyl 3-oxocyclobutanecarboxylate | 130111-95-4 | Benchchem [benchchem.com]
- 2. Isopropyl Alcohol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. phi.com [phi.com]
- 6. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. ipgsf.com [ipgsf.com]
- 8. osha.gov [osha.gov]
- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. blackboxsafety.com [blackboxsafety.com]
- 12. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. danielshealth.com [danielshealth.com]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
